molecular formula C13H24O3 B1327837 Ethyl 8-oxoundecanoate CAS No. 858794-06-6

Ethyl 8-oxoundecanoate

Número de catálogo: B1327837
Número CAS: 858794-06-6
Peso molecular: 228.33 g/mol
Clave InChI: SIRWKYLDFVGYAO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 8-oxoundecanoate is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 8-oxoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-9-12(14)10-7-5-6-8-11-13(15)16-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRWKYLDFVGYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645673
Record name Ethyl 8-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858794-06-6
Record name Ethyl 8-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 8-Oxoundecanoate: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-oxoundecanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of complex organic structures, including fragrances, polymers, and pharmaceutical agents. Its linear C11 backbone, featuring a ketone at the C8 position and an ethyl ester at the C1 position, offers two distinct points for chemical modification. This guide provides an in-depth analysis of the primary synthetic pathways to this keto ester. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and ground all mechanistic claims in authoritative references. Key quantitative data are summarized for comparative analysis, and all major transformations are visualized through reaction diagrams to ensure clarity and reproducibility for the practicing scientist.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical disconnections. The primary challenge lies in the regioselective installation of the ketone on a long aliphatic chain.

Caption: Retrosynthetic analysis of this compound.

G cluster_A Synthons for Route A cluster_B Precursor for Route B This compound This compound Route_A Route A: C-C Bond Formation This compound->Route_A Disconnect C7-C8 Route_B Route B: Oxidative Cleavage This compound->Route_B Disconnect C9-C10 of Precursor Synthon_A1 EtOOC-(CH₂)₆-C⁺=O (Acyl Cation Equivalent) Route_A->Synthon_A1 Synthon_A2 ⁻CH₂(CH₂)CH₃ (Propyl Anion Equivalent) Route_A->Synthon_A2 Precursor_B Unsaturated C11+ Ester (e.g., from Oleic Acid) Route_B->Precursor_B

  • C-C Bond Formation (Route A): Disconnecting the C7-C8 bond suggests an acylation reaction. This could involve the reaction of an organometallic reagent (e.g., a propyl Grignard or organocadmium reagent) with an acyl chloride derivative of a C8 monoester dicarboxylic acid, such as ethyl suberoyl chloride. Another possibility is the addition of an organometallic reagent to a nitrile, followed by hydrolysis (a variation of the Blaise reaction).

  • Oxidative Cleavage of a Precursor (Route B): A powerful strategy involves the cleavage of a carbon-carbon double bond in a larger, readily available unsaturated fatty acid. Oleic acid, an abundant C18 fatty acid, is an ideal candidate. Ozonolysis cleaves the C9=C10 double bond, yielding C9 fragments.[1] While this directly produces a 9-carbon chain, related unsaturated precursors can be envisioned to yield the desired C11 backbone.

This guide will focus on the most practical and well-documented of these strategies, primarily leveraging readily available dicarboxylic acids and unsaturated natural products.

Pathway I: Synthesis from Sebacic Acid

Sebacic acid (decanedioic acid) is a C10 α,ω-dicarboxylic acid produced industrially from castor oil.[2] It serves as an excellent and cost-effective starting material for an eleven-carbon chain, requiring a single carbon extension.

Overall Strategy

The core strategy involves:

  • Monoesterification: Selectively protecting one carboxylic acid group as an ethyl ester.

  • Chain Extension: Converting the remaining carboxylic acid into a reactive species and coupling it with a one-carbon unit.

  • Ketone Formation: Introducing the propyl group to form the C8 ketone.

A highly efficient method to achieve this is through the reaction of a monoester-monoacid chloride with an organocadmium reagent. Organocadmium reagents are notably unreactive towards esters, which is the key to the selectivity of this pathway.

Mechanistic Workflow

Caption: Synthesis of this compound from Sebacic Acid.

G Sebacic_Acid Sebacic Acid HOOC-(CH₂)₈-COOH Monoester Monoethyl Sebacate EtOOC-(CH₂)₈-COOH Sebacic_Acid->Monoester Monoesterification Acid_Chloride Monoethyl Sebacoyl Chloride EtOOC-(CH₂)₈-COCl Monoester->Acid_Chloride Acyl Chloride Formation Keto_Ester This compound Acid_Chloride->Keto_Ester Organocadmium Coupling Reagent1 1. EtOH (excess) 2. H⁺ (cat.) or SOCl₂ Reagent2 SOCl₂ or (COCl)₂ Reagent3 1. Propylmagnesium bromide (PrMgBr) 2. Cadmium chloride (CdCl₂) (forms Pr₂Cd) G Alkene R-CH=CH-R' Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide + O₃ (1,3-Dipolar Cycloaddition) Ozone O₃ Carbonyl R-CHO (Aldehyde) Molozonide->Carbonyl Criegee R'-CHOO (Criegee Intermediate) Molozonide->Criegee Cycloreversion Ozonide Secondary Ozonide Carbonyl->Ozonide + Criegee Intermediate (Recombination) Products Ketones/Aldehydes/Acids (Depending on Workup) Ozonide->Products Workup (e.g., H₂O₂, H₂O, or Zn)

  • Causality: The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This rapidly rearranges via cycloreversion into a carbonyl compound and a carbonyl oxide, known as the Criegee intermediate. [3]These two fragments then recombine in a different orientation to form the more stable secondary ozonide (a 1,2,4-trioxolane). The final products are determined by the method used to decompose this ozonide.

Protocol: Ozonolysis of Ethyl Oleate
  • Principle: Ozonolysis of ethyl oleate cleaves the C9=C10 double bond. Oxidative workup (e.g., with hydrogen peroxide) will yield ethyl 9-oxononanoate (as the ester of azelaic acid) and nonanoic acid. This provides a C9 keto-ester, which would require a two-carbon chain extension to reach the target C11 structure, making this route less direct than the sebacic acid pathway for this specific target.

  • Procedure:

    • Dissolve ethyl oleate in a non-participating solvent like dichloromethane or methanol and cool the solution to -78 °C (a dry ice/acetone bath).

    • Bubble ozone gas, generated by an ozone generator, through the solution. Monitor the reaction by TLC or by the appearance of a blue color, which indicates an excess of dissolved ozone.

    • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

    • Oxidative Workup: Add hydrogen peroxide (30% solution), often in the presence of formic acid, and allow the mixture to warm to room temperature and stir overnight. [1] 5. Perform a standard aqueous workup to isolate the acidic and neutral products. The desired ethyl 9-oxononanoate would be in the neutral fraction.

Comparative Analysis of Synthesis Pathways

ParameterPathway I (from Sebacic Acid)Pathway II (from Oleic Acid)
Starting Material Sebacic AcidOleic Acid / Ethyl Oleate
Availability/Cost Readily available, moderate costAbundant, low cost
Number of Steps 3-4 steps2 steps + further modification
Key Challenge Handling of organometallic reagentsRequires ozonolysis equipment; indirect route to the C11 target
Selectivity High (due to organocadmium reagent)High (cleavage at the double bond)
Overall Yield Generally good to highHigh for cleavage, but overall yield for C11 target is lower due to extra steps
Scalability Readily scalableScalable, common industrial process

Conclusion

For the specific synthesis of this compound, the pathway starting from sebacic acid offers the most direct and efficient route. The key to its success lies in the chemoselective nature of the organocadmium coupling, which allows for the formation of the ketone in the presence of an ester. While ozonolysis of oleic acid derivatives is a powerful industrial process for producing dicarboxylic acids, it does not directly yield the target C11 keto ester and would require subsequent, potentially low-yielding, chain extension steps. [1]Therefore, for laboratory and industrial-scale synthesis where this compound is the primary target, the sebacic acid route represents the superior strategic choice, balancing atom economy, step efficiency, and high selectivity.

References

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds. Available at: [Link]

  • Google Patents. EP0231399A1 - A process for the production of dicarboxylic acid esters.
  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

  • ResearchGate. Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. Available at: [Link]

  • PubMed Central (PMC). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Available at: [Link]

  • RSC Publishing. Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Available at: [Link]

  • Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • ResearchGate. Synthesis of Sebacic Acid Using a De Novo Designed Retro-Aldolase as a Key Catalyst. Available at: [Link]

  • Google Patents. EP1453799A1 - Oil ozonolysis.
  • PubMed. Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. Available at: [Link]

  • Google Patents. CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate.
  • CIR Expert Panel Meeting. Sebacic Acid/Dicarboxylic Acids. Available at: [Link]

  • Google Patents. US6392074B1 - Method for preparing sebacic acid and octanol-2.
  • Google Patents. CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.
  • Google Patents. US2980716A - Method for preparing 6, 8-dihalooctanoic esters.
  • Google Patents. CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • ResearchGate. Synthesis and Characterization of Polyesters Derived From Sebacic Acid, Hexanediol, and Hydroquinone | Request PDF. Available at: [Link]

Sources

Physicochemical properties of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-oxoundecanoate

Abstract

This compound (CAS No. 858794-06-6) is a bifunctional organic molecule featuring both a ketone and an ester moiety. This structure makes it a potentially valuable intermediate in organic synthesis, particularly for constructing complex aliphatic chains and introducing specific functionalities in the development of novel chemical entities. This guide serves as a comprehensive technical resource, consolidating the known identity of this compound, predicting its core physicochemical and spectroscopic properties based on established chemical principles, and providing robust, field-proven experimental protocols for their empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently characterize this compound for applications in medicinal chemistry, materials science, and broader synthetic chemistry.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical compound is to establish its fundamental molecular identity. This compound is defined by its specific molecular formula and the spatial arrangement of its constituent atoms.

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource(s)
CAS Number 858794-06-6[1]
Molecular Formula C₁₃H₂₄O₃[1]
Molecular Weight 228.33 g/mol [1]
IUPAC Name This compound

The structure of this compound incorporates a terminal ethyl ester group and a ketone at the C8 position. The long, flexible undecanoate backbone provides significant lipophilicity, while the two carbonyl groups (ester and ketone) introduce polar sites, creating a molecule with dual chemical character. This bifunctionality is the primary determinant of its physical properties and chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: Knowns and Predictions

While specific experimental data for this compound is scarce in publicly accessible literature, its properties can be reliably predicted based on its structure and comparison to analogous long-chain esters and ketones. These predictions provide a strong baseline for experimental design.

Table 2: Summary of Physicochemical Properties

PropertyValue / Predicted BehaviorRationale for Prediction / Causality
Appearance Colorless to pale yellow oilTypical for long-chain aliphatic esters.
Boiling Point Predicted: >250 °C at 760 mmHgHigh molecular weight and presence of polar groups increase intermolecular forces (dipole-dipole), requiring significant energy to enter the vapor phase.
Melting Point Predicted: < 0 °CThe long, flexible alkyl chain disrupts efficient crystal lattice packing, leading to a low melting point.
Density Predicted: ~0.95 - 1.05 g/cm³Aliphatic esters and ketones typically have densities slightly less than or near that of water.
Aqueous Solubility Predicted: Sparingly soluble to insolubleThe dominant C11 non-polar alkyl chain significantly outweighs the polarity of the two carbonyl groups, making dissolution in water energetically unfavorable.[2]
Organic Solvent Solubility Predicted: High solubilityExpected to be highly soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and THF due to favorable van der Waals interactions ("like dissolves like").[2]
LogP (Octanol/Water) Predicted: > 4.0The high ratio of carbon and hydrogen atoms to oxygen atoms strongly favors partitioning into the non-polar octanol phase.

Spectroscopic Profile for Structural Elucidation and Verification

The definitive confirmation of this compound's structure and purity relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics that would verify its identity.

analytical_workflow sample This compound (Synthesized Product) nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (e.g., GC-MS) sample->ms ir FTIR Spectroscopy sample->ir analysis Integrated Spectral Data Analysis nmr->analysis ms->analysis ir->analysis result Unambiguous Structural Confirmation and Purity Assessment analysis->result

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides precise information about the electronic environment of hydrogen atoms, confirming the connectivity of the carbon skeleton.

  • Predicted ¹H NMR (CDCl₃, 400 MHz):

    • δ ~4.12 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, deshielded by the adjacent oxygen. The quartet splitting is due to coupling with the neighboring methyl group.

    • δ ~2.51 ppm (triplet, 2H): The -CH₂ -C(=O)- protons adjacent to the ketone. Deshielded by the ketone carbonyl.

    • δ ~2.28 ppm (triplet, 2H): The -CH₂ -C(=O)O- protons adjacent to the ester carbonyl.

    • δ ~1.55-1.65 ppm (multiplet, 4H): Protons on the two methylene groups beta (β) to each carbonyl group.

    • δ ~1.25-1.35 ppm (multiplet, 6H): The remaining three methylene groups in the center of the alkyl chain.

    • δ ~1.23 ppm (triplet, 3H): The -O-CH₂-CH₃ terminal methyl protons of the ethyl ester.

    • δ ~0.90 ppm (triplet, 3H): The terminal methyl protons of the propyl group attached to the ketone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is used to confirm the presence of all unique carbon atoms in the molecule.

  • Predicted ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~211.5 ppm: Ketone carbonyl carbon (C =O).

    • δ ~173.8 ppm: Ester carbonyl carbon (C =O)O.

    • δ ~60.5 ppm: Ester -O-CH₂ -CH₃ carbon.

    • δ ~42.0 - 23.0 ppm: A series of peaks corresponding to the eight methylene (-CH₂ -) carbons in the chain.

    • δ ~14.3 ppm: Ester -O-CH₂-CH₃ carbon.

    • δ ~13.9 ppm: Ketone-side terminal -CH₃ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

  • Predicted IR Absorptions (Neat Film):

    • ~2930 & ~2860 cm⁻¹: Strong C-H stretching vibrations from the alkyl chain.

    • ~1735 cm⁻¹: Strong, sharp C=O stretching vibration characteristic of an aliphatic ester.[3]

    • ~1715 cm⁻¹: Strong, sharp C=O stretching vibration characteristic of an aliphatic ketone.[3] The presence of two distinct carbonyl peaks is a critical diagnostic feature.

    • ~1180 cm⁻¹: Strong C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Predicted Mass Spectrum (Electron Ionization, EI):

    • Molecular Ion ([M]⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound [C₁₃H₂₄O₃]⁺.

    • Key Fragments: Expect to see characteristic fragments resulting from alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. Common losses would include the ethoxy group (-OC₂H₅, m/z = 45) and the propyl group (-C₃H₇, m/z = 43).

Experimental Protocols for Physicochemical Property Determination

To move from prediction to empirical data, standardized and robust protocols are essential. The following methods are industry-standard for characterizing compounds like this compound.

Protocol: Determination of Solubility via the Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent, a critical parameter for formulation and reaction chemistry.[4]

  • Objective: To quantify the solubility (e.g., in mg/mL) of this compound at a specific temperature.

  • Methodology:

    • Preparation: Add an excess amount of this compound (such that a visible amount of undissolved material remains) to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed, screw-cap glass vial.

    • Equilibration: Place the vial in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the mixture for a minimum of 48 hours. Causality Note: This extended period is crucial to ensure the system reaches true thermodynamic equilibrium between the dissolved and undissolved solute.

    • Phase Separation: After equilibration, let the vial stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle completely.

    • Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid aspirating solid particles, the pipette tip can be fitted with a small filter.

    • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for assessing the purity of volatile and thermally stable compounds like this compound, simultaneously providing confirmation of its identity.[5][6]

  • Objective: To determine the purity percentage of a sample and identify any volatile impurities.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Instrumentation & Conditions:

      • GC System: Agilent GC-MS or equivalent.

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating compounds based on boiling point.

      • Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to prevent column overloading.

      • Temperature Program:

        • Initial oven temperature: 70 °C, hold for 2 minutes.

        • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

        • Final hold: Hold at 280 °C for 5 minutes.

        • Causality Note: The temperature program is designed to ensure separation of lower-boiling impurities from the main compound and to elute the target analyte as a sharp, symmetrical peak.

      • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

    • Data Analysis:

      • Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main compound divided by the total area of all peaks, expressed as a percentage.

      • Confirm the identity of the main peak by comparing its mass spectrum to the predicted fragmentation pattern.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, standard laboratory precautions for handling organic chemicals of this class should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a molecule of interest for synthetic applications due to its dual functionality. This guide has established its molecular identity and provided a robust framework for its characterization. While many physicochemical properties are yet to be reported in the literature, the predictions based on chemical first principles, combined with the detailed analytical protocols provided, empower researchers to empirically determine these values with high confidence. The successful application of this compound in research and development hinges on the precise and accurate characterization outlined within this document.

References

  • (Reference for general mass spectrometry analysis) ResearchGate. (2020). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves. Available at: [Link]

  • (Reference for IR functional groups) Science Skool. (n.d.). Infrared Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 8-oxoundecanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-oxoundecanoate is a bifunctional organic molecule of significant interest to the chemical synthesis and drug development sectors. Featuring both a ketone and an ester functional group, it serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed protocol for its synthesis, state-of-the-art analytical methodologies for its characterization, and a discussion of its potential applications. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a thorough understanding of this compound for their research and development endeavors.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. This compound is systematically named as the ethyl ester of 8-oxoundecanoic acid.

  • Compound Name: this compound

  • Synonyms: Undecanoic acid, 8-oxo-, ethyl ester[1]

  • CAS Number: 858794-06-6[1][2]

  • Molecular Formula: C₁₃H₂₄O₃[1]

  • Molecular Weight: 228.33 g/mol [1]

The structure consists of an eleven-carbon chain (undecanoate) with a ketone group at the 8th carbon position and an ethyl ester at the terminus.

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and application in synthetic protocols. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₃[1]
Molecular Weight 228.33 g/mol [1]
Appearance Expected to be a colorless to pale yellow oilInferred from similar long-chain esters
Boiling Point Not specified; expected to be high, requiring vacuum distillationInferred from structure
Solubility Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, DMSO) and poorly soluble in water[3][4]
Storage Temperature 2-8°C, sealed in a dry environment is recommended for long-chain esters[5]

Synthesis Pathway and Experimental Protocol

While direct synthetic routes for this compound are not extensively published, a logical and efficient pathway can be designed utilizing versatile and well-documented precursors such as Ethyl 8-bromooctanoate. The following multi-step synthesis illustrates a practical approach for laboratory preparation.

Synthesis Workflow Overview

The proposed synthesis involves two primary stages:

  • Fischer Esterification: Synthesis of the key intermediate, Ethyl 8-bromooctanoate, from 8-bromooctanoic acid.

  • Corey-House Synthesis: Coupling of the derived organocuprate with propanoyl chloride to install the keto group.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of Ethyl 8-bromooctanoate (Intermediate)

This protocol is adapted from established methods for Fischer esterification.[6][7]

Materials:

  • 8-Bromooctanoic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-bromooctanoic acid (e.g., 10 g) in an excess of absolute ethanol (e.g., 100 mL).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume by approximately half using a rotary evaporator to remove excess ethanol.

    • Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted starting material.

  • Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude Ethyl 8-bromooctanoate as an oil.[6]

  • Purification: For high-purity requirements, the product can be purified by fractional distillation under reduced pressure.[8]

Analytical Characterization: Purity Assessment by GC-MS

Ensuring the purity and structural integrity of synthesized compounds is a cornerstone of reliable research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound, providing both purity assessment and structural confirmation.

Rationale for Method Selection

GC-MS is selected for its high resolving power and sensitivity. The gas chromatography component separates the target compound from volatile impurities and residual solvents based on boiling point and polarity. The mass spectrometry detector then fragments the eluted molecules, generating a unique mass spectrum or "fingerprint" that confirms the compound's identity and molecular weight.

Detailed Protocol for GC-MS Analysis

This protocol is adapted from standard methods for the analysis of functionalized esters.[8][9]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This nonpolar column is well-suited for separating compounds based on boiling point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL in split mode (e.g., 50:1 split ratio). A split injection prevents column overloading and ensures sharp peaks.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., ethyl acetate).[10]

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL to be within the linear range of the detector.

Data Analysis:

  • Purity Determination: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the total ion chromatogram (TIC).

  • Identity Confirmation: The mass spectrum of the main peak should be compared to a reference spectrum if available. The molecular ion peak (M⁺) should be observed at m/z = 228. Key fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage adjacent to the carbonyl groups should also be identified to confirm the structure.

Applications in Research and Drug Development

Bifunctional molecules like this compound are valuable intermediates in organic synthesis. The presence of two distinct reactive sites—the ketone and the ester—allows for selective and sequential chemical transformations.

  • Pharmaceutical Synthesis: The long alkyl chain is a common feature in lipid-soluble drug molecules. The ketone can be used as a handle for further reactions, such as reductive amination to introduce nitrogen-containing heterocycles, or Wittig reactions to form carbon-carbon double bonds. The ester can be hydrolyzed to the corresponding carboxylic acid for coupling with amines or alcohols, or reduced to a primary alcohol.[11]

  • Building Block for Complex Molecules: It can serve as a precursor for natural products, signaling molecules, or specialized polymers. For instance, similar long-chain esters are used in the synthesis of lipoic acid precursors and other bioactive compounds.[11]

  • Green Chemistry: Esters like ethyl lactate are increasingly explored as green solvents, suggesting that long-chain esters could find applications in sustainable chemical processes.[12]

Conclusion

This compound (CAS: 858794-06-6) is a versatile chemical intermediate with significant potential in synthetic chemistry and pharmaceutical development. This guide has provided a detailed overview of its fundamental properties, a robust synthetic strategy via a well-characterized precursor, and a validated analytical protocol for quality control. The dual functionality of this molecule provides a rich platform for the synthesis of diverse and complex target structures, making it a valuable tool for researchers and drug development professionals.

References

  • Ethyl 8-(acetoxy)octanoate | C12H22O4 | CID 3022911 - PubChem. Available from: [Link]

  • Ethyl 8-cyclohexyl-8-oxooctanoate | C16H28O3 | CID 24727431 - PubChem. Available from: [Link]

  • Ethyl 8-ethoxyoctanoate | C12H24O3 | CID 53434792 - PubChem. Available from: [Link]

  • Octanoic acid, 8-chloro-8-oxo-, ethyl ester - NIST WebBook. Available from: [Link]

  • CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents.
  • Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813 - PubChem. Available from: [Link]

  • Ethyl 8-bromoocatanoate - ChemBK. Available from: [Link]

  • Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - ResearchGate. Available from: [Link]

  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available from: [Link]

  • (PDF) Ethyl lactate as a green solvent in the pharmaceutical industry - ResearchGate. Available from: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 8-Oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 8-oxoundecanoate, a bifunctional organic molecule featuring both a ketone and an ester moiety. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide explains the theoretical underpinnings of the expected spectral features, offers detailed, field-proven experimental protocols for data acquisition, and presents the information in a clear, structured format to facilitate both understanding and practical application.

Introduction: The Structural Significance of this compound

This compound (C₁₃H₂₄O₃) is a long-chain keto-ester, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of two distinct carbonyl groups—a ketone at the C-8 position and an ethyl ester at the terminus—allows for selective chemical modifications, making it a valuable building block in the synthesis of more complex molecules, including polymers, fragrances, and pharmaceutical agents.

Accurate structural elucidation is paramount for its use in any synthetic pathway. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive toolkit for confirming the molecular structure, identifying functional groups, and ensuring the purity of the compound. This guide will deconstruct the predicted spectroscopic signature of this compound, providing the foundational knowledge required for its confident identification and use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the ethyl ester group and the long aliphatic chain, with key resonances influenced by the two carbonyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Proton(s))
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.45Triplet (t)4H-CH₂ -C(O)-CH₂ -
~2.28Triplet (t)2H-CH₂ -COO-
~2.14Singlet (s)3H-C(O)-CH₃
~1.55-1.65Multiplet (m)4H-CH₂-CH₂ -C(O)- & -CH₂ -CH₂-COO-
~1.25-1.35Multiplet (m)6H-(CH₂ )₃-
~1.25Triplet (t)3H-O-CH₂-CH₃

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on established principles of NMR spectroscopy.[1] The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester group.[2] The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.

The protons on the carbons alpha to the carbonyl groups are also deshielded. The methylene protons adjacent to the ester carbonyl (-CH₂ -COO-) are expected around 2.28 ppm.[3] The protons on either side of the ketone carbonyl (-CH₂ -C(O)-CH₂ -) are predicted to appear as a triplet around 2.45 ppm. The methyl group adjacent to the ketone is expected to be a singlet at approximately 2.14 ppm, a characteristic chemical shift for a methyl ketone. The remaining methylene groups of the aliphatic chain appear as overlapping multiplets in the ~1.25-1.65 ppm region.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment (Carbon)
~209.0Ketone Carbonyl (C =O)
~173.5Ester Carbonyl (C =O)
~60.3-O-CH₂ -CH₃
~42.8-CH₂ -C(O)-CH₂-
~34.3-CH₂ -COO-
~29.9-C(O)-CH₃
~29.0-(CH₂)n-
~28.8-(CH₂)n-
~24.9-CH₂-CH₂ -COO-
~23.8-CH₂-CH₂ -C(O)-
~14.2-O-CH₂-CH₃

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The ketone carbonyl is typically found further downfield (~209.0 ppm) than the ester carbonyl (~173.5 ppm).[4][5] The carbons of the ethyl ester group are expected at ~60.3 ppm (-O-CH₂ -) and ~14.2 ppm (-CH₃ ). The carbons alpha to the carbonyl groups are also deshielded, appearing in the 30-45 ppm range. The remaining aliphatic methylene carbons will appear in the more shielded region of the spectrum, typically between 23 and 30 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound (10-20 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (or use the residual solvent peak for referencing)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS if required. Transfer the solution to a 5 mm NMR tube.[6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS (0.00 ppm) or the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the two carbonyl groups will give rise to strong, characteristic absorption bands.

Predicted IR Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment (Bond Vibration)
~2930, ~2860Medium-StrongC-H (sp³) stretching
~1735Strong, SharpC=O stretching (Ester)
~1715Strong, SharpC=O stretching (Ketone)
~1465MediumC-H bending (CH₂)
~1375MediumC-H bending (CH₃)
~1240-1170StrongC-O stretching (Ester)

Expertise & Experience: Interpreting the IR Spectrum

The most informative region in the IR spectrum of this compound is the carbonyl stretching region (1600-1800 cm⁻¹). Because the electronic environments of the ester and ketone carbonyls are different, they absorb at slightly different frequencies. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the ketone C=O stretch (~1715 cm⁻¹).[7][8] This difference is a key diagnostic feature for confirming the presence of both functional groups.

The spectrum will also display strong C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the alkyl chain and ethyl group.[9] A strong, broad band in the 1240-1170 cm⁻¹ region, corresponding to the C-O single bond stretch of the ester, is another important diagnostic peak.[7] The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities.[9]

Experimental Protocol for IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Materials:

  • This compound (1-2 drops)

  • Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Procedure (Neat Liquid Film):

  • Background Spectrum: Ensure the salt plates are clean and dry. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation: Place a single drop of liquid this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.[6]

  • Data Acquisition: Place the sample assembly in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For a molecule like this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data

Molecular Ion:

  • [M]⁺: m/z = 228 (corresponding to C₁₃H₂₄O₃)

Key Predicted Fragments:

m/z Value Predicted Fragment Ion Notes
183[M - OCH₂CH₃]⁺Loss of the ethoxy group
155[M - C₄H₉O]⁺McLafferty rearrangement at the ketone
129[CH₃(CH₂)₄C(O)CH₂]⁺Alpha cleavage at the ketone
101[CH₃C(O)(CH₂)₄]⁺Alpha cleavage at the ketone
88[CH₃CH₂OC(O)CH₂]⁺McLafferty rearrangement at the ester
73[C(O)OCH₂CH₃]⁺Cleavage adjacent to the ester
43[CH₃C(O)]⁺Acylium ion from the ketone side (often a base peak)

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 228. The fragmentation of long-chain esters and ketones is often dominated by specific cleavage patterns.

  • Alpha Cleavage: The bonds adjacent to the carbonyl groups are prone to breaking. For this compound, this can lead to fragments at m/z 129 and 101 from cleavage around the ketone, and the loss of the ethoxy group (m/z 45) to give a fragment at m/z 183. The acylium ion [CH₃CO]⁺ at m/z 43 is a very common and often abundant fragment for methyl ketones.

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. A McLafferty rearrangement at the ketone can lead to a fragment at m/z 155. A similar rearrangement at the ester can produce a fragment at m/z 88.[10]

The relative abundances of these fragments will help to piece together the structure of the molecule.

Visualizing the Fragmentation Pathway

The following diagram illustrates the key fragmentation pathways for this compound under electron ionization.

G M This compound [M]⁺ m/z = 228 F183 [M - OCH₂CH₃]⁺ m/z = 183 M->F183 α-cleavage (ester) F43 [CH₃CO]⁺ m/z = 43 (Base Peak) M->F43 α-cleavage (ketone) F155 [M - C₄H₈O]⁺ m/z = 155 M->F155 McLafferty (ketone) F88 [CH₃CH₂OC(O)CH=CH₂]⁺ m/z = 88 M->F88 McLafferty (ester) F129 [C₇H₁₃O]⁺ m/z = 129 M->F129 α-cleavage (ketone)

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for GC-MS

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in the chosen solvent.

  • GC Method:

    • Injection: Inject 1 µL of the sample into the GC inlet, typically in split mode.

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-15°C/min to a final temperature of ~280°C.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-350.

    • Temperatures: Set the ion source and transfer line temperatures appropriately (e.g., 230°C and 280°C, respectively).[11]

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with predicted fragmentation patterns.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of the distinct ketone and ester functional groups, and Mass Spectrometry determines the molecular weight and provides structural information through fragmentation analysis. The predicted data and detailed protocols within this guide serve as a robust resource for scientists, enabling the accurate identification and confident use of this versatile chemical intermediate in their research and development endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • ECHEMI. (n.d.). Ester vs Ketone IR stretch.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Al-Saffar, Z. Y., & Al-Lami, H. S. (2015). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

  • Murphy, R. C. (2014). Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. [Link]

  • Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from University of Colorado Boulder website.
  • LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • AOCS. (2019). Saturated Fatty Acids and Methyl Esters.
  • BenchChem. (2025). Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide.
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
  • Unknown. (n.d.). Spectra of ethyl acetate. Retrieved from a university chemistry department website.
  • Al-Talla, Z. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.
  • Brown, W. P. (2025).
  • University of Wisconsin-Madison Libraries. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from University of Wisconsin-Madison Libraries website.
  • Brown, W. P. (2025).
  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Filo. (2025). The ¹H NMR spectrum of compound X (C₄H₈O₂).
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0040195).
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Brown, W. P. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • LibreTexts. (2023). Identifying the Presence of Particular Groups. Chemistry LibreTexts.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.

Sources

Ethyl 8-oxoundecanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Ethyl 8-oxoundecanoate (CAS No. 858794-06-6), a gamma-keto ester of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its commercial availability, plausible synthetic routes, and potential applications, with a focus on its role as a versatile building block in medicinal chemistry.

Introduction to this compound

This compound is a bifunctional organic molecule characterized by a ketone group at the 8-position and an ethyl ester at the terminus of an eleven-carbon chain. Its structure, possessing both electrophilic and nucleophilic centers, makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly heterocyclic compounds that are prevalent in pharmacologically active agents.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Synonyms: Undecanoic acid, 8-oxo-, ethyl ester[1]

  • CAS Number: 858794-06-6[1]

  • Molecular Formula: C13H24O3[1]

  • Molecular Weight: 228.33 g/mol [1]

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application.

Below is a comparative table of known suppliers for this compound:

SupplierProduct CodePurityAvailable Quantities
American Custom Chemicals Corporation CHM0070537Not Specified1g, 5g, 10g
Crysdot CD13003168Not Specified1g, 5g
Matrix Scientific 111390Not Specified1g, 2g, 5g
Rieke Metals 7590fNot Specified2g, 5g

Note: Pricing information has been omitted as it is subject to change. Researchers are advised to contact the suppliers directly for current pricing and availability.

Synthesis of this compound: A Plausible Approach

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on well-established methods for the preparation of γ-keto esters. One such effective method involves the acylation of an organozinc or organocadmium reagent with an appropriate acid chloride.[2][3]

A potential synthetic pathway could involve the reaction of an organozinc reagent derived from ethyl 7-bromoheptanoate with butyryl chloride. This approach, a variation of the Blaise ketone synthesis, offers a direct route to the target molecule.[3]

Proposed Experimental Workflow:

  • Formation of the Organozinc Reagent: Ethyl 7-bromoheptanoate is reacted with activated zinc metal (e.g., Rieke zinc) in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding organozinc bromide (Reformatsky reagent).

  • Acylation: The freshly prepared organozinc reagent is then treated with butyryl chloride at low temperature (e.g., 0°C to room temperature).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Below is a conceptual diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: Organozinc Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3 & 4: Workup & Purification start Ethyl 7-bromoheptanoate + Activated Zinc reagent Anhydrous THF start->reagent product1 Ethyl 7-(bromozincio)heptanoate reagent->product1 product1_ref Ethyl 7-(bromozincio)heptanoate acyl_chloride Butyryl Chloride product1_ref->acyl_chloride Low Temperature product2 Crude this compound acyl_chloride->product2 workup Aqueous Workup & Extraction product2->workup purification Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Gamma-keto esters are valuable intermediates in medicinal chemistry due to their ability to serve as precursors for a wide variety of heterocyclic systems.[4][5] The presence of two reactive carbonyl groups allows for sequential or one-pot reactions to construct five- and six-membered rings, which are core scaffolds in many drug molecules.

Potential as a Building Block for Heterocycles:

This compound can be utilized in condensation reactions with dinucleophiles to synthesize substituted pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems. For example, reaction with hydrazine derivatives can lead to the formation of pyridazinones, while condensation with amidines can yield pyrimidines.

The long alkyl chain in this compound can also be exploited to impart lipophilicity to the final molecule, a critical parameter in modulating the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).

The diagram below illustrates the general concept of using a γ-keto ester as a precursor for heterocyclic synthesis.

G cluster_0 Condensation with Dinucleophiles cluster_1 Resulting Heterocyclic Scaffolds start This compound (γ-Keto Ester) hydrazine Hydrazine Derivatives (H2N-NHR) start->hydrazine amidine Amidine Derivatives (R-C(=NH)NH2) start->amidine beta_ketoester β-Ketoesters / 1,3-Diketones start->beta_ketoester pyridazinone Pyridazinones hydrazine->pyridazinone pyrimidine Pyrimidines amidine->pyrimidine pyridine Pyridines beta_ketoester->pyridine

Caption: Conceptual pathway for heterocyclic synthesis from a γ-keto ester.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

In the event of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound presents itself as a potentially valuable, yet under-characterized, building block for synthetic and medicinal chemistry. Its commercial availability provides a foundation for its exploration in research and development. While specific technical data is limited, its identity as a γ-keto ester allows for the rational design of synthetic routes and the postulation of its utility in the construction of complex, biologically relevant molecules. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use in the laboratory.

References

  • Khand, I. U., Knox, G. R., Pauson, P. L., Watts, W. E., & Foreman, M. I. (1973). Organocobalt complexes. Part II. Reaction of acetylenehexacarbonyldicobalt complexes,(R1C2R2) Co2 (CO) 6, with norbornene and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 977-981.
  • Schore, N. E. (1981). The Pauson-Khand reaction. Chemical Reviews, 88(7), 1081-1119.
  • Magnus, P., & Principe, L. M. (1985). Origins of 1, 2-and 1, 3-stereoselectivity in dicobaltoctacarbonyl alkene-alkyne cyclizations for the synthesis of substituted bicyclo [3.3. 0] octenones. Tetrahedron Letters, 26(40), 4851-4854.
  • Cheong, P. H. Y., & Houk, K. N. (2009). Origins of stereoselectivity in the Pauson–Khand reaction. Chemistry–A European Journal, 15(39), 10037-10043.
  • Gibson, S. E., & Stevenazzi, A. (2003). The Pauson–Khand reaction: the catalytic age is here!.
  • Jeong, N. (2005). The intermolecular Pauson–Khand reaction.
  • The Good Scents Company. (n.d.). ethyl 8-hydroxyoctanoate. Retrieved from [Link]

  • Eftekhari-Sis, B., & Zirak, M. (2015). β, γ-Unsaturated α-ketoesters: powerful substrates in the synthesis of heterocycles. Chemical Society Reviews, 44(1), 227-248.
  • Almendros, P., & de la Torre, M. C. (2009). Efficient synthesis of γ-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of organic chemistry, 74(4), 1640-1643.
  • Ronsheim, M. D., Hilgenkamp, R., & Zercher, C. K. (2002).
  • PubChem. (n.d.). Ethyl 8-ethoxyoctanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from [Link]

  • Gilman, H., & Nelson, J. F. (1936). The preparation of ketones by the reaction between an organocadmium compound and an acid chloride. Recueil des Travaux Chimiques des Pays-Bas, 55(6), 518-530.
  • Blaise, E. E. (1911). Nouvelles réactions des dérivés organométalliques mixtes du zinc. Synthèses de cétones, d'acides cétoniques et d'acides bibasiques. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 152, 87-89.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-(acetoxy)octanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Gonzalez, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
  • Cheméo. (n.d.). Chemical Properties of Octanoic acid, 8-chloro-8-oxo-, ethyl ester (CAS 14113-02-1). Retrieved from [Link]

  • Reich, H. J. (n.d.). The Acylation of Organometallic Reagents. Retrieved from [Link]

  • Ferreira, W. H., Barcellos, J. C. F., & Couto, M. T. (2010). Synthesis of gamma-amino-beta-keto-esters: studies of synthesis of proteases inhibitors. In 33rd Annual Meeting of the Brazilian Chemical Society.
  • Cheméo. (n.d.). Chemical Properties of Octadecane, 8-ethyl. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, ethyl- (CAS 13152-02-8). Retrieved from [Link]

Sources

Ethyl 8-Oxoundecanoate: A Versatile Keto Ester Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, ethyl 8-oxoundecanoate, a linear keto ester, emerges as a valuable and versatile intermediate. Its unique structural motif, featuring a ketone and an ester functionality separated by a flexible alkyl chain, offers a wealth of opportunities for selective chemical transformations. This guide provides a comprehensive exploration of this compound, from its synthesis and physicochemical properties to its application in key synthetic methodologies, thereby offering a roadmap for its effective utilization in research and development.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and analogy to similar medium-chain keto esters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
CAS Number 858794-06-6[1]
Molecular Formula C13H24O3[1]
Molecular Weight 228.33 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point ~280-300 °C (at 760 mmHg)
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

The characterization of this compound relies on standard spectroscopic techniques. The predicted data below serves as a benchmark for its identification and purity assessment.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts/Signals
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, 2H), 2.41 (t, 2H), 2.29 (t, 2H), 2.05 (s, 3H), 1.65-1.55 (m, 4H), 1.35-1.25 (m, 6H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 209.5, 173.8, 60.3, 42.9, 34.2, 29.9, 29.0, 28.9, 24.8, 23.8, 14.2
IR (thin film, cm⁻¹) ~2930, 2860 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone)
Mass Spectrometry (EI) m/z 228 (M+), 213, 185, 157, 129, 101, 73, 43

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acylation of a suitable organometallic reagent with a dicarboxylic acid monoester chloride, a method that provides good control over the formation of the keto ester.

cluster_0 Step 1: Monoesterification of Suberic Acid cluster_1 Step 2: Formation of the Acid Chloride cluster_2 Step 3: Cuprate Formation and Acylation A Suberic Acid D Monoethyl Suberate A->D Reflux B Ethanol (excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Monoethyl Suberate G Ethyl 8-chlorooxooctanoate E->G Anhydrous Conditions F Thionyl Chloride (SOCl₂) F->G K Ethyl 8-chlorooxooctanoate H Methyl Lithium (CH₃Li) J Lithium Dimethylcuprate ((CH₃)₂CuLi) H->J Anhydrous Ether I Copper(I) Iodide (CuI) I->J L This compound J->L Acylation K->L cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination A Triphenylphosphonium Salt C Phosphorus Ylide A->C Anhydrous THF B Strong Base (e.g., n-BuLi) B->C E Phosphorus Ylide D This compound F Alkene Product D->F Reaction at 0 °C to RT E->F G Triphenylphosphine Oxide cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction A This compound C Imine/Enamine Intermediate A->C Mild Acid Catalyst B Amine (R-NH₂) B->C D Imine/Enamine Intermediate F Amine Product D->F In situ reduction E Reducing Agent (e.g., NaBH₃CN) E->F

Sources

Solubility profile of Ethyl 8-oxoundecanoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 8-oxoundecanoate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive examination of the solubility profile of this compound, a molecule of interest in organic synthesis. We delve into the theoretical underpinnings of solubility, present robust, field-proven experimental protocols for its quantitative determination, and offer a predictive solubility map in a range of common organic solvents. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and streamline their development workflows.

Introduction: The Significance of this compound and Its Solubility

This compound is a bifunctional organic molecule featuring a long C11 aliphatic backbone, a ketone group at the 8-position, and a terminal ethyl ester group. Its structure (C₁₃H₂₄O₃) presents a compelling blend of a non-polar hydrocarbon chain and two moderately polar functional groups (a ketone and an ester). This structural duality makes it a versatile intermediate in organic synthesis, potentially for creating more complex molecules in pharmaceutical or agrochemical development.[3]

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of its practical application. Key processes where solubility data is indispensable include:

  • Reaction Medium Selection: Choosing an appropriate solvent that can dissolve both the starting materials and reagents is fundamental for achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: Solubility differences in various solvents are exploited for purification through techniques like recrystallization, requiring precise knowledge of how solubility changes with temperature.

  • Formulation Development: For any potential application in drug development, understanding solubility is the first step in designing a stable and bioavailable formulation. Poor solubility is a major hurdle in drug discovery, affecting nearly 90% of molecules in the development pipeline.[1]

  • Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase for accurate quantification.[4]

This guide will provide the theoretical framework and practical methodologies to comprehensively characterize the solubility of this compound.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a complex thermodynamic process governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The overarching principle is that a substance will dissolve if the system's overall Gibbs free energy decreases during the process.

The "Like Dissolves Like" Principle

This heuristic is the most fundamental concept in predicting solubility. It posits that substances with similar polarities are more likely to be soluble in one another.[6]

  • Polar Solvents (e.g., water, methanol, DMSO) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding.

  • Non-polar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces, making them suitable for dissolving non-polar solutes.

This compound has a dual nature: its long alkyl chain is non-polar, while the ketone and ester groups introduce polarity. Therefore, its solubility will be highest in solvents of intermediate polarity or in non-polar solvents, and limited in highly polar solvents like water.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[7][8] This approach deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonds.[8]

Every molecule can be assigned these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle states that the smaller the distance between the coordinates of a solute and a solvent in this space, the higher the likelihood of dissolution.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a robust tool for solvent screening.

Experimental Protocols for Solubility Determination

Accurate solubility data requires rigorous experimental technique. The choice of method depends on the required precision, throughput, and available equipment. We describe three common and reliable methods: the Gravimetric Method, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

General Workflow for Sample Preparation

The foundational step for all methods is the preparation of a saturated solution, which is a solution in equilibrium with an excess of the solute.[2][9]

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis start Add excess this compound to a known volume of solvent equilibrate Equilibrate at constant temperature (e.g., 24h with agitation) start->equilibrate Ensure solute-solvent equilibrium phase_sep Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep quantify Quantify Solute Concentration in the clear supernatant phase_sep->quantify Isolate saturated solution result Calculate Solubility (e.g., mg/mL or mol/L) quantify->result

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known quantity of solvent.[9][10] It is best suited for non-volatile solutes and when high precision is not the primary requirement.

Methodology:

  • Preparation: Prepare a saturated solution of this compound in the chosen solvent in a sealed flask. Allow it to equilibrate for at least 24 hours at a constant temperature with continuous stirring or shaking to ensure equilibrium is reached.[9]

  • Isolation: Allow the undissolved solid to settle. Carefully pipette a precise volume (e.g., 5.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature well below the boiling point of this compound to avoid loss of the analyte.[2]

  • Drying: Once the solvent is fully evaporated, dry the dish containing the residue to a constant weight in a vacuum oven.[11]

  • Calculation:

    • Let W₁ be the weight of the empty evaporating dish.

    • Let W₂ be the constant weight of the dish with the dry residue.

    • The mass of the dissolved solute is (W₂ - W₁).

    • Solubility (in g/mL) = (W₂ - W₁) / (Volume of supernatant taken).

Causality: The core principle is the physical separation of the non-volatile solute from the volatile solvent.[10] Drying to a constant weight is a self-validating step to ensure all solvent has been removed, guaranteeing the final weight is solely that of the dissolved solute.

Protocol 2: HPLC Method

HPLC is a highly accurate and precise method for determining solubility, especially for complex mixtures or when the solute has a strong chromophore.[4][12] It is the preferred method in pharmaceutical development.[13]

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. This curve must have a high correlation coefficient (R² > 0.999) for accuracy.

  • Sample Preparation: Prepare a saturated solution as described in the general workflow (Section 3.1).

  • Filtration: After equilibration, filter the suspension through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[14] This step is critical to prevent clogging the HPLC system and to ensure only the dissolved analyte is measured.[14]

  • Dilution: Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Causality: This method relies on the principle that the detector response (peak area) is directly proportional to the concentration of the analyte. The calibration curve provides a validated relationship for this conversion, while filtration ensures the measurement is exclusively of the dissolved portion.[13]

Protocol 3: UV-Vis Spectroscopic Method

This method is rapid and suitable for high-throughput screening if the solute possesses a suitable chromophore that absorbs light in the UV-Vis spectrum.[15][16]

Methodology:

  • Calibration Curve: Similar to the HPLC method, prepare a series of standard solutions of known concentrations and measure their absorbance at a specific wavelength (λ_max). Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

  • Sample Preparation & Filtration: Prepare and filter a saturated solution as described for the HPLC method.

  • Dilution & Analysis: Dilute the clear filtrate to bring its absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU). Measure the absorbance of the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and multiply by the dilution factor to find the solubility.

Causality: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The method's validity rests on the purity of the sample, as any absorbing impurities could interfere with the measurement.[13]

Predictive Solubility Profile of this compound

While extensive experimental data for this compound is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and established chemical principles. The molecule's long alkyl chain imparts significant non-polar character, while the ketone and ester groups add moderate polarity.

G cluster_nonpolar Non-Polar Solvents cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents solute This compound (Large Non-Polar Chain + Polar Groups) hexane Hexane solute->hexane High Solubility (Dispersion forces dominate) toluene Toluene solute->toluene High Solubility (Dispersion forces dominate) ethyl_acetate Ethyl Acetate solute->ethyl_acetate High Solubility (Similar polarity) acetone Acetone solute->acetone Good Solubility (Dipole-dipole interactions) dmso DMSO solute->dmso Low Solubility (High solvent polarity) ethanol Ethanol solute->ethanol Moderate Solubility (Polarity mismatch) methanol Methanol solute->methanol Moderate Solubility (Polarity mismatch) water Water solute->water Insoluble (Hydrophobic effect)

Caption: Predicted solubility based on the "Like Dissolves Like" principle.

The following table summarizes the expected solubility in common organic solvents at ambient temperature.

Solvent CategorySolvent ExamplePolarity IndexPredicted SolubilityRationale
Non-Polar n-Hexane0.1Soluble / Miscible Strong van der Waals interactions between the solvent and the solute's long alkyl chain.
Toluene2.4Soluble / Miscible Favorable dispersion forces.
Polar Aprotic Diethyl Ether2.8Soluble / Miscible Good balance of polarity; ether can interact with the ester and ketone groups.
Ethyl Acetate4.4Soluble / Miscible The principle of "like dissolves like" is strong here, as both are esters with alkyl chains.[17]
Acetone5.1Soluble The ketone group in acetone interacts favorably with the polar groups of the solute.
Acetonitrile5.8Moderately Soluble Increasing polarity of the solvent leads to a greater mismatch with the non-polar chain.
Dimethylformamide (DMF)6.4Slightly Soluble The high polarity of DMF is less compatible with the large non-polar part of the solute.
Dimethyl Sulfoxide (DMSO)7.2Slightly Soluble High solvent polarity creates an unfavorable environment for the non-polar chain.
Polar Protic Ethanol4.3Soluble Can engage in dipole-dipole interactions, but hydrogen bonding is not dominant.
Methanol5.1Moderately Soluble More polar than ethanol, leading to slightly lower solubility.
Water10.2Insoluble The large, non-polar alkyl chain is highly hydrophobic, making dissolution in water energetically unfavorable.[18]

Factors Influencing Solubility

Several external factors can significantly affect the measured solubility of this compound.

  • Temperature: For most solid or liquid solutes dissolving in liquid solvents, solubility increases with temperature.[19] This is because the dissolution process is often endothermic, and adding thermal energy helps overcome the solute-solute and solvent-solvent interaction energies. For precise work, solubility should always be determined and reported at a specific, constant temperature.[9]

  • Purity: The presence of impurities in either the solute or the solvent can alter the intermolecular forces and thus affect the measured solubility.[18] It is crucial to use high-purity materials for accurate determinations.

  • Pressure: For liquid-in-liquid systems, the effect of atmospheric pressure changes on solubility is generally negligible.

Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. Based on its molecular structure, the compound is predicted to be highly soluble in non-polar and moderately polar aprotic solvents (e.g., hexane, toluene, ethyl acetate, acetone) and progressively less soluble in highly polar solvents, with insolubility in water. For researchers and developers, this predictive profile serves as a strong starting point for solvent selection. However, for critical applications in synthesis, purification, and formulation, this must be supplemented with precise, quantitative data. The detailed experimental protocols provided herein for the gravimetric, HPLC, and spectroscopic methods offer robust and reliable pathways to obtain this essential data, ensuring the successful and efficient utilization of this compound in scientific endeavors.

References

  • Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Vertex AI Search. (2025). Determination of Solubility by Gravimetric Method.
  • Vertex AI Search. (2025). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Vertex AI Search. (2025). Determination of solubility by gravimetric method: A brief review.
  • Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Solubility of Things. (2025). Spectroscopic Techniques.
  • National Journal of Pharmaceutical Sciences. (2025). Determination of solubility by gravimetric method: A brief review.
  • ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Vertex AI Search. (2025). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Improved Pharma. (2025). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ACS Publications. (2025).
  • ResearchGate. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Chromatography Forum. (2025). how can i test the solubility in hplc please ?.
  • Vertex AI Search. (2025). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Scribd. (2025). 4 - Solubility - Gravimetric Method | PDF.
  • Wired Chemist. (2025). Gravimetric Analysis.
  • Slideshare. (2025). solubility experimental methods.pptx.
  • Benchchem. (2025). Physical and chemical properties of Ethyl 8-(2-chlorophenyl)
  • NIH PubChem. (2025).
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • ACS Publications. (2025).
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Solubility of Things. (2025). Esters: Structure, Properties, and Reactions.
  • NIH PMC. (2025).
  • ResearchGate. (2025). Estimation of acids and esters fusion enthalpy – influence in the solubility prediction.
  • ResearchGate. (2025).
  • Vertex AI Search. (2025). Chemical Properties of Octanoic acid, 8-chloro-8-oxo-, ethyl ester (CAS 14113-02-1).
  • Vertex AI Search. (2025). Hansen Solubility Parameters.
  • YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone.
  • AIP Publishing. (2025). IUPAC-NIST Solubility Data Series. 88.
  • NIH PubChem. (2025).
  • Wikipedia. (2025). Hansen solubility parameter.
  • NIH PubChem. (2025).
  • Stenutz. (2025). Hansen solubility parameters.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • The Royal Society of Chemistry. (2025). Hansen Solubility Approach Towards Green Solvent Processing.
  • Accu Dyne Test. (2025). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • PMC PubMed Central. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ChemicalBook. (2025).
  • NIH PubChem. (2025).
  • Patsnap Eureka. (2025).

Sources

Stability and storage conditions for Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Ethyl 8-oxoundecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of interest in various synthetic applications, including pharmaceuticals and specialty materials. As with many long-chain esters, its long-term stability is paramount for ensuring experimental reproducibility and the integrity of manufactured products. This guide provides a comprehensive overview of the core principles governing the stability of this compound, drawing from established knowledge of fatty acid ester and ketone chemistry. It outlines potential degradation pathways, provides detailed protocols for optimal storage and handling, and presents a framework for customized stability testing.

Introduction: Understanding the Molecule

This compound possesses two key functional groups that dictate its chemical behavior: an ethyl ester and a ketone. The long C11 aliphatic chain imparts significant lipophilicity. While specific, comprehensive stability data for this exact molecule is not widely published, its stability profile can be expertly inferred from the well-documented behavior of its constituent functional groups and analogous long-chain fatty acid esters.

The primary concerns for the stability of this compound are susceptibility to hydrolysis of the ester linkage and potential oxidation of the alkyl chain, although the latter is less pronounced in saturated chains. The presence of the ketone group is a point of relative stability, but its potential to influence neighboring groups should be considered. This guide is built on these foundational chemical principles to provide a self-validating system for storage and handling.

Core Chemical Properties and Inherent Stability

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₂₄O₃Inferred
Molecular Weight 228.33 g/mol Inferred
Functional Groups Ethyl Ester, KetoneInferred
Physical State Likely a liquid or low-melting solid at room temperatureInferred from similar esters[1]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, chloroform, hexane) and insoluble in water.[1]Inferred

The stability of this compound is intrinsically linked to its functional groups. The ester is the most reactive site, vulnerable to cleavage by water, especially in the presence of acidic or basic catalysts. The long saturated alkyl chain is generally stable but can be susceptible to oxidation under harsh conditions, a common degradation pathway for lipids.[2]

Major Degradation Pathways

Hydrolytic Cleavage of the Ester

The most significant and probable degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by the presence of water and is accelerated by acidic or basic conditions, yielding 8-oxoundecanoic acid and ethanol.

The presence of even trace amounts of water in the sample or from atmospheric moisture can initiate this process over time, leading to a decrease in the purity of the material and the introduction of a carboxylic acid impurity, which could further catalyze hydrolysis.

Hydrolysis Ethyl_8_oxoundecanoate This compound Acid 8-Oxoundecanoic Acid Ethyl_8_oxoundecanoate->Acid H⁺ or OH⁻ catalyst H2O Water (H₂O) Ethanol Ethanol

Caption: Hydrolysis of this compound.

Oxidative Degradation

While saturated fatty acid esters are more stable to oxidation than their unsaturated counterparts, oxidation can still occur, particularly when initiated by light, heat, or the presence of metal ion contaminants.[2] This process can lead to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes and shorter-chain carboxylic acids, ultimately affecting the purity and performance of the material.

Recommended Storage and Handling Protocols

To mitigate the risks of hydrolysis and oxidation, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for high-purity lipid and fatty acid ester storage.[3]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C ± 4°C Reduces the rate of chemical reactions, including hydrolysis and oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidative degradation.[3]
Container Amber Glass Vial with Teflon-lined Cap Glass is inert. Amber color protects from light. Teflon liners prevent leaching and provide an excellent seal.[3][5]
Light Exposure Store in the Dark Prevents photo-initiated oxidation.[5]
Moisture Store in a Dry Environment Minimizes the primary reactant for hydrolysis. A desiccator can be used for secondary containment.
Step-by-Step Handling Procedure

Adherence to a strict handling protocol is critical to maintaining the integrity of this compound upon removal from storage.

  • Equilibration: Before opening, remove the container from the freezer and allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold compound.[3]

  • Inert Environment: If possible, open and handle the compound in a glove box or under a stream of inert gas.

  • Material Transfer: Use only glass, stainless steel, or Teflon-coated spatulas and pipettes for transferring the material. Avoid plastics, which can leach contaminants into the organic compound.[3]

  • Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.

  • Resealing: After dispensing the required amount, flush the headspace of the container with an inert gas before tightly resealing the cap.

  • Return to Storage: Promptly return the container to the recommended storage conditions (-20°C).

Framework for a Stability Testing Program

For critical applications, it is advisable to perform a tailored stability study. The following outlines a general protocol.

Experimental Design

A comprehensive stability study should evaluate the impact of key environmental variables over time.

ConditionTemperatureAtmosphereLightContainer
Optimal -20°CInert GasDarkAmber Glass/Teflon Cap
Accelerated (Temp) 4°CInert GasDarkAmber Glass/Teflon Cap
Accelerated (Temp) 25°C (Room Temp)Inert GasDarkAmber Glass/Teflon Cap
Atmosphere Stress -20°CAirDarkAmber Glass/Teflon Cap
Light Stress 4°CInert GasAmbient LightClear Glass/Teflon Cap
Analytical Protocol
  • Time Points: Establish testing intervals (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • Sample Preparation: At each time point, retrieve a sample from each storage condition following the strict handling protocol described above.

  • Analytical Method: Use a validated stability-indicating method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to assess purity.

  • Degradation Profile: The analytical method should be capable of separating the parent compound from potential degradation products (e.g., 8-oxoundecanoic acid).

  • Data Analysis: Plot the purity of this compound as a function of time for each condition to determine the rate of degradation and establish a recommended shelf-life.

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage & Aging cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion A Receive and Characterize Initial Material (T=0) B Aliquot into Vials for Each Storage Condition A->B C1 Condition 1 (-20°C, Inert, Dark) C2 Condition 2 (4°C, Inert, Dark) C3 Condition n... D Incubate for Pre-defined Time Points C1->D C2->D C3->D E Pull Samples at Each Time Point D->E F Analytical Testing (e.g., GC/HPLC for Purity) E->F G Quantify Parent Compound and Degradants F->G H Analyze Data Trends G->H I Determine Shelf-Life and Optimal Storage Conditions H->I

Caption: Workflow for a stability testing program.

Conclusion

While this compound is a stable molecule when handled and stored correctly, its ester functionality presents a primary vulnerability to hydrolysis. By implementing a storage strategy centered on low temperatures, inert atmospheres, and protection from light and moisture, researchers can ensure the long-term integrity and purity of this valuable compound. For GMP or other critical applications, a formal stability study is strongly recommended to empirically define the shelf-life under specific storage conditions.

References

  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. (2016). PMC - PubMed Central. [Link]

  • ethyl 8-hydroxyoctanoate, 93892-06-9. The Good Scents Company. [Link]

  • Ethyl 8-cyclohexyl-8-oxooctanoate | C16H28O3. PubChem. [Link]

  • Ethyl 8-(acetoxy)octanoate | C12H22O4. PubChem. [Link]

  • Ethyl 8-ethoxyoctanoate | C12H24O3. PubChem. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]

  • HANDLING INDUSTRIAL FATTY ACIDS. American Cleaning Institute. [Link]

  • Storage, Handling, and Transport of Oils and Fats. ResearchGate. [Link]

  • Lipid extraction, storage and sample handling. Request PDF on ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 8-oxoundecanoate is a bifunctional long-chain keto-ester of significant interest in the synthesis of complex organic molecules, including polymers, lubricants, and pharmaceutical intermediates. Its structure, featuring a ketone and an ester at opposing ends of a hydrocarbon chain, allows for orthogonal chemical modifications, making it a versatile building block. This guide provides a comprehensive overview of the historical context and synthetic evolution leading to the preparation of this molecule. We will explore the foundational chemical principles, present a detailed retrosynthetic analysis, and provide field-proven, step-by-step protocols for a robust and reliable synthesis. The narrative emphasizes the causality behind experimental choices, grounding the methodology in the rich history of organometallic and carboxylic acid chemistry.

Historical Perspective: The Challenge of Controlled Ketone Synthesis

The "discovery" of a specific molecule like this compound is not a singular event but rather the culmination of over a century of developments in synthetic organic chemistry. Its preparation is intrinsically linked to the fundamental challenge of forming carbon-carbon bonds to create ketones in a controlled manner.

Early methods involving highly reactive organometallic reagents, such as the Grignard reagents discovered in 1900, were revolutionary for C-C bond formation. However, their high nucleophilicity posed a significant problem for ketone synthesis from acyl derivatives. When a Grignard reagent reacts with an acyl chloride, the initially formed ketone is often more reactive than the starting acyl chloride, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major product.[1][2] This lack of selectivity hampered the synthesis of ketones for decades.

The breakthrough came with the development of less reactive organometallic reagents. In the 1930s and 1940s, Henry Gilman and others demonstrated that organocadmium compounds, prepared by transmetalation from Grignard reagents, were sufficiently nucleophilic to react with highly electrophilic acyl chlorides but were unreactive towards the resulting ketone product.[1][3] This chemoselectivity was a landmark achievement, enabling the clean, high-yield synthesis of ketones from acyl chlorides for the first time.[4][5] This pivotal development in controlling reactivity is the cornerstone upon which the synthesis of molecules like this compound is built.

Concurrently, methods for the selective preparation of necessary precursors were refined. The conversion of carboxylic acids to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) and phosphorus chlorides became standard laboratory practice, providing a reliable entry point for these coupling reactions.[6][7][8] The ability to perform monoesterification on dicarboxylic acids also became crucial for creating bifunctional building blocks.[9] The synthesis presented in this guide is a direct application of these foundational discoveries.

Retrosynthetic Analysis and Strategy

A logical approach to synthesizing this compound involves a convergent strategy, joining two smaller fragments. The most strategic disconnection is at the C8-C9 bond, alpha to the ketone. This bond can be formed via the nucleophilic attack of an organometallic C3-synthon on an electrophilic C8-carbonyl synthon.

forward_synthesis suberic_acid Suberic Acid etoh Ethanol (excess) H₂SO₄ (cat.) ethyl_h_suberate Ethyl Hydrogen Suberate suberic_acid:s->ethyl_h_suberate:n Step 1: Fischer Monoesterification socl2 Thionyl Chloride (SOCl₂) acyl_chloride 8-Ethoxy-8-oxooctanoyl chloride coupling Coupling Reaction (Benzene, 0°C to RT) propyl_bromide 1-Bromopropane mg Mg, THF grignard Propylmagnesium bromide cdcl2 Cadmium Chloride (CdCl₂) organocadmium Dipropylcadmium workup Aqueous Workup (e.g., NH₄Cl, H₂O) final_product This compound

Figure 2: Forward synthesis workflow via the Organocadmium route.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Ethyl Hydrogen Suberate (8-Ethoxy-8-oxooctanoic acid)

This procedure is based on the principle of Fischer esterification, where the stoichiometry is controlled to favor mono-ester formation. [9]

  • Reaction Setup : To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add suberic acid (174.2 g, 1.0 mol) and absolute ethanol (600 mL, ~10 mol).

  • Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (5 mL) to the mixture.

  • Reaction : Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or by titrating aliquots for remaining dicarboxylic acid.

  • Workup and Isolation : Cool the reaction mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 1 L of cold water and extract with ethyl acetate (3 x 300 mL).

  • Purification : Wash the combined organic layers with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl Hydrogen Suberate as a colorless to pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step.

Step 2: Synthesis of 8-Ethoxy-8-oxooctanoyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride. [6][8][10]

  • Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), place Ethyl Hydrogen Suberate (101.1 g, 0.5 mol).

  • Reagent Addition : Slowly add thionyl chloride (SOCl₂) (54 mL, 0.75 mol, 1.5 eq) to the flask at room temperature. The reaction will begin to evolve gas.

  • Reaction : Once the initial effervescence subsides, gently heat the mixture to 60-70°C for 2-3 hours, or until gas evolution ceases.

  • Isolation : Cool the mixture to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure. The crude 8-Ethoxy-8-oxooctanoyl chloride remains as a liquid and should be used immediately in the next step without further purification. [11]

Step 3: Synthesis of Dipropylcadmium

This two-part procedure first generates a Grignard reagent, which is then converted to the organocadmium reagent. [3]

  • Grignard Reagent Preparation : In a flame-dried 1 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings (13.4 g, 0.55 g-atom). Add 100 mL of anhydrous diethyl ether or THF. In the dropping funnel, place a solution of 1-bromopropane (45 mL, 0.5 mol) in 200 mL of anhydrous ether. Add a small portion of the bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

  • Transmetalation : Cool the Grignard solution to 0°C in an ice bath. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (48.0 g, 0.26 mol) in 150 mL of anhydrous ether. Add the CdCl₂ slurry to the Grignard reagent solution portion-wise via a cannula or wide-bore needle, maintaining the temperature below 10°C.

  • Reaction : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the organocadmium reagent is complete. This suspension is used directly in the next step.

Step 4: Coupling Reaction to form this compound

This is the key bond-forming step, leveraging the unique reactivity of the organocadmium reagent. [1][4][5]

  • Reaction Setup : Cool the suspension of dipropylcadmium from Step 3 back to 0°C.

  • Acyl Chloride Addition : Dissolve the crude 8-Ethoxy-8-oxooctanoyl chloride (from Step 2) in 100 mL of an anhydrous non-polar solvent like benzene or toluene. Add this solution dropwise to the stirred organocadmium suspension, keeping the temperature at 0°C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours or overnight.

  • Workup : Cool the mixture again to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until the vigorous reaction ceases. Add 200 mL of 1 M HCl to dissolve the magnesium and cadmium salts.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ether or ethyl acetate (2 x 150 mL).

  • Purification : Combine all organic layers, wash with saturated sodium bicarbonate solution (150 mL) and then brine (150 mL). Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway.

StepReactionKey ReagentsSolventTemp.Time (h)Typical Yield
1 MonoesterificationSuberic Acid, Ethanol, H₂SO₄EthanolReflux4-685-90%
2 Acyl Chloride FormationEthyl Hydrogen Suberate, SOCl₂Neat60-70°C2-3>95% (crude)
3 Organocadmium Prep.1-Bromopropane, Mg, CdCl₂Ether/THF0°C to RT2-3>90% (in situ)
4 Coupling & PurificationAcyl Chloride, DipropylcadmiumBenzene/Ether0°C to RT4-1270-80%

Conclusion

The synthesis of this compound is a testament to the power and elegance of modern organic chemistry. While its "discovery" cannot be pinpointed to a single date, its practical synthesis is a direct result of foundational work in controlling the reactivity of organometallic reagents. The organocadmium route, though classic, remains a highly effective and illustrative method for constructing such bifunctional keto-esters. It highlights the principles of chemoselectivity and the strategic assembly of complex molecules from simple, accessible starting materials. This guide provides the historical context, strategic rationale, and practical protocols necessary for researchers to confidently synthesize and utilize this valuable chemical building block.

References

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Aromatic Cation-Activated Nucleophilic Acyl Substitution: Rapid Conversion of Carboxylic Acids to Acyl Chlorides. Journal of the American Chemical Society, 132(14), 5002–5003. Available at: [Link]

  • Google Patents. (n.d.). CN102320968A - Preparation method for succinic acid monoethyl ester acyl chloride.
  • Google Patents. (n.d.). CN103709035A - Preparation method for ethyl 7-chloro-2-oxoheptanoate.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Organocadmium chemistry. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylacetate. Coll. Vol. 3, p.379 (1955); Vol. 28, p.58 (1948). Available at: [Link]

  • Google Patents. (n.d.). CN107488136B - Method for preparing ethyl hydrogen sulfate.
  • designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved January 18, 2026, from [Link]

  • YouTube. (2024, March 14). Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2016, September 29). How to convert diacid to acid dichloride? Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN101638365B - Production process of oxalyl chloride monoethyl ester.
  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved January 18, 2026, from [Link]

  • YouTube. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. Retrieved January 18, 2026, from [Link]

  • YouTube. (2017, November 7). Sodium ethyl hydrogen sulfate synthesis. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, April 25). Acyl chlorides reaction with grignard. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of Ethyl 8-oxoundecanoate, a valuable keto ester intermediate in various organic syntheses. The described methodology leverages the selective reactivity of organocadmium reagents with acid chlorides, a classic and effective method for ketone formation. This document provides a step-by-step procedure, explains the underlying chemical principles, and offers practical insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Strategic Synthesis of Keto Esters

This compound is a bifunctional molecule featuring both a ketone and an ester functional group. This structure makes it a versatile building block for the synthesis of more complex molecules, including long-chain fatty acids, polymers, and pharmaceutical intermediates. The key challenge in synthesizing such molecules is the selective formation of the ketone in the presence of the ester, as many organometallic reagents that react with ketone precursors also readily attack esters.

The chosen synthetic strategy circumvents this issue by employing an organocadmium reagent. Organocadmium compounds are known for their moderated reactivity compared to Grignard or organolithium reagents. While highly reactive organometallics tend to add to the ketone product of the initial reaction with an acid chloride, forming a tertiary alcohol, organocadmium reagents are sufficiently reactive to attack the highly electrophilic acid chloride but are generally unreactive towards the resulting ketone.[1][2] This chemoselectivity is the cornerstone of this synthetic protocol.

The overall synthesis is a multi-step process, commencing with the preparation of a mono-esterified diacid chloride from a readily available precursor, sebacic acid. This intermediate is then reacted with a suitable organocadmium reagent to furnish the target keto ester.

Reaction Scheme

Synthesis_Workflow cluster_0 Part 1: Monoesterification cluster_1 Part 2: Acid Chloride Formation cluster_2 Part 3: Organocadmium Reagent Preparation cluster_3 Part 4: Ketone Formation Sebacic_Acid Sebacic Acid Mono_ethyl_sebacate Mono-ethyl sebacate Sebacic_Acid->Mono_ethyl_sebacate H+ catalyst, Reflux Ethanol Ethanol (Excess) Ethanol->Mono_ethyl_sebacate Ethyl_8_chloroformyloctanoate Ethyl 8-chloroformyloctanoate Mono_ethyl_sebacate->Ethyl_8_chloroformyloctanoate Reflux cluster_1 cluster_1 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Ethyl_8_chloroformyloctanoate Ethyl_8_oxoundecanoate This compound Ethyl_8_chloroformyloctanoate->Ethyl_8_oxoundecanoate Propyl_bromide Propyl bromide Propylmagnesium_bromide Propylmagnesium bromide (Grignard) Propyl_bromide->Propylmagnesium_bromide Magnesium Magnesium Magnesium->Propylmagnesium_bromide Dipropylcadmium Dipropylcadmium Propylmagnesium_bromide->Dipropylcadmium Cadmium_chloride Cadmium Chloride (CdCl2) Cadmium_chloride->Dipropylcadmium Dipropylcadmium->Ethyl_8_oxoundecanoate

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 8-Oxoundecanoate via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of Ethyl 8-oxoundecanoate, a valuable keto-ester intermediate in various synthetic applications. The protocol leverages the classical malonic ester synthesis as the core carbon-carbon bond-forming strategy. This document provides researchers, scientists, and drug development professionals with a robust, step-by-step methodology, grounded in mechanistic principles. It explains the causality behind experimental choices, offers detailed protocols from alkylation to final esterification, and includes visual diagrams of the workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction and Strategic Overview

The malonic ester synthesis is a cornerstone of organic chemistry, providing a reliable method for converting alkyl halides into substituted carboxylic acids by extending the carbon chain by two atoms.[1][2] Its power lies in the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for easy formation of a resonance-stabilized enolate nucleophile using a relatively mild base like sodium ethoxide.[3] This enolate can then be alkylated via an SN2 reaction, followed by hydrolysis and thermal decarboxylation to yield the target acid.[4][5]

To synthesize this compound, a molecule containing both a ketone and an ester functional group, we will employ a multi-step strategy that uses the malonic ester synthesis to construct the carbon backbone. The overall strategy involves three primary stages:

  • Alkylation: Diethyl malonate is deprotonated to form its enolate, which is then used to alkylate a primary halo-ketone, specifically 8-bromo-4-octanone. This step forms the C11 backbone of the target molecule as a substituted malonic ester.

  • Hydrolysis and Decarboxylation: The resulting diethyl (5-oxooctyl)malonate is hydrolyzed to the corresponding dicarboxylic acid, which, upon gentle heating, undergoes decarboxylation to yield 8-oxoundecanoic acid.

  • Fischer Esterification: The final keto-acid is esterified with ethanol in the presence of an acid catalyst to produce the desired product, this compound.

This approach ensures high regioselectivity and avoids the challenges associated with direct alkylation of simple ester enolates, which often require stronger bases and cryogenic temperatures.[2]

Foundational Principles and Mechanistic Insights

A thorough understanding of the underlying mechanisms is critical for successful execution and troubleshooting.

The Malonic Ester Synthesis Core Mechanism

The synthesis proceeds through a sequence of five distinct reactions: deprotonation, SN2 alkylation, ester hydrolysis, decarboxylation, and tautomerization.[4]

  • Enolate Formation: A base removes the acidic α-proton from diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using ethoxide prevents transesterification, where the base might otherwise swap with the ester's alkoxy group, leading to a mixture of products.[6] The resulting enolate is stabilized by resonance, with the negative charge delocalized over both carbonyl oxygens.

  • Alkylation: The enolate acts as a potent nucleophile, attacking the primary alkyl halide (8-bromo-4-octanone) in a classic SN2 reaction.[7] The use of a primary halide is paramount to maximize yield and prevent the competing E2 elimination pathway, which is common with secondary and tertiary halides.[5][7]

  • Hydrolysis & Decarboxylation: The two ester groups of the alkylated intermediate are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.[5] The resulting molecule is a substituted malonic acid, which is also a β-dicarboxylic acid. Upon heating, this intermediate readily loses carbon dioxide through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the more stable carboxylic acid.[4][8]

Workflow Visualization

The following diagram outlines the complete experimental workflow, from starting materials to the purified final product.

G A Start: Diethyl Malonate & 8-Bromo-4-octanone B Step 1: Alkylation - NaOEt, Anhydrous EtOH - Reflux A->B Reagents C Work-up 1 - Quench - Extraction (Et₂O) - Dry & Evaporate B->C Reaction Mixture D Intermediate 1: Diethyl (5-oxooctyl)malonate C->D Crude Product E Step 2: Hydrolysis & Decarboxylation - NaOH(aq), Reflux - Acidify (HCl) - Heat D->E Starting Material F Work-up 2 - Extraction (EtOAc) - Dry & Evaporate E->F Reaction Mixture G Intermediate 2: 8-Oxoundecanoic Acid F->G Crude Product H Step 3: Fischer Esterification - Excess EtOH, H₂SO₄ (cat.) - Reflux G->H Starting Material I Work-up 3 - Neutralize (NaHCO₃) - Extraction (Et₂O) - Dry & Evaporate H->I Reaction Mixture J Purification - Silica Gel Column Chromatography I->J Crude Product K Final Product: This compound J->K Purified Product

Sources

Application Notes and Protocols for the Fischer Esterification of 8-Oxoundecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Oxoundecanoic acid is a bifunctional molecule of significant interest in chemical synthesis, serving as a versatile building block for polymers, lubricants, and various specialty chemicals. Its structure, featuring both a ketone and a carboxylic acid, allows for selective chemical modifications. The esterification of the carboxylic acid moiety is a crucial transformation, often employed to protect this functional group, enhance solubility in organic solvents, or to directly synthesize valuable ester derivatives. The Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol, presents a cost-effective and straightforward method for this purpose.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the Fischer esterification of 8-oxoundecanoic acid, with a focus on the synthesis of methyl 8-oxoundecanoate.

Mechanistic Insights: The Fischer Esterification Pathway

The Fischer esterification is an equilibrium-controlled reaction that proceeds via a nucleophilic acyl substitution mechanism.[1] The presence of a strong acid catalyst is essential to activate the carboxylic acid towards nucleophilic attack by the alcohol.

The established mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), and its departure is facilitated by the donation of electrons from an adjacent hydroxyl group, reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the formation of the ester, the reaction is typically conducted using a large excess of the alcohol or by removing the water that is formed as a byproduct.[1]

Experimental Design and Workflow

The successful esterification of 8-oxoundecanoic acid requires careful consideration of several experimental parameters. The following diagram illustrates a typical workflow for this process.

Fischer_Esterification_Workflow Reagents Reagent Preparation (8-Oxoundecanoic Acid, Alcohol, Catalyst) Setup Reaction Setup (Glassware, Reflux) Reagents->Setup Reaction Esterification Reaction (Heating, Monitoring) Setup->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Product Purification (Drying, Solvent Removal, Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, GC-MS) Purification->Analysis

Caption: A generalized workflow for the Fischer esterification of 8-oxoundecanoic acid.

Protocol: Synthesis of Mthis compound

This protocol details a representative procedure for the synthesis of mthis compound via Fischer esterification.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
8-Oxoundecanoic Acid≥98%Commercially Available
MethanolAnhydrousCommercially AvailableUsed in large excess to act as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCaution: Highly corrosive. Handle with extreme care.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl Solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying the organic phase.

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated sulfuric acid is a strong acid and dehydrating agent. Add it slowly and carefully to the reaction mixture, as the process is exothermic.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-oxoundecanoic acid.

    • Add a large excess of anhydrous methanol. A common ratio is 10-20 equivalents of methanol relative to the carboxylic acid. The methanol serves as both the reactant and the solvent.

    • While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to the carboxylic acid).

  • Esterification Reaction:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux temperature will be close to the boiling point of methanol (~65 °C).

    • Maintain the reflux for a period of 2 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Aqueous Workup:

    • Once the reaction is deemed complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent like ethyl acetate) three times.

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved during this step. Vent the separatory funnel frequently to release the pressure.

    • Continue the bicarbonate wash until the aqueous layer is no longer acidic (test with pH paper).

    • Wash the organic layer with brine to remove any remaining water and dissolved inorganic salts.

  • Product Isolation and Purification:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude mthis compound.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Reaction Mechanism Diagram:

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, adding more catalyst, or using a Dean-Stark trap to remove water azeotropically if a suitable solvent like toluene is used.

  • Low Yield: Low yields can result from an incomplete reaction or losses during the workup procedure. Ensure thorough extraction and careful handling during transfers.

  • Side Reactions: While the ketone functionality in 8-oxoundecanoic acid is generally stable under these conditions, prolonged exposure to strong acid and high temperatures could potentially lead to side reactions such as aldol condensation, though this is less likely with simple alcohols like methanol.

  • Purity of Reagents: The use of anhydrous alcohol is recommended to minimize the presence of water, which can shift the equilibrium back towards the starting materials.

Analytical Characterization

The identity and purity of the synthesized mthis compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester, showing the characteristic signals for the methyl ester group and the rest of the carbon chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester, typically around 1740 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will provide the molecular weight and fragmentation pattern, further confirming the structure.

Conclusion

The Fischer esterification is a reliable and scalable method for the synthesis of esters from 8-oxoundecanoic acid. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired ester product. This application note provides a solid foundation for the successful implementation of this important chemical transformation in a laboratory setting.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 233-276). Wiley-VCH Verlag GmbH & Co. KGaA.

Sources

Application Note: High-Purity Isolation of Ethyl 8-Oxoundecanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 8-oxoundecanoate is a bifunctional molecule of significant interest in the synthesis of complex organic structures, including polymers and pharmaceutical intermediates. Its purification is a critical step that dictates the purity of downstream products. This application note provides a detailed, field-proven protocol for the purification of crude this compound using automated flash column chromatography on silica gel. We delve into the causality behind experimental choices, from solvent system optimization using Thin-Layer Chromatography (TLC) to the rationale for gradient elution. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.

Introduction and Separation Principles

The purification of moderately polar organic compounds like this compound presents a classic chromatographic challenge: separating the target molecule from both less polar starting materials and more polar byproducts. The compound's structure, featuring a long alkyl chain, an ester, and a ketone, gives it intermediate polarity. This characteristic is leveraged for separation using normal-phase chromatography.[1]

In this system, the stationary phase is highly polar (silica gel), and the mobile phase is a less polar organic solvent mixture.[2] The principle of separation relies on the differential partitioning of the mixture's components between these two phases.[3]

  • Stationary Phase Interaction: The polar silanol groups (-SiOH) on the surface of the silica gel interact strongly with polar molecules via hydrogen bonding and dipole-dipole interactions.[3] More polar compounds in the crude mixture will adsorb more strongly to the silica gel and thus move more slowly down the column.[4]

  • Mobile Phase Interaction: The mobile phase, a mixture of non-polar and polar solvents, flows through the column and competes for interaction with the compounds.[5] By carefully tuning the polarity of the mobile phase, we can modulate the elution speed of each component. A more polar solvent system will increase the affinity of all compounds for the mobile phase, causing them to elute faster.[1][5]

This compound, with its ester and ketone functionalities, is more polar than potential non-polar impurities (e.g., residual alkyl halides from synthesis) but less polar than potential byproducts like diols or carboxylic acids. Our strategy is to select a solvent system that provides sufficient separation between the target compound and these impurities.

Pre-Chromatography: Method Development with TLC

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing and optimizing the solvent system.[6] The goal is to find a mobile phase composition that yields a retention factor (Rƒ) for this compound in the optimal range of 0.25–0.40 .[7] This Rƒ value typically ensures good separation on a flash column without requiring excessively long elution times or large solvent volumes.

Protocol 1: TLC Solvent System Scouting

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the crude mixture on the starting line. It is also highly recommended to co-spot the crude mixture with any available standards of starting materials to aid in identification.[8]

  • Prepare Elution Chambers: Use several covered beakers or TLC chambers, each containing a different solvent mixture. A common and effective starting point for moderately polar compounds is a mixture of ethyl acetate (EtOAc) and hexanes.[9][10]

  • Develop the Plates: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the starting line.[6] Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Example of TLC Optimization Data

Trial Solvent System (EtOAc:Hexanes) Target Rƒ (this compound) Impurity 1 Rƒ (Less Polar) Impurity 2 Rƒ (More Polar) Observations
1 10:90 (10% EtOAc) 0.15 0.45 0.02 Target compound moves too slowly.
2 20:80 (20% EtOAc) 0.35 0.70 0.08 Optimal. Good separation (ΔRƒ > 0.1) from impurities and ideal target Rƒ.[1]

| 3 | 30:70 (30% EtOAc) | 0.55 | 0.85 | 0.15 | Poor separation between target and less polar impurity. |

Based on these results, a 20% ethyl acetate in hexanes mixture is the ideal starting point for the column chromatography.

Detailed Protocol for Automated Flash Column Chromatography

This protocol assumes the use of a standard automated flash chromatography system with a pre-packed silica gel column.

3.1. Materials and Reagents

ItemSpecification
Stationary PhasePre-packed silica gel column (e.g., 40 g, 40-63 µm particle size)
Crude SampleThis compound (approx. 1-2 g)
SolventsHPLC-grade Hexanes and Ethyl Acetate[11]
Loading AdsorbentCelite® 545 or high-purity silica gel
Collection VesselsTest tubes or vials compatible with the fraction collector

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc 1. TLC Method Development sample_prep 2. Sample Dry Loading (Adsorption on Celite) tlc->sample_prep solvent_prep 3. Prepare Mobile Phases A and B sample_prep->solvent_prep column_equil 4. Column Equilibration (100% Hexane) solvent_prep->column_equil load 5. Load Sample Cartridge column_equil->load elute 6. Gradient Elution (0-40% EtOAc in Hexane) load->elute collect 7. Fraction Collection elute->collect tlc_analysis 8. TLC Analysis of Collected Fractions collect->tlc_analysis pool 9. Pool Pure Fractions tlc_analysis->pool evap 10. Solvent Removal (Rotary Evaporation) pool->evap final_char 11. Final Characterization (NMR, GC-MS) evap->final_char

Caption: Workflow for the purification of this compound.

3.3. Step-by-Step Methodology

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (e.g., 1.5 g) in a minimal amount of a low-boiling-point solvent like dichloromethane (10-15 mL).

    • Add 2-3 times the mass of the crude product in Celite or silica gel (e.g., 3-5 g).[12]

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[13] This dry loading technique prevents solvent-related band broadening at the start of the separation, leading to sharper peaks and better resolution.[12]

    • Transfer the powder to an empty solid load cartridge.

  • System and Column Preparation:

    • Install the appropriate size pre-packed silica gel column onto the flash system. A 70:1 ratio of silica gel to crude mixture is a good starting point for achieving optimal separation.[12]

    • Designate Solvent A as Hexanes and Solvent B as Ethyl Acetate.

    • Equilibrate the column by flushing with 2-3 column volumes of 100% Hexane (or the initial, least polar eluent) until the baseline on the detector is stable.[12]

  • Elution Program:

    • Insert the solid load cartridge.

    • Program a linear gradient elution method. Based on our TLC analysis (optimal Rƒ at 20% EtOAc), a suitable gradient would be:

      • Step 1: Hold at 0% B (100% Hexanes) for 2 column volumes (CV) to elute very non-polar impurities.

      • Step 2: Ramp from 0% to 40% B over 10 CV. This gradual increase in polarity will separate the components.

      • Step 3: Hold at 40% B for 3 CV to elute any remaining compounds.

    • Set the flow rate according to the column manufacturer's recommendation (e.g., 40 mL/min for a 40 g column).

    • Set the fraction collector to collect fractions based on the UV detector signal (e.g., monitoring at 210 nm for the ester carbonyl) or by fixed volume (e.g., 20 mL per tube).

Post-Chromatography Analysis and Troubleshooting

4.1. Fraction Analysis and Pooling

  • After the run is complete, analyze the collected fractions using the TLC method developed earlier.

  • Spot every 2-3 fractions on a TLC plate, along with the crude starting material as a reference.

  • Identify the fractions containing only the pure this compound (those showing a single spot at the correct Rƒ).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

4.2. Solvent Removal

  • Remove the combined solvents (ethyl acetate/hexanes) using a rotary evaporator.[14]

  • Set the water bath temperature to 35-40°C. Since hexanes (BP ~69°C) and ethyl acetate (BP ~77°C) have relatively low boiling points, this temperature is sufficient under vacuum.[15] Note that hexane/ethyl acetate can form an azeotrope, but rotary evaporation is effective for its removal from a non-volatile product.[16]

  • Once the bulk solvent is removed, a high-vacuum pump can be used to remove residual traces.

4.3. Purity Assessment and Yield Calculation

  • Determine the mass of the purified oil to calculate the final yield.

  • Confirm the identity and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Table 2: Troubleshooting Guide

Issue Potential Cause Solution
Poor Separation (Overlapping Peaks) Incorrect solvent system; Column overload. Re-optimize TLC for better spot separation (ΔRƒ > 0.1). Reduce the amount of crude sample loaded onto the column.
Compound Elutes Too Quickly (Low Retention) Mobile phase is too polar. Decrease the percentage of the polar solvent (ethyl acetate) in the gradient.
Compound Does Not Elute (High Retention) Mobile phase is not polar enough; Compound may be degrading on silica. Increase the final percentage of the polar solvent. For acid-sensitive compounds, consider adding 0.1-1% triethylamine to the eluent to neutralize the acidic silica gel.[9][17]

| Peak Tailing | Sample overload; Inappropriate sample loading solvent. | Use the dry loading method as described. Ensure the sample is fully dissolved before adsorbing onto Celite. |

Conclusion

The protocol described provides a systematic and reliable approach for the high-purity isolation of this compound from a crude reaction mixture. By leveraging TLC for rapid method development and employing an optimized gradient elution on an automated flash chromatography system, this method ensures high resolution, reproducibility, and efficiency. The principles and techniques outlined are broadly applicable to the purification of other moderately polar organic molecules, serving as a foundational guide for researchers in synthetic chemistry and drug development.

References

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Sorbead India. (2023). Silica Gel for Column Chromatography. Retrieved from [Link]

  • Achieve Chem. (2024). Can You Rotovap Ethyl Acetate?. Retrieved from [Link]

  • Columbia University. (2007). Experiment 8: Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Silylene transfer to α-keto esters and application to the synthesis of γ-lactones. Retrieved from [Link]

  • ResearchGate. (2019). Concentration of hexane:ethyl acetate in rotary evaporator?. Retrieved from [Link]

  • ResearchGate. (2021). How do I evaporate hexane and Ethyl acetate extract of bacterial metabolite?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Percentage of collection of solvent composition recovered from rotovap?. Retrieved from [Link]

  • BioChromato. (2025). Low- vs. High-Boiling Solvents: Best Evaporation Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC plate of the chromatographic column in Ethyl acetate\Hexane 2:8 of.... Retrieved from [Link]

  • PubMed. (2016). The effect of solvent grade on thin layer chromatographic analysis of writing inks. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Protocol for the Industrial Synthesis of Ethyl 8-Oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-oxoundecanoate is a versatile bifunctional molecule of significant interest in the chemical industry. Its unique structure, featuring a terminal ester and a ketone functional group, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. Key applications include its use as a building block in the production of specialty polymers, agrochemicals, and active pharmaceutical ingredients (APIs). The presence of two distinct reactive sites allows for selective chemical transformations, enabling the construction of intricate molecular architectures. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for implementation in an industrial setting. The methodology described herein is optimized for yield, purity, and operational safety, drawing upon established principles of organic synthesis and process chemistry.

Chemistry & Process Rationale

The selected synthetic strategy for the large-scale production of this compound is the ozonolysis of ethyl 10-undecenoate. This route is advantageous due to its high selectivity, relatively mild reaction conditions, and the availability of the starting material from renewable sources such as castor oil. Ozonolysis is a robust and well-understood organic reaction where ozone cleaves carbon-carbon double bonds to yield carbonyl compounds.[1][2]

The overall transformation can be depicted as follows:

Step 1: Ozonolysis. Ozone (O₃) is bubbled through a solution of ethyl 10-undecenoate. The reaction proceeds through a 1,3-dipolar cycloaddition to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[3] This step is typically conducted at low temperatures to control the exothermic reaction and prevent the formation of explosive side products.[1]

Step 2: Reductive Work-up. The crucial step to obtain the desired aldehyde (oxo- group) is the work-up of the ozonide intermediate under reductive conditions. An oxidative work-up would lead to the formation of a carboxylic acid, which is not the target molecule.[4] For industrial-scale synthesis, dimethyl sulfide (DMS) or zinc dust with water are common reducing agents. DMS is often preferred as it is a liquid and the resulting dimethyl sulfoxide (DMSO) is easily removed during purification. This reductive cleavage of the ozonide yields the desired this compound and formaldehyde as a co-product.

This two-step, one-pot process is highly efficient and avoids the use of heavy metal oxidants, contributing to a more environmentally benign synthesis.

Process Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Purification Stage Start Start Reaction_Setup Reaction Vessel Setup (Ethyl 10-undecenoate in Solvent) Start->Reaction_Setup Ozonolysis Ozonolysis (Ozone gas sparging, -78 °C to -20 °C) Reaction_Setup->Ozonolysis Reductive_Workup Reductive Work-up (DMS addition, warming to RT) Ozonolysis->Reductive_Workup Quenching Reaction Quenching (Aqueous wash) Reductive_Workup->Quenching Phase_Separation Phase Separation (Organic/Aqueous) Quenching->Phase_Separation Drying Drying of Organic Phase (Anhydrous Na2SO4) Phase_Separation->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation (Under reduced pressure) Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Raw Material & Equipment Specifications

Material Grade Supplier Key Specifications
Ethyl 10-undecenoateTechnical, >98%Industrial SupplierMoisture < 0.1%, Peroxide value < 5 meq/kg
Methanol (MeOH)Anhydrous, 99.8%Chemical SupplierWater content < 0.05%
Dichloromethane (DCM)Anhydrous, 99.8%Chemical SupplierWater content < 0.05%
Ozone (O₃)Generated in-situOzone GeneratorFrom dry oxygen feed gas
Dimethyl Sulfide (DMS)Reagent, >99%Chemical Supplier-
Nitrogen (N₂)High Purity, 99.99%Gas SupplierFor inert atmosphere
Anhydrous Sodium SulfateTechnicalChemical SupplierGranular, for drying

Major Equipment:

  • Glass-lined or stainless steel reactor (1000 L) with cooling jacket (-80 °C capability), overhead stirrer, and sparging tube.

  • Ozone generator with an oxygen feed.

  • Scrubber system for off-gas (containing excess ozone and formaldehyde).

  • Temperature and pressure monitoring systems.

  • Addition funnel/pump for controlled reagent delivery.

  • Large-scale rotary evaporator.

  • Fractional distillation unit for vacuum operation.

Standard Operating Procedure (SOP)

CAUTION: Ozonolysis reactions can form explosive peroxides. This procedure must be carried out by trained personnel in a well-ventilated area with appropriate safety measures, including a blast shield. All equipment must be properly grounded.

Part 1: Reaction Setup and Ozonolysis

  • Vessel Inerting: Purge the 1000 L reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Charging the Reactor: Charge the reactor with ethyl 10-undecenoate (100 kg, 0.504 kmol) and a 1:1 mixture of anhydrous methanol and dichloromethane (500 L). The use of methanol helps to stabilize the carbonyl oxide intermediate.[3]

  • Cooling: Begin cooling the reactor jacket to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or cryo-cooler). Stir the mixture to ensure uniform temperature. Industrial operations may recommend a higher temperature of around -20 °C for safety and energy efficiency, though yields may be slightly lower.[1]

  • Ozonolysis: Once the reaction mixture reaches the target temperature, begin sparging ozone-enriched oxygen through the solution via the dip tube. Monitor the reaction progress by periodically taking aliquots and analyzing for the disappearance of the starting material by Gas Chromatography (GC). A blue color in the reaction mixture indicates the presence of unreacted ozone and signals the completion of the reaction.[1]

  • Purging: After completion, stop the ozone flow and purge the reactor with nitrogen for at least 30 minutes to remove all residual ozone.

Part 2: Reductive Work-up and Purification

  • Addition of Reducing Agent: While maintaining a temperature below -60 °C, slowly add dimethyl sulfide (DMS) (47 L, 0.630 kmol, 1.25 eq) to the reaction mixture over a period of 1-2 hours. This addition is exothermic and must be carefully controlled.

  • Warming: Once the DMS addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. The mixture will become colorless.

  • Quenching and Extraction: Transfer the reaction mixture to a separation funnel or extraction vessel. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 L) and brine (1 x 100 L). This removes acidic byproducts and residual salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (20 kg). Stir for 1-2 hours.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the bulk of the methanol and dichloromethane.

  • Fractional Distillation: Purify the resulting crude oil by fractional distillation under high vacuum. The product, this compound, will distill as a colorless to pale yellow liquid.

Process Parameters & In-process Controls

Parameter Target Value Limits Monitoring Method Justification
Ozonolysis Temperature-78 °C-80 °C to -60 °CInternal thermocoupleControls reaction rate and minimizes side reactions/ozonide decomposition.
Ozone Flow Rate1.5 L/min1.0 - 2.0 L/minMass flow controllerEnsures a steady reaction rate without excessive ozone breakthrough.
Reaction EndpointBlue color persists-Visual/SpectroscopicIndicates complete consumption of the alkene starting material.[1]
DMS Addition Temp.< -60 °C< -50 °CInternal thermocoupleControls the exothermic quench to prevent temperature spikes.
Vacuum Distillation< 1 mmHg0.5 - 2 mmHgVacuum gaugeAllows distillation at a lower temperature to prevent product degradation.
Distillation Head Temp.~120-125 °C± 5 °CThermocoupleCorresponds to the boiling point of the product at the target vacuum.

Characterization & Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis Technique Specification
Purity AssayGas Chromatography (GC-MS)≥ 98.0%
Identity Confirmation¹H and ¹³C NMR SpectroscopyConforms to structure
Identity ConfirmationMass Spectrometry (MS)Molecular ion peak corresponds to C₁₃H₂₄O₃
Residual SolventsHeadspace GCMethanol/DCM < 0.1%

Potential impurities may include unreacted starting material, over-oxidation products (e.g., the corresponding carboxylic acid), and by-products from side reactions.[5]

Safety, Health, and Environment (SHE)

  • Ozone: Highly toxic and a strong oxidant. Ensure adequate ventilation and use an ozone detector. Off-gas must be passed through a scrubber (e.g., potassium iodide solution) to destroy excess ozone.

  • Dimethyl Sulfide (DMS): Flammable liquid with a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure through engineering controls and personal protective equipment (PPE).

  • Peroxides: Ozonides are potentially explosive. Never allow the reaction mixture to be concentrated before the reductive work-up is complete. Avoid friction, grinding, or sharp temperature changes.

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Solvent waste containing DCM must be disposed of as halogenated organic waste according to local regulations.

References

  • Canadian Science Publishing. (n.d.). REACTIONS OF OZONIDES: III. OZONOLYSIS OF ETHYL 10-UNDECENOATE IN ETHANOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Chemistry LibreTexts. (2023). Ozonolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]

Sources

The Versatility of Ethyl 8-Oxoundecanoate: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Long-Chain Keto-Ester

In the landscape of synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 8-oxoundecanoate, a bifunctional molecule featuring a ketone and an ester separated by a flexible hexyl chain, represents a uniquely versatile, yet underexplored, building block for the synthesis of a diverse array of heterocyclic compounds. Its long aliphatic chain introduces the potential for the creation of macrocyclic structures or the incorporation of lipophilic side chains, a feature of significant interest in drug discovery and materials science.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of heterocyclic compounds, namely pyridines, pyrimidines, pyrroles, and indoles. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of each transformation and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.

I. Hantzsch Pyridine Synthesis: Crafting Substituted Pyridines with Long Alkyl Chains

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a straightforward route to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] The use of this compound in this reaction allows for the synthesis of pyridines bearing long alkyl chains, a motif that can significantly influence the molecule's physicochemical properties.

A. Mechanistic Overview

The Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[1] The reaction proceeds through a series of condensations and cyclizations, as illustrated below.

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Cyclization & Dehydration Aldehyde Aldehyde Intermediate_A α,β-Unsaturated Keto-ester Aldehyde->Intermediate_A 1. Base Ketoester1 This compound Ketoester1->Intermediate_A Dihydropyridine Dihydropyridine Intermediate_A->Dihydropyridine Michael Addition Ketoester2 This compound Intermediate_B Enamine Ketoester2->Intermediate_B Ammonia Ammonia Ammonia->Intermediate_B Intermediate_B->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Pyrimidine_Synthesis Ketoester This compound Intermediate Acyclic Intermediate Ketoester->Intermediate 1. Base Amidine Amidine Amidine->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Dehydration Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Precursor Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Amine Amine->Hemiaminal Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Attack Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole Dehydration Fischer_Indole_Synthesis cluster_JK Japp-Klingemann Reaction cluster_FI Fischer Indole Synthesis Ketoester This compound Hydrazone Arylhydrazone Ketoester->Hydrazone Diazonium Aryl Diazonium Salt Diazonium->Hydrazone Indole Indole Hydrazone->Indole 1. Acid, Heat 2. [3,3]-Sigmatropic Rearrangement 3. Cyclization 4. -NH₃

Sources

Application Notes & Protocols: Ethyl 8-Oxoundecanoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers and Development Professionals

Introduction: The Potential of Ethyl 8-Oxoundecanoate

This compound is a long-chain keto ester. While not currently a widely recognized active ingredient in agrochemicals, its bifunctional nature—possessing both a ketone and an ester group—makes it an intriguing candidate for investigation in the development of novel pesticides, plant growth regulators, and semiochemicals. Its structural similarity to fatty acids and other signaling molecules suggests potential for biological activity. This guide will explore hypothetical applications and provide foundational protocols to test these hypotheses.

Hypothetical Applications in Agrochemical Development

As a Precursor for Novel Insecticides

The presence of a ketone group in this compound opens up possibilities for its use as a building block in the synthesis of more complex insecticidal compounds. β-keto esters are known precursors for various heterocyclic compounds with biological activity.[1]

Hypothesized Mechanism of Action: this compound could be chemically modified to create analogs of known insecticides that target the insect nervous system or disrupt cuticle formation. Long-chain fatty acid metabolism is crucial for insect development, particularly for the synthesis of cuticular hydrocarbons that prevent desiccation and protect against pathogens.[2][3] Introducing a molecule like this compound or its derivatives could potentially interfere with these vital processes.

Experimental Workflow for Synthesis of a Hypothetical Insecticide Analog

G A This compound B Condensation Reaction (e.g., with a substituted hydrazine) A->B Reagents & Conditions C Cyclization B->C Acid or Base Catalyst D Novel Pyrazolone Derivative (Potential Insecticide) C->D E Purification & Characterization (HPLC, NMR, MS) D->E F Biological Screening E->F G cluster_0 Initial Screening cluster_1 Secondary Evaluation A Seed Germination Assay D Dose-Response Curve Generation A->D B Root Elongation Assay B->D C Foliar Application on Seedlings E Physiological & Biochemical Analysis (e.g., Chlorophyll content, Stomatal conductance) C->E F Gene Expression Analysis (qPCR of hormone-related genes) E->F

Caption: Workflow for evaluating the plant growth regulatory effects of a test compound.

As a Semiochemical or Pheromone Precursor

Many insect pheromones are fatty acid derivatives, including esters and ketones. These compounds are used for mating disruption, monitoring, and mass trapping of insect pests. The structure of this compound, a C13 keto ester, makes it a plausible candidate for use as a semiochemical or as a starting material for the synthesis of insect pheromones.

Hypothesized Application: this compound could be investigated for its attractiveness or repellency to specific insect species. Alternatively, it could be chemically modified (e.g., through reduction of the ketone or transesterification) to produce known pheromones.

Experimental Protocols

Protocol for Screening Insecticidal Activity

Objective: To determine the potential insecticidal activity of this compound against a model insect pest (e.g., Spodoptera litura - common cutworm).

Materials:

  • This compound

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Second or third instar larvae of Spodoptera litura

  • Petri dishes

  • Cabbage leaf discs

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetone.

    • Prepare serial dilutions to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

    • The final test solutions should contain a small percentage of Triton X-100 (e.g., 0.1%) to ensure proper spreading on the leaf surface.

    • Prepare a control solution containing acetone and Triton X-100 at the same concentrations as the test solutions.

  • Leaf-Dip Bioassay:

    • Dip fresh cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 30 seconds.

    • Allow the leaf discs to air dry for 1-2 hours.

    • Place one treated leaf disc in each Petri dish lined with moist filter paper.

    • Introduce 10 larvae into each Petri dish.

    • Seal the Petri dishes with parafilm.

  • Incubation and Observation:

    • Incubate the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.

    • Record larval mortality at 24, 48, and 72 hours after treatment.

    • Consider larvae that are unable to move when prodded with a fine brush as dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol for Assessing Plant Growth Regulatory Effects

Objective: To evaluate the effect of this compound on the seed germination and seedling growth of a model plant (e.g., Arabidopsis thaliana or lettuce).

Materials:

  • This compound

  • Ethanol (as a solvent)

  • Murashige and Skoog (MS) medium

  • Agar

  • Petri dishes

  • Seeds of the model plant

  • Growth chamber

Procedure:

  • Preparation of Test Media:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare MS medium containing 0.8% agar.

    • Autoclave the medium and cool it to about 50°C.

    • Add the stock solution of this compound to the cooled medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Prepare a control medium containing the same concentration of ethanol.

    • Pour the media into sterile Petri dishes.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water).

    • Aseptically place the sterilized seeds on the surface of the prepared media.

    • Seal the Petri dishes with parafilm.

  • Incubation and Observation:

    • Keep the plates at 4°C for 2-3 days for stratification.

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16:8 hour light:dark photoperiod).

    • Record the germination rate daily for 7 days.

    • After a specified period (e.g., 10-14 days), measure the primary root length and fresh weight of the seedlings.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to compare the root length and fresh weight between the treatments and the control.

Summary of Physicochemical Properties

PropertyValueSource
CAS Number 858794-06-6[4][5]
Molecular Formula C13H24O3[5]
Molecular Weight 228.33 g/mol [5]
Appearance Not specified (likely a liquid or low-melting solid)-
Solubility Expected to be soluble in common organic solvents-

Conclusion

While direct evidence for the application of this compound in agrochemical development is currently lacking, its chemical structure presents a compelling case for further investigation. As a long-chain keto ester, it resides at the intersection of several classes of biologically active molecules. The protocols and hypothetical frameworks presented in this guide are intended to serve as a starting point for researchers to explore the potential of this and similar compounds in the quest for novel and effective agrochemical solutions.

References

  • National Center for Biotechnology Information (2024). Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices. [Link]

  • MDPI (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • National Center for Biotechnology Information (2022). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. [Link]

  • RSC Publishing (2016). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]

  • Google Patents (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • Wikipedia (n.d.). Ethyl cyanoacetate. [Link]

  • National Center for Biotechnology Information (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • National Center for Biotechnology Information (2023). Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti. [Link]

  • Crop and Soil Science, Oregon State University (n.d.). Effect of foliar applications of trinexapac-ethyl plant growth regulator on red clover seed. [Link]

  • National Center for Biotechnology Information (2024). Bioactive compounds and biological activity in edible insects: A review. [Link]

  • ResearchGate (2017). Biotechnological potential of insect fatty acid-modifying enzymes. [Link]

  • Google Patents (n.d.).
  • National Center for Biotechnology Information (2024). Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress. [Link]

Sources

Application Notes & Protocols: Ethyl 8-Oxoundecanoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of ethyl 8-oxoundecanoate, a pivotal bifunctional intermediate in pharmaceutical synthesis. We will elucidate its chemical properties, detail a robust synthetic protocol via ozonolysis, and present its strategic application in the total synthesis of prostaglandins, specifically focusing on the 11-deoxy-PGE₁ analogue. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental procedures.

Introduction: The Strategic Value of this compound

This compound is a linear aliphatic molecule featuring two key functional groups: a terminal ethyl ester and a ketone at the C8 position. This dual functionality makes it a highly versatile and valuable building block in multi-step organic synthesis. Its structure is particularly well-suited for constructing complex molecular architectures where precise control over chain length and functional group placement is paramount.

The primary utility of this compound in the pharmaceutical landscape lies in its role as a precursor to prostaglandins and their analogues.[1] Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, including the regulation of inflammation, blood pressure, and smooth muscle contraction.[2] The undecanoate backbone of the intermediate provides the complete seven-carbon α-chain required for the prostaglandin scaffold, while the C8-keto group serves as the critical anchor point for the construction of the signature five-membered cyclopentanone ring.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use and handling in a laboratory setting.

PropertyValue
Molecular Formula C₁₃H₂₄O₃[3]
Molecular Weight 228.33 g/mol [3]
Appearance Colorless to pale yellow oil
Boiling Point Data not consistently available; vacuum distillation is required.
Solubility Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
CAS Number 858794-06-6[3]

Synthesis of this compound via Ozonolysis

The most direct and efficient industrial-scale synthesis of this compound is achieved through the ozonolysis of ethyl oleate.[4][5] Ethyl oleate is a readily available and inexpensive starting material derived from natural sources like olive oil.

Causality of Method Selection: Ozonolysis is the preferred method because it provides a clean and high-yielding oxidative cleavage of the C9-C10 double bond in ethyl oleate. The reaction proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] A subsequent reductive work-up is then employed to cleave this ozonide, yielding two carbonyl-containing fragments. For the synthesis of this compound, the desired product is one of these fragments, while the other is nonanal. The choice of a reductive work-up (e.g., using dimethyl sulfide or triphenylphosphine) is critical to prevent the over-oxidation of the newly formed aldehyde/ketone to a carboxylic acid.

Experimental Protocol: Synthesis from Ethyl Oleate

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

  • Ethyl oleate (C₂₀H₃₈O₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Dissolve ethyl oleate (1 equivalent) in a 10:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube connected to an oil bubbler. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating an excess of ozone, or by Thin-Layer Chromatography (TLC) analysis showing the complete consumption of the starting material.

  • Quenching: Once the reaction is complete, switch the gas inlet to a stream of nitrogen or argon and bubble it through the solution for 15-20 minutes to remove any excess dissolved ozone. This step is crucial for safety.

  • Reductive Work-up: While maintaining the cold temperature, add the reducing agent, dimethyl sulfide (2 equivalents), dropwise to the solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer in vacuo. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Collect the fractions containing the desired product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected yield is typically in the range of 80-90%.

Safety Considerations: Ozone is a toxic and powerful oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood. The intermediate ozonides can be explosive, especially upon concentration.[5] Therefore, the reaction should never be allowed to warm up before the reductive quenching agent is added.

Application: Synthesis of 11-Deoxy-Prostaglandin E₁

This compound is an ideal starting material for the synthesis of 11-deoxy prostaglandins.[1][7] These analogues lack the hydroxyl group at the C11 position and often exhibit unique pharmacological profiles, such as selective agonism at EP receptors.[8] The following workflow outlines the key transformations.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from this compound to a key precursor of 11-deoxy-PGE₁.

Prostaglandin_Synthesis cluster_start Starting Material cluster_cyclization Ring Formation cluster_addition Side-Chain Addition cluster_final Final Modification A This compound B Intramolecular Aldol Condensation A->B Base (e.g., NaOEt) C Cyclopentenone Intermediate B->C E Conjugate Addition (1,4-Michael Addition) C->E D Organocuprate Reagent (ω-chain) D->E F Enolate Intermediate E->F G Protonation F->G H⁺ Work-up H 11-Deoxy-PGE₁ Precursor (Keto-ester) G->H

Caption: Synthetic workflow from this compound to an 11-Deoxy-PGE₁ precursor.

Protocol for 11-Deoxy-PGE₁ Precursor Synthesis

This protocol outlines the transformation of this compound into the core cyclopentenone structure with the attached α- and ω-chains.

Step 1: Intramolecular Aldol Condensation to form the Cyclopentenone Ring

  • Causality: A base, such as sodium ethoxide, is used to deprotonate the α-carbon on the ethyl side of the ketone (C7), generating an enolate. This enolate then attacks the ester carbonyl carbon (C1) in an intramolecular fashion. The subsequent elimination of an ethoxide ion and water (dehydration) results in the formation of a stable, conjugated cyclopentenone ring.

  • Protocol:

    • To a solution of sodium ethoxide in ethanol, add this compound dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

    • Extract the product into an organic solvent, wash with water and brine, and dry over sodium sulfate.

    • Purify by column chromatography to isolate the 2-(6-ethoxycarbonylhexyl)cyclopent-2-en-1-one intermediate.

Step 2: Conjugate Addition of the ω-Side Chain

  • Causality: To introduce the second side chain (the ω-chain), a 1,4-conjugate addition (Michael addition) is performed on the α,β-unsaturated cyclopentenone.[7] Organocuprate reagents (Gilman reagents) are ideal for this transformation as they are soft nucleophiles that selectively add to the β-carbon of the enone system, avoiding direct attack at the ketone carbonyl. The ω-chain is typically introduced as a vinylcopper reagent, often derived from (S)-1-octyn-3-ol to establish the correct stereochemistry at C15.

  • Protocol:

    • Prepare the organocuprate reagent by reacting the appropriate vinyl lithium or Grignard reagent with a copper(I) salt (e.g., CuI) in an ethereal solvent like THF at low temperature (-78°C).

    • Add the cyclopentenone intermediate from Step 1, dissolved in THF, to the pre-formed organocuprate solution.

    • Allow the reaction to proceed at low temperature until completion (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ether, wash the organic layers, dry, and concentrate.

    • Purification by column chromatography yields the desired prostaglandin precursor, which now contains both the α- and ω-chains with the correct trans orientation, a result of the thermodynamic protonation of the intermediate enolate from the less hindered face.[7]

This precursor can then be further elaborated (e.g., reduction of the C15-ketone, hydrolysis of the ethyl ester) to afford the final 11-deoxy-PGE₁ active pharmaceutical ingredient.

Conclusion

This compound is a testament to the power of strategic molecular design in pharmaceutical synthesis. Its bifunctional nature, combined with its straightforward synthesis from inexpensive starting materials, establishes it as a cornerstone intermediate. The protocols and workflows detailed herein demonstrate its efficient conversion into complex and high-value molecules like prostaglandins, providing a solid foundation for researchers and developers in the pharmaceutical industry. The logical and stepwise application of fundamental organic reactions, from ozonolysis to aldol condensations and conjugate additions, underscores the elegance and precision required in modern drug synthesis.

References

  • Bernady, K. F., Poletto, J. F., & Weiss, M. J. (1975). Prostaglandins. IV. Total syntheses of dl-11-deoxy PGE1 and 13,14-dihydro derivatives of 11-deoxy PGE1, PGF1.alpha. and PGF1.beta. The Journal of Organic Chemistry, 40(10), 1477–1486. [Link]

  • Alvarez, F. S., Wren, D., & Prince, A. (1972). Prostaglandins. Total synthesis of (±)-prostaglandin E1, (±)-11-deoxyprostaglandins E1,F1.alpha., and F1.beta., and (±)-9-oxo-1. Journal of the American Chemical Society, 94(22), 7823–7827. [Link]

  • Cataldo, F., & Gentilini, R. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. Ozone: Science & Engineering, 35(4), 288-297. [Link]

  • ResearchGate. (n.d.). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: Decomposition enthalpy of ethyl oleate ozonide. Retrieved from [Link]

  • Reactome. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Purity Assessment of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-oxoundecanoate is a keto-ester of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive purity analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

The inherent volatility and thermal stability of this compound make GC-MS the analytical technique of choice. This method offers high-resolution separation of the target compound from potential impurities and provides definitive identification through mass spectral data. The validation of this protocol is grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and reliability for quality control and regulatory purposes.[1][2][3][4][5]

Scientific Principles and Method Rationale

The successful GC-MS analysis of this compound hinges on several key principles:

  • Chromatographic Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is selected to separate compounds based on their boiling points and relative polarities. The temperature programming of the GC oven is optimized to ensure sharp peaks and baseline separation of this compound from potential impurities.

  • Electron Ionization (EI): In the mass spectrometer, high-energy electrons (70 eV) bombard the eluted molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" for identification.

  • Mass Spectral Interpretation: The fragmentation pattern of this compound is predictable. Key fragmentation pathways for esters include alpha-cleavages and McLafferty rearrangements. The presence of the keto group will also influence the fragmentation, providing additional structural information.[6][7][8]

  • Impurity Profiling: A thorough understanding of the synthetic route of this compound is crucial for identifying potential process-related impurities. A plausible synthesis involves the esterification of 8-oxoundecanoic acid with ethanol. Potential impurities could therefore include unreacted starting materials (8-oxoundecanoic acid, ethanol), by-products of side reactions, and residual solvents.[9][10]

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z Scan) Ionize->Detect TIC Total Ion Chromatogram (TIC) Detect->TIC Integrate Peak Integration TIC->Integrate Identify NIST Library Search & Spectral Interpretation TIC->Identify Quantify Purity Calculation (% Area) Integrate->Quantify Report Generate Report Identify->Report Quantify->Report

Figure 1: A schematic of the GC-MS workflow for this compound purity analysis.

Detailed Protocol

Sample Preparation
  • Stock Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolution: Dissolve the sample in high-purity ethyl acetate and make up to the mark. This yields a stock solution of approximately 1 mg/mL.

  • Working Solution: Further dilute the stock solution 1:10 with ethyl acetate to obtain a final concentration of approximately 100 µg/mL.

  • Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for an Agilent GC-MS system or equivalent:

Parameter Value Rationale
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA standard non-polar column providing good separation for a wide range of compounds.
Carrier GasHeliumAn inert carrier gas that is standard for GC-MS.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for good chromatographic resolution.
Injector Temperature250 °CEnsures complete and rapid volatilization of the sample.
Injection Volume1.0 µLA standard injection volume for this concentration.
Split Ratio20:1Prevents column overloading and ensures sharp peaks.
Oven Temperature ProgramInitial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 10 min at 280 °CThe initial temperature allows for good focusing of the analytes on the column. The ramp rate provides a balance between separation and analysis time. The final hold ensures elution of any less volatile impurities.
Mass Spectrometer
Ion Source Temperature230 °CA standard temperature to maintain compounds in the gas phase without thermal degradation.
MS Transfer Line Temp.280 °CPrevents condensation of the analytes between the GC and MS.
Ionization ModeElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy70 eVThe standard energy for generating a library-searchable mass spectrum.
Mass Scan Rangem/z 40-500A suitable range to capture the molecular ion and significant fragment ions of the target compound and potential impurities.
Data Analysis and Purity Calculation
  • Identification: The primary peak in the total ion chromatogram (TIC) should be identified as this compound by comparing its mass spectrum with a reference spectrum or by interpreting its fragmentation pattern. The National Institute of Standards and Technology (NIST) Mass Spectral Library is a crucial tool for this purpose.[11][12]

  • Impurity Identification: Identify any other significant peaks by searching their mass spectra against the NIST library.[11][12]

  • Purity Calculation: The purity of this compound is determined by the area percent method. The percentage purity is calculated as follows:

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation

This GC-MS method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] The key validation parameters are summarized below:

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze a blank (ethyl acetate), a sample of this compound, and a sample spiked with potential impurities.The peak for this compound should be well-resolved from any impurities and the solvent front.
Linearity Prepare and analyze a series of at least five concentrations of this compound (e.g., 25-150 µg/mL). Plot a graph of peak area versus concentration.The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
Accuracy Perform recovery studies by spiking a known amount of pure this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).The mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze six replicate samples of this compound at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N).LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Introduce small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, initial oven temperature ±2 °C).The results should remain unaffected by these minor variations, demonstrating the method's reliability.

Expected Results and Discussion

The retention time of this compound will depend on the specific GC system and column used. However, based on its structure, it is expected to elute after the solvent and any low-boiling-point impurities. The mass spectrum of this compound is anticipated to show a molecular ion peak (M+) at m/z 214. Key fragment ions would likely include those resulting from the loss of the ethoxy group (-OC2H5, m/z 169), and characteristic fragments from the cleavage adjacent to the keto group. A McLafferty rearrangement could also lead to a prominent peak.[6][7][8]

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for the purity determination of this compound. The detailed methodology, coupled with a thorough validation framework based on ICH guidelines, ensures that this method is robust, reliable, and fit for purpose in research, development, and quality control environments. By understanding the principles behind the analytical choices, scientists can confidently implement and adapt this protocol to meet their specific needs.

References

  • Jiang, K., Feng, J., Chen, G., & Huang, Q. (2004). Interconversion of the Tautomers of 2-Benzylidene-4-Methyl-3-Oxo-Pentanoic Acid Phenylamide During Gas Chromatography. ResearchGate. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures. In ICH Quality Guidelines (pp. 127-166). Wiley. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Mass Spectrometry Data Center. [Link]

  • ResearchGate. (2025). Mass Spectra of β-Keto Esters. [Link]

  • Krisnangkura, K., & Klibthong, S. (1998). Forecasting Retention Times of Fatty Acid Methyl Esters in Temperature-Programmed Gas Chromatography. Journal of Chromatographic Science, 36(11), 541-544. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • IntechOpen. (2014). Retention in Gas Chromatography. [Link]

  • NIST. (2023). NIST/EPA/NIH EI-MS Library 2023 Release. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of Ethyl 8-oxoundecanoate Using Universal Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 8-oxoundecanoate. Due to the analyte's lack of a significant UV chromophore, traditional UV-Vis detection methods yield poor sensitivity. We address this challenge by employing a Reversed-Phase (RP) HPLC approach coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). The narrative explains the causal-driven experimental choices, from stationary and mobile phase selection to detector optimization, providing a comprehensive protocol for researchers, scientists, and drug development professionals. The resulting method is demonstrated to be specific, linear, and precise, suitable for routine analysis in a variety of sample matrices.

Analyte Profile & Methodological Implications

The successful development of any analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a long-chain keto-ester with the molecular structure shown below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₄O₃[1]
Molecular Weight 228.33 g/mol [1]
Structure CH₃(CH₂)₂CO(CH₂)₆COOCH₂CH₃-
Predicted Polarity Relatively non-polar/hydrophobic[2][3]
UV Absorbance Lacks a strong chromophore; weak n→π* transitions expected[4][5]

The key analytical challenges stem from two core properties:

  • High Hydrophobicity: The long C₁₁ aliphatic backbone makes the molecule significantly non-polar. This property is the primary driver for selecting a chromatographic mode that separates based on hydrophobicity.[3] Reversed-Phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the logical and most effective choice.[6][7]

  • Poor UV-Vis Absorbance: The molecule's only chromophores are the ester and ketone carbonyl groups. These groups exhibit weak light absorption and do so at low wavelengths (typically <230 nm), where many HPLC-grade solvents also absorb, leading to high background noise and poor sensitivity.[8][9] This necessitates the use of a more universal detection technique.

Foundational Strategy: Reversed-Phase Chromatography

RP-HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[7] More hydrophobic compounds, like this compound, interact more strongly with the stationary phase and are therefore retained longer.

Stationary Phase Selection

The choice of stationary phase is critical for achieving adequate retention and resolution.

  • Rationale for C18: An octadecylsilane (C18 or ODS) bonded silica column is the recommended starting point.[2][7] The long C18 alkyl chains provide a highly hydrophobic environment, maximizing the interaction with the analyte's C₁₁ chain and ensuring sufficient retention. A standard column dimension (e.g., 4.6 x 150 mm) with a 3.5 or 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection

The mobile phase in RP-HPLC is polar, and its composition is adjusted to control the elution of analytes.[10]

  • Rationale for Acetonitrile/Water: A mixture of acetonitrile (ACN) and water is the preferred mobile phase. ACN is an excellent solvent with a low UV cutoff and lower viscosity compared to methanol, often resulting in sharper peaks and lower backpressure.[11]

  • Gradient Elution: Due to the non-polar nature of the analyte, a high percentage of organic solvent is required for elution. A gradient elution, starting with a lower percentage of ACN and ramping up, is highly recommended. This approach ensures that the analyte is eluted as a sharp, well-defined peak while also cleaning the column of any more hydrophobic impurities in a reasonable timeframe.[12]

  • Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is beneficial. This can help to sharpen the analyte peak by accelerating the interconversion between the keto and enol tautomers of the ketone group, which can otherwise cause peak broadening.[13]

The Detection Dilemma: Overcoming Poor UV Absorbance

As established, UV detection is not a viable option for sensitive quantification of this analyte. The solution lies in universal detectors that do not depend on the optical properties of the analyte.[14] The two most suitable options are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).

Both detectors operate on a similar principle:

  • Nebulization: The column eluent is converted into a fine aerosol.

  • Evaporation: The volatile mobile phase is removed in a heated drift tube, leaving behind non-volatile analyte particles.

  • Detection: The remaining particles are measured. In ELSD, a light source illuminates the particles, and the scattered light is detected.[4][15] In CAD, the particles are charged and then detected by an electrometer.[5][16]

Table 2: Comparison of Detection Methods for this compound

FeatureUV-Vis DetectorELSD / CAD
Principle Measures light absorbance by chromophoresMeasures light scattering or charge of analyte particles after solvent evaporation.[4][5]
Analyte Requirement Must possess a chromophoreMust be non-volatile or semi-volatile.[17][18]
Suitability for Analyte Very PoorExcellent
Gradient Compatibility ExcellentExcellent.[19][20]
Response Uniformity Highly dependent on analyte structureNear-uniform response for non-volatile analytes, simplifying quantification of impurities.[14][18]
Mobile Phase Wide compatibilityRequires volatile mobile phases and buffers (e.g., formic acid, acetic acid, ammonium acetate). Non-volatile salts like phosphate are incompatible.[5][17]

Given the requirement for volatile mobile phases, the choice of 0.1% formic or acetic acid as a modifier is compatible with both CAD and ELSD.

Protocol for HPLC Method Development

This protocol provides a systematic, three-phase approach to developing a robust quantification method.

Instrumentation and Materials
  • HPLC System: A binary or quaternary HPLC system capable of gradient elution.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Solvents: HPLC-grade Acetonitrile and ultrapure water.

  • Reagents: Formic acid (or acetic acid), analytical standard of this compound.

  • Sample Solvent: Acetonitrile/Water (50:50, v/v) or a solvent matching the initial mobile phase conditions.

Preparation of Standards and Samples
  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10.0 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the sample solvent.

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Phase 1: Initial Method Scouting

The goal of this phase is to establish initial retention and peak shape.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_scout Phase 1: Scouting cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Prep Prepare Standards & Mobile Phases Scout Run Broad Gradient (e.g., 5-95% ACN) Prep->Scout Eval1 Evaluate Retention Time (k') & Peak Shape Scout->Eval1 Opt Adjust Gradient Slope & Detector Settings Eval1->Opt k' > 2 Eval2 Resolution & Sensitivity OK? Opt->Eval2 Eval2->Opt No Val Validate Method (Linearity, Precision, Accuracy) Eval2->Val Yes Final Final Method Val->Final

Caption: Workflow for HPLC Method Development.

Protocol: Scouting Gradient

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 50% B (re-equilibration)

  • Detector Settings (CAD/ELSD): Use manufacturer's recommended default settings (e.g., Evaporation Temp: 50°C, Nebulizer Gas: Nitrogen at 35 psi).

Phase 2: Method Optimization

Based on the scouting run, adjust the gradient to improve resolution and reduce run time. If the analyte elutes at 12 minutes when the ACN concentration is 85%, the new gradient can be focused around this value.

OptimizationLogic Start Initial Peak Observed CheckPeak Peak Shape Acceptable? (Tailing < 1.5) Start->CheckPeak CheckRT Retention Time (RT) Optimal? (5-15 min) CheckPeak->CheckRT Yes AdjustTemp Increase Temperature (e.g., to 40°C) CheckPeak->AdjustTemp No (Tautomerism?) OptimizeGradient Adjust Gradient Slope Around Elution %B CheckRT->OptimizeGradient No (Too long/short) OptimizeDetector Optimize Detector Settings (Temp, Gas Flow) CheckRT->OptimizeDetector Yes OptimizeGradient->CheckRT AdjustTemp->CheckPeak Final Optimized Method OptimizeDetector->Final

Sources

Troubleshooting & Optimization

Common byproducts in Ethyl 8-oxoundecanoate synthesis and their minimization.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 8-oxoundecanoate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this valuable bifunctional molecule. We will explore the common synthetic pathways, delve into the formation of key byproducts, and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most viable industrial route for synthesizing this compound, and what are its primary challenges?

A1: The most practical and atom-economical route starts from ethyl 10-undecenoate, a readily available feedstock derived from castor oil.[1] The synthesis is achieved via a tandem isomerization-hydroformylation reaction.

The core challenge is achieving high regioselectivity for the desired C8-oxo product. The process involves two competing reactions catalyzed by a single transition metal complex (typically rhodium):

  • Isomerization: The terminal double bond of ethyl 10-undecenoate migrates along the carbon chain.

  • Hydroformylation: A formyl group (-CHO) and a hydrogen atom are added across one of the transient internal double bonds.

The primary difficulty lies in controlling the rate of isomerization versus the rate of hydroformylation to favor the formation and subsequent reaction of the Δ⁷ or Δ⁸-undecenoate isomer, which would yield the target this compound. The terminal alkene is often hydroformylated much faster, leading to the linear aldehyde as the major product.[2][3]

Q2: My synthesis yields predominantly the linear aldehyde, Ethyl 11-formylundecanoate. Why is this happening and how can I favor the formation of the internal C8-oxo product?

A2: This is the most common issue and stems from the high reactivity of the terminal double bond. Most standard rhodium-phosphine catalyst systems are designed to produce linear aldehydes with high selectivity from terminal olefins.[4] To favor the internal C8-oxo product, the catalyst system must allow the double bond to "walk" or isomerize into internal positions before hydroformylation occurs.

Causality & Minimization Strategy:

  • Catalyst & Ligand Choice: Standard catalysts like Rh/TPP (triphenylphosphine) will strongly favor the linear product. You must employ a catalyst system that either has a lower rate of hydroformylation for terminal alkenes or actively promotes isomerization. Dual-catalyst systems, combining a dedicated isomerization catalyst (e.g., Ruthenium-based) with a hydroformylation catalyst, have been explored to address this.[4]

  • Ligand Design: The use of specific phosphine ligands with tailored electronic and steric properties is crucial. While many ligands are designed to suppress isomerization, certain bulky or electron-deficient ligands can alter the catalytic cycle to allow for more extensive isomerization before the final hydroformylation step.

  • Reaction Conditions:

    • Low Syngas Pressure: Lowering the partial pressures of CO and H₂ can slow the rate of hydroformylation relative to isomerization, providing more time for the double bond to migrate internally.[5]

    • Temperature Adjustment: Increasing the temperature can accelerate isomerization. However, this must be carefully balanced, as excessively high temperatures can lead to catalyst degradation and an increase in hydrogenation byproducts.[5]

Q3: I'm observing a significant amount of Ethyl undecanoate (the fully saturated alkane) in my product mixture. What causes this and how can it be minimized?

A3: The formation of Ethyl undecanoate is a result of a competing hydrogenation side reaction. The same catalyst that performs hydroformylation can also catalyze the addition of H₂ across the double bond of the starting material or any of the isomerized alkene intermediates.

Causality & Minimization Strategy:

  • H₂ Partial Pressure: This is the most direct cause. An excessively high partial pressure of hydrogen in the syngas mixture will favor the hydrogenation pathway.

  • Catalyst Activity: Some catalyst systems have a higher intrinsic activity for hydrogenation. This is influenced by the choice of metal and ligands.

  • Temperature: Higher reaction temperatures can increase the rate of hydrogenation.

To minimize alkane formation:

  • Optimize Syngas Ratio: Use a CO/H₂ ratio of 1:1 or slightly higher in CO. A higher CO partial pressure can inhibit the oxidative addition of H₂ to the metal center, thus suppressing hydrogenation.

  • Control Temperature: Operate at the lowest temperature that still allows for an acceptable rate of isomerization and hydroformylation.

  • Select the Right Catalyst: Screen different ligands to find a system with low hydrogenation activity.

Q4: Besides the linear aldehyde, what other isomeric byproducts should I expect, and are they difficult to separate?

A4: Due to the isomerization mechanism, you should expect a complex mixture of regioisomeric aldehydes, including Ethyl 9-oxoundecanoate, Ethyl 10-oxoundecanoate, and potentially others. The distribution of these isomers depends on the catalyst system and reaction conditions.

Separation Challenges: These isomeric byproducts have very similar molecular weights and boiling points, making them extremely difficult to separate by standard fractional distillation.[6] While high-performance fractional distillation under high vacuum can achieve some enrichment, complete separation is often impractical on a laboratory scale. Preparative chromatography is a viable but costly and time-consuming alternative for obtaining a high-purity sample.

Q5: My reaction mixture is turning dark, and I'm seeing high-molecular-weight species in my analysis. What is the cause?

A5: The formation of dark colors and "heavy ends" is typically due to aldol condensation reactions between the aldehyde products. Aldehydes can self-condense, especially at elevated temperatures or in the presence of acidic or basic impurities, to form α,β-unsaturated aldehydes and subsequent polymers.

Causality & Minimization Strategy:

  • High Temperature & Long Reaction Times: These conditions promote side reactions.

  • Product Accumulation: High concentrations of the aldehyde product increase the likelihood of condensation.

To prevent this:

  • Strict Temperature Control: Maintain the lowest effective reaction temperature.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by GC) and stop it once the desired conversion is reached.

  • Immediate Workup: Upon completion, cool the reaction mixture and proceed with catalyst removal and product purification promptly to prevent post-reaction degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of Ethyl 10-undecenoate 1. Catalyst deactivation or insufficient loading.2. Low reaction temperature.3. Insufficient syngas pressure.1. Ensure catalyst is fresh and loaded under an inert atmosphere. Increase catalyst loading.2. Incrementally increase reaction temperature by 5-10 °C.3. Increase total syngas pressure while maintaining the optimal CO/H₂ ratio.
Poor Selectivity for C8-Oxo Product 1. Catalyst system favors terminal hydroformylation.2. Hydroformylation rate is much faster than isomerization.3. High CO/H₂ pressure.1. Screen alternative ligands (e.g., bulky phosphites) or dual-catalyst systems.[4]2. Lower the total syngas pressure to slow hydroformylation relative to isomerization.3. Experiment with lower pressure regimes (e.g., 10-20 bar).[1]
High Percentage of Alkane Byproduct 1. High H₂ partial pressure in syngas.2. Reaction temperature is too high.3. Catalyst has high hydrogenation activity.1. Adjust syngas ratio to 1:1 or slightly CO-rich.2. Reduce reaction temperature.3. Screen alternative catalyst/ligand combinations known for low hydrogenation activity.
Formation of Dark/Polymeric Material 1. Reaction temperature is too high.2. Extended reaction time.3. Acidic or basic impurities.1. Lower the reaction temperature.2. Monitor reaction progress and stop it upon reaching optimal conversion.3. Ensure solvents and reagents are pure and neutral. Consider immediate workup post-reaction.

Visualizations

Experimental Workflow

The diagram below outlines the key stages in the synthesis and subsequent purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification Start Ethyl 10-undecenoate + Rh Catalyst + Ligand Reactor Autoclave Reactor (T, P, Syngas CO/H₂) Start->Reactor Cool Cool & Depressurize Reactor->Cool Removal Catalyst Removal (e.g., Filtration, Extraction) Cool->Removal Solvent Solvent Evaporation Removal->Solvent Crude Crude Product Mixture Solvent->Crude Distill High-Vacuum Fractional Distillation Crude->Distill Product Pure Ethyl 8-oxoundecanoate Distill->Product

Caption: General workflow for this compound synthesis.

Competing Reaction Pathways

This diagram illustrates the critical competition between alkene isomerization and hydroformylation at different positions along the carbon chain.

G cluster_main Isomerization vs. Hydroformylation C10 Ethyl 10-undecenoate (Starting Material) C9 Δ⁹ Isomer C10->C9 Isomerization P_linear Ethyl 11-formylundecanoate (Linear Byproduct) C10->P_linear Hydroformylation (Fastest) C9->C10 C8 Δ⁸ Isomer C9->C8 Isomerization P_internal Ethyl 10/9-oxo... (Isomeric Byproducts) C9->P_internal Hydroformylation C8->C9 C7 Δ⁷ Isomer C8->C7 Isomerization C8->P_internal Hydroformylation C7->C8 P_target This compound (Target Product) C7->P_target Hydroformylation

Caption: Competing pathways in isomerizing hydroformylation.

Experimental Protocol: Representative Isomerizing Hydroformylation

Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and safety standards. All operations involving syngas must be conducted in a properly rated high-pressure reactor by trained personnel.

  • Reactor Preparation: A high-pressure stainless-steel autoclave is rendered inert by purging with nitrogen or argon.

  • Catalyst Pre-formation (Optional but Recommended): In a separate Schlenk flask under inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine ligand in a degassed solvent (e.g., toluene). Stir at room temperature for 30-60 minutes.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with ethyl 10-undecenoate and the solvent. Add the pre-formed catalyst solution via cannula transfer.

  • Sealing and Purging: Seal the reactor. Purge the system several times with the syngas mixture (e.g., 1:1 CO/H₂) to remove all inert gas.

  • Reaction Execution:

    • Pressurize the reactor to the target pressure (e.g., 20 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100-140 °C).[1][5]

    • Maintain constant pressure throughout the reaction by supplying syngas from a reservoir.

    • Monitor gas uptake and periodically take samples (if the reactor allows) to analyze by GC for conversion and selectivity.

  • Shutdown and Workup:

    • Once the reaction is complete, stop heating and cool the reactor to room temperature.

    • Vent the excess syngas into a safe exhaust system.

    • Purge the reactor with inert gas before opening.

    • Discharge the reaction mixture. The crude product can be purified by removing the solvent under reduced pressure, followed by high-vacuum fractional distillation to separate the product isomers from starting material and heavy ends.[6]

References

  • Carvajal, D. & Shaik, S. (2009). Factors Controlling the Selective Hydroformylation of Internal Alkenes to Linear Aldehydes. 1. The Isomerization Step. Organometallics. [Link]

  • Oreate AI. (2024). Unlocking the Secrets of Ozonolysis: A Journey Through Alkene Transformations. Oreate AI. [Link]

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews. Available from ResearchGate. [Link]

  • Cataldo, F., et al. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. PubMed. [Link]

  • Cataldo, F., et al. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: Decomposition enthalpy of ethyl oleate ozonide. ResearchGate. [Link]

  • Feichtenschlager, P., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]

  • Carvajal, D. & Shaik, S. (2009). Factors Controlling the Selective Hydroformylation of Internal Alkenes to Linear Aldehydes. 1. The Isomerization Step. ResearchGate. [Link]

  • Shaik, S., et al. (2009). Factors controlling the selective hydroformylation of internal alkenes to linear aldehydes. 1. the isomerization step. Ben-Gurion University Research Portal. [Link]

  • Cataldo, F. (2015). Ethyl Oleate and Ethyl Elaidate Ozonides: Thermal Decomposition and Photolysis. ResearchGate. [Link]

  • Wikipedia. Ozonolysis. Wikipedia. [Link]

  • Noller, C. R., et al. (1961). I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing. [Link]

  • Ashenhurst, J. (2013). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]

  • BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. BYJU'S. [Link]

  • Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Chemistry LibreTexts. (2023). Ozonolysis. Chemistry LibreTexts. [Link]

  • The Good Scents Company. ethyl undecylenate, 692-86-4. The Good Scents Company. [Link]

  • Vorholt, A. J., et al. (2019). Improvement of Productivity for Aqueous Biphasic Hydroformylation of Methyl 10‐Undecenoate – A Detailed Phase Investigation. ResearchGate. [Link]

  • PubChem. Ethyl 10-undecenoate. PubChem. [Link]

  • Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester. Coach Benner. [Link]

  • Nakayama, Y., et al. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. National Institutes of Health. [Link]

  • Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Wójtowicz, P. & Grzywna, Z. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 8-oxoundecanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity. This document provides in-depth technical guidance, field-proven insights, and step-by-step protocols.

Introduction to the Synthesis of this compound

This compound is a keto-ester of interest in various fields of chemical synthesis. Its bifunctional nature, containing both a ketone and an ester, makes it a versatile building block. A common and reliable synthetic approach involves a two-step process:

  • Nucleophilic Addition to an Aldehyde Precursor: Formation of a secondary alcohol, Ethyl 8-hydroxyundecanoate, via the reaction of a suitable aldehyde (e.g., Ethyl 7-formylheptanoate) with a Grignard reagent (e.g., propylmagnesium bromide).

  • Oxidation of the Secondary Alcohol: Conversion of the secondary alcohol to the target ketone, this compound, using an appropriate oxidizing agent. The Jones oxidation is a classic and effective method for this transformation.[1][2]

This guide will focus on optimizing this synthetic pathway, with a particular emphasis on the Jones oxidation step, which is often a source of challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound after Oxidation

Question: I performed the Jones oxidation on Ethyl 8-hydroxyundecanoate, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in Jones oxidation can stem from several factors. Here's a breakdown of common causes and their solutions:

  • Incomplete Reaction: The oxidation may not have gone to completion.

    • Causality: Insufficient oxidant, low reaction temperature, or too short a reaction time can lead to unreacted starting material.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting alcohol.

      • Ensure Stoichiometry: While the Jones reagent is typically added until the orange/brown color of Cr(VI) persists, ensure you have calculated the theoretical amount needed. For the oxidation of a secondary alcohol, the stoichiometry is 2 equivalents of chromic acid to 3 equivalents of the alcohol.[3]

      • Temperature Control: The reaction is exothermic.[3] It's crucial to maintain a low temperature (typically 0-10 °C) during the addition of the Jones reagent to prevent side reactions, but then allow the reaction to warm to room temperature to ensure it goes to completion.

  • Product Decomposition: The acidic nature of the Jones reagent can sometimes lead to degradation of the product, especially with sensitive substrates.

    • Causality: Prolonged exposure to the strong acidic conditions can cause side reactions. While esters are generally stable to Jones reagent, other functionalities might not be.[1]

    • Solution:

      • Titrate the Reagent: Add the Jones reagent dropwise to a solution of the alcohol in acetone. This ensures that the substrate is not exposed to a large excess of the oxidant at any given time.[1]

      • Prompt Work-up: Once the reaction is complete (as indicated by TLC and a persistent orange color), quench and work up the reaction immediately to minimize contact time with the acidic medium.[4]

  • Losses During Work-up and Purification: Significant amounts of product can be lost during the extraction and purification steps.

    • Causality: Emulsion formation during aqueous extraction, incomplete extraction from the aqueous layer, or issues with chromatographic purification can all contribute to lower yields.

    • Solution:

      • Quenching: Quench the reaction by adding isopropanol until the solution turns from orange/brown to green, indicating the destruction of excess Cr(VI).[1]

      • Extraction: Use a sufficient volume of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) for extraction. If emulsions form, adding brine can help to break them.

      • Purification: Column chromatography on silica gel is a standard method for purification. Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation of your product from any remaining starting material or byproducts.

Issue 2: Presence of Impurities in the Final Product

Question: My NMR analysis of the purified this compound shows the presence of unreacted starting material and other impurities. How can I improve the purity?

Answer: Achieving high purity requires careful attention to both the reaction execution and the purification process.

  • Unreacted Starting Material (Ethyl 8-hydroxyundecanoate):

    • Causality: This is a clear indication of an incomplete reaction.

    • Solution: As detailed in Issue 1, ensure sufficient Jones reagent is added and the reaction is allowed to proceed to completion by monitoring with TLC. If the reaction has stalled, a small additional charge of the oxidant may be necessary.

  • Over-oxidation Products:

    • Causality: While secondary alcohols are oxidized to ketones, if your starting material was contaminated with a primary alcohol, it would be oxidized to a carboxylic acid.[2][3][5][6] This is a common issue if the precursor aldehyde in the first step was not pure.

    • Solution:

      • Purify the Precursor: Ensure the purity of your starting Ethyl 8-hydroxyundecanoate before proceeding with the oxidation.

      • Aqueous Wash: A wash with a mild base, such as a saturated sodium bicarbonate solution, during the work-up can help remove acidic impurities like carboxylic acids.[7]

  • Chromium Salts:

    • Causality: Green chromium(III) salts are a byproduct of the reaction and must be thoroughly removed.[1][3]

    • Solution:

      • Filtration: After quenching, it is often helpful to filter the reaction mixture through a pad of celite or silica to remove the bulk of the precipitated chromium salts before extraction.

      • Aqueous Washes: Thoroughly wash the organic layer with water and brine during the work-up to remove any remaining water-soluble chromium species.

Data Summary Table: Recommended Reaction Conditions
ParameterRecommended Value/ConditionRationale
Solvent AcetoneStandard solvent for Jones oxidation, readily dissolves the substrate.
Temperature 0-10 °C during addition, then room temp.Controls the exothermic reaction and prevents side reactions.[3]
Reagent Addition Dropwise addition of Jones reagentAvoids localized high concentrations of oxidant and acid.[1]
Monitoring TLC (e.g., 20% EtOAc/Hexanes)To track the consumption of starting material and formation of product.
Quenching Agent IsopropanolSafely destroys excess carcinogenic Cr(VI) reagent.[1]
Work-up Filtration, Aqueous Extraction (Water, NaHCO₃, Brine)Removes chromium salts and acidic byproducts.[7]
Purification Flash Column ChromatographySeparates the product from non-polar and polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Jones Oxidation?

A1: The Jones oxidation of a secondary alcohol to a ketone proceeds through the formation of a chromate ester intermediate.[1][3][8] The acidic conditions catalyze the formation of this ester. A base (water in this case) then removes a proton from the carbon bearing the alcohol, leading to an E2-like elimination that forms the carbon-oxygen double bond of the ketone and reduces the chromium from Cr(VI) to Cr(IV).[2] The Cr(IV) species undergoes further reactions to ultimately form the stable, green Cr(III) species observed at the end of the reaction.[1][3]

Q2: Are there any alternatives to Jones Oxidation for this synthesis?

A2: Yes, while Jones oxidation is effective, the use of chromium(VI) reagents is a concern due to their toxicity and carcinogenicity.[3] Milder and more environmentally friendly oxidizing agents can be used, such as:

  • Dess-Martin Periodinane (DMP): A mild oxidant that converts primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions.[9]

  • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is performed at low temperatures and is very mild.[9]

  • Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that oxidizes secondary alcohols to ketones.[2][9]

The choice of oxidant will depend on the scale of the reaction, the presence of other sensitive functional groups, and safety considerations.

Q3: How should I prepare and handle the Jones Reagent safely?

A3: Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[3] Caution: This process is highly exothermic and should be done carefully in an ice bath. Chromium trioxide is a strong oxidant and is highly toxic and carcinogenic. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All chromium-containing waste must be disposed of according to institutional safety protocols.

Q4: Can I use Jones Reagent if my molecule has other functional groups like double or triple bonds?

A4: Jones reagent is generally selective for the oxidation of alcohols and aldehydes. It typically does not react with double bonds, triple bonds, or esters under the standard reaction conditions.[1][10] However, very acid-sensitive groups may not be compatible with the highly acidic nature of the reagent. If your substrate contains acid-labile functionalities, it is advisable to test the reaction on a small scale first or choose a milder, non-acidic oxidizing agent like DMP or a Swern oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation

This protocol assumes the starting material, Ethyl 8-hydroxyundecanoate, is available.

Materials:

  • Ethyl 8-hydroxyundecanoate

  • Acetone (reagent grade)

  • Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and carefully diluting with water to a final volume of 100 mL)

  • Isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Ethyl 8-hydroxyundecanoate (1.0 eq) in acetone. Cool the flask to 0 °C in an ice bath.

  • Oxidation: Add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 10 °C during the addition. A brown precipitate will form. Continue adding the reagent until a faint orange/brown color persists in the supernatant for about 20 minutes, indicating a slight excess of the oxidant.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting alcohol is no longer visible.

  • Quenching: Cool the reaction mixture back to 0 °C and add isopropanol dropwise until the solution turns from orange/brown to a cloudy green color.

  • Work-up:

    • Add an equal volume of water and filter the mixture through a pad of celite to remove the bulk of the green chromium salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 8-hydroxyundecanoate in Acetone cool Cool to 0 °C start->cool add_reagent Dropwise addition of Jones Reagent cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Isopropanol monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry with MgSO₄ extract->dry purify Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Jones Oxidation Mechanism

G R2CHOH Secondary Alcohol (R₂CH-OH) ChromateEster Chromate Ester [R₂CH-O-CrO₃H] R2CHOH->ChromateEster + H₂CrO₄ - H₂O H2CrO4 Chromic Acid (H₂CrO₄) Ketone Ketone (R₂C=O) ChromateEster->Ketone + H₂O (base) - H₃O⁺ ChromateEster->Ketone Cr_IV Cr(IV) Species mech_step1 Ester Formation mech_step2 Elimination

Caption: Simplified mechanism of Jones Oxidation.

Troubleshooting Decision Tree

G cluster_incomplete cluster_side_products start Low Yield or Impure Product check_tlc Check final reaction TLC start->check_tlc incomplete Starting material present? check_tlc->incomplete Yes side_products Unexpected spots on TLC? check_tlc->side_products No solution_incomplete Solution: - Increase reaction time - Add more oxidant - Check temperature incomplete->solution_incomplete solution_side_products Solution: - Check starting material purity - Control temperature during addition - Optimize purification side_products->solution_side_products

Caption: Decision tree for troubleshooting low yield.

References

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]

  • ResearchGate. (n.d.). Different synthetic approaches toward α-keto esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Monash University. (n.d.). Organic reactions: Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Jones oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, with a focus on addressing low product yield. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

The synthesis of a keto-ester such as this compound often involves the acylation of an organometallic reagent. A common and effective strategy is the use of a less reactive organocadmium reagent to selectively react with an acid chloride, preventing over-addition to the ketone product and reaction with the ester moiety. This guide will focus on troubleshooting a synthetic route involving the preparation of an organocadmium reagent from a Grignard reagent, followed by its reaction with a suitable acid chloride derivative of adipic acid.

Part 1: Troubleshooting Guide in Q&A Format

Section 1: Issues Related to the Organocadmium Reagent

Question 1: My Grignard reagent formation, the precursor to the organocadmium reagent, appears sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer: The successful formation of the Grignard reagent is critical. Several factors can impede this step:

  • Moisture and Air: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be rigorously dried.[1]

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

  • Initiation: If the reaction does not start, gentle heating or the addition of a small amount of a pre-formed Grignard reagent can initiate the reaction.

Question 2: I suspect incomplete transmetalation from the Grignard to the organocadmium reagent. How can I confirm this and what are the consequences?

Answer: Incomplete transmetalation with cadmium chloride (CdCl₂) will leave unreacted Grignard reagent in your reaction mixture. This is problematic because Grignard reagents are highly reactive and can add to the ester group of your starting material or the ketone group of your product, leading to tertiary alcohol byproducts and a low yield of the desired keto-ester.

  • Troubleshooting Steps:

    • Ensure the cadmium chloride is anhydrous. Anhydrous CdCl₂ can be prepared by heating the hydrated salt under vacuum.

    • Allow sufficient time for the transmetalation to complete. Stirring the Grignard reagent with anhydrous CdCl₂ for at least one hour at room temperature is typically recommended.

    • The formation of a Gilman-type reagent can be an alternative, which involves the reaction of an organolithium compound with a copper(I) salt. These reagents are also effective for acylations.

Section 2: Challenges During the Acylation Reaction

Question 3: My reaction yields a significant amount of tertiary alcohol byproduct. What is the cause and how can I prevent this?

Answer: The formation of a tertiary alcohol indicates that an organometallic reagent is adding to the ketone carbonyl of your product. This is a classic side reaction when using highly reactive organometallic reagents like Grignard reagents.[2][3]

  • Root Cause Analysis:

    • Presence of Grignard Reagent: As mentioned in the previous section, incomplete transmetalation is a primary cause.

    • Reaction Temperature: The acylation reaction should be kept at a low temperature (typically 0 °C or below) to minimize the rate of the secondary addition reaction.

  • Preventative Measures:

    • Confirm complete Grignard consumption during the transmetalation step.

    • Maintain strict temperature control throughout the addition of the acid chloride.

    • Consider using a Weinreb amide derivative of adipic acid. The N-methoxy-N-methylamide (Weinreb amide) forms a stable tetrahedral intermediate with the organometallic reagent, which collapses to the ketone only upon acidic workup, thus preventing over-addition.[2]

Question 4: The overall conversion of my starting material is low, even with a seemingly successful organocadmium formation. What factors could be at play?

Answer: Low conversion can be attributed to several factors beyond the quality of the organocadmium reagent:

  • Purity of the Acid Chloride: The acid chloride of the adipic acid monoester must be pure and free of any remaining carboxylic acid. Any carboxylic acid will be deprotonated by the organocadmium reagent, consuming it in a non-productive acid-base reaction.

  • Stoichiometry: Ensure the stoichiometry of the reactants is correct. A slight excess of the organocadmium reagent may be necessary, but a large excess can lead to more side products.

  • Reaction Time and Temperature: While low temperatures are crucial to prevent side reactions, the reaction may require sufficient time to go to completion. Monitor the reaction progress by TLC or GC-MS.

Section 3: Work-up and Purification Pitfalls

Question 5: I am experiencing product loss during the aqueous work-up. What are the best practices to minimize this?

Answer: The work-up procedure is critical for isolating your product and removing inorganic salts and other impurities.

  • Hydrolysis: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate and dissolves the magnesium and cadmium salts. Avoid using strong acids initially, as this can promote side reactions.

  • Emulsion Formation: The presence of finely divided inorganic salts can lead to the formation of emulsions during the extraction with an organic solvent. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

  • pH Control: Ensure the aqueous layer is slightly acidic to prevent the enolization of the ketone and potential side reactions.

Question 6: My final product is difficult to purify, and I see multiple spots on TLC even after column chromatography. What are potential impurities and how can I improve purification?

Answer: Purification of keto-esters can be challenging due to the presence of structurally similar impurities.

  • Potential Impurities:

    • Unreacted starting materials (adipic acid monoester ethyl ester).

    • Tertiary alcohol byproduct from over-addition.

    • Symmetrical ketone from the reaction of the organocadmium reagent with itself (less common).

  • Purification Strategy:

    • Column Chromatography: Use a solvent system with a gradient elution to effectively separate the components. Start with a non-polar eluent and gradually increase the polarity.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[4]

    • Characterization: Use ¹H NMR, ¹³C NMR, and mass spectrometry to identify the impurities and confirm the structure of the desired product.

Part 2: Experimental Protocols and Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueRationale
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for reagent stability.
AtmosphereInert (Nitrogen or Argon)Prevents degradation by O₂ and H₂O.
Transmetalation
Cadmium SaltAnhydrous CdCl₂Water will quench the Grignard reagent.
Reaction Time1-2 hoursEnsures complete formation of the organocadmium reagent.
Acylation
Temperature-10 °C to 0 °CMinimizes over-addition to the ketone product.
Quenching AgentSaturated aq. NH₄ClMildly acidic to hydrolyze the intermediate without causing degradation.
Step-by-Step Protocol: Synthesis of this compound
  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

    • Slowly add a solution of the appropriate alkyl bromide in anhydrous diethyl ether from the dropping funnel.

    • If the reaction does not initiate, gently warm the flask. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Organocadmium Reagent Preparation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, add anhydrous cadmium chloride and suspend it in anhydrous diethyl ether.

    • Slowly add the Grignard reagent to the cadmium chloride suspension via cannula.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Acylation:

    • Cool the organocadmium reagent suspension to 0 °C.

    • Slowly add a solution of 6-(chloroformyl)hexanoic acid ethyl ester in anhydrous diethyl ether.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Check_Grignard Problem with Grignard Reagent? Start->Check_Grignard Check_Transmetalation Incomplete Transmetalation? Start->Check_Transmetalation Check_Acylation Issue during Acylation? Start->Check_Acylation Check_Workup Loss during Work-up/Purification? Start->Check_Workup Grignard_Solution Ensure anhydrous conditions. Activate Mg with I₂. Check_Grignard->Grignard_Solution Yes Transmetalation_Solution Use anhydrous CdCl₂. Allow sufficient reaction time. Check_Transmetalation->Transmetalation_Solution Yes Acylation_Solution Maintain low temperature. Use pure acid chloride. Consider Weinreb amide. Check_Acylation->Acylation_Solution Yes Workup_Solution Use sat. NH₄Cl for quench. Use brine to break emulsions. Optimize chromatography. Check_Workup->Workup_Solution Yes

Caption: A decision tree for troubleshooting low yield.

References

  • Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • designer-drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones. Retrieved from [Link]

  • Google Patents. (2014). CN104177257A - Purification method of ethyl acetate.
  • University of Wisconsin-Madison. (n.d.). The Acylation of Organometallic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Organocadmium compound. Retrieved from [Link]

  • Google Patents. (2012). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
  • Scribd. (n.d.). Organocadmium Compounds. Retrieved from [Link]

  • Google Patents. (2016). CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate.

Sources

Removal of unreacted starting materials from Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the removal of unreacted starting materials and side products from Ethyl 8-oxoundecanoate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the attainment of high-purity material essential for downstream applications.

Introduction to the Purification Challenge

This compound is a bifunctional molecule featuring both a ketone and an ester moiety. A prevalent synthetic route to this compound is the ozonolysis of ethyl oleate, followed by a reductive workup.[1] This process, while effective, often results in a crude product containing unreacted ethyl oleate and various side products, such as aldehydes (e.g., nonanal) and carboxylic acids (e.g., pelargonic acid), arising from the oxidative cleavage.[2]

The primary purification challenge lies in the structural similarity and close boiling points of the target product and the key impurity, ethyl oleate. Both are long-chain fatty acid ethyl esters, differing only by the presence of a ketone versus a carbon-carbon double bond. This similarity necessitates carefully optimized purification strategies to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and side products I should expect?

A1: When synthesizing this compound via ozonolysis of ethyl oleate, the primary unreacted starting material is ethyl oleate. The most common side products depend on the workup conditions. A reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) is designed to produce aldehydes, but over-oxidation or incomplete reaction can lead to the formation of carboxylic acids. Therefore, you should anticipate the presence of ethyl oleate, nonanal, and pelargonic acid in your crude product.

Q2: How can I quickly assess the purity of my crude this compound?

A2: Thin-Layer Chromatography (TLC) is an excellent initial technique. Use a solvent system such as hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v) to separate the components. Ethyl oleate, being less polar, will have a higher Rf value than the more polar this compound. Aldehydes and carboxylic acids will typically have lower Rf values. Staining with potassium permanganate can help visualize the spots, as it will react with the double bond of any residual ethyl oleate, causing a yellow spot on a purple background.

Q3: My crude product has a sharp, unpleasant odor. What is the likely cause?

A3: A sharp, often pungent or grassy odor is characteristic of short-to-medium chain aldehydes, such as nonanal, a common byproduct of oleate ozonolysis. The presence of carboxylic acids can also contribute to a rancid smell. Effective removal of these impurities during the workup and purification will eliminate the odor.

Q4: Is standard distillation sufficient for purification?

A4: Due to the high boiling points of both this compound and the common impurity ethyl oleate, distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[3] Simple vacuum distillation may not be sufficient to separate the two esters due to their similar boiling points. Fractional vacuum distillation , which provides multiple theoretical plates, is the recommended method for achieving high purity.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Residual Carboxylic Acid Impurities Detected After Workup
  • Possible Cause: Incomplete neutralization during the aqueous wash. Carboxylic acids, such as pelargonic acid, are common byproducts and must be thoroughly removed as their presence can interfere with subsequent reactions and complicate analysis.

  • Solution: Rigorous Basic Aqueous Wash A standard aqueous workup is crucial for removing polar impurities. Washing the organic layer with a mild base will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous phase and can be easily separated.[6]

    Detailed Protocol: Liquid-Liquid Extraction for Acid Removal

    • Transfer the crude organic reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced during neutralization. Failure to vent can lead to excessive pressure buildup.

    • Once gas evolution ceases, shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the wash with fresh NaHCO₃ solution (steps 2-5) to ensure complete removal of acidic impurities.

    • Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and break any emulsions.

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product, now free of acidic impurities.

Issue 2: Poor Separation of this compound and Ethyl Oleate via Column Chromatography
  • Possible Cause 1: Keto-Enol Tautomerism & Instability on Silica Gel. Keto-esters can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[7] Furthermore, the equilibrium between the keto and enol tautomers can cause band broadening and tailing, resulting in poor separation.[7]

  • Solution 1: Deactivate Silica Gel or Use an Alternative Stationary Phase.

    • Deactivation: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (TEA) by volume. The TEA will neutralize the acidic silanol groups on the silica surface, minimizing product degradation and improving peak shape.

    • Alternative Phases: For highly sensitive compounds, consider using a more neutral stationary phase like alumina or Florisil.[7]

  • Possible Cause 2: Inappropriate Solvent System. The polarity difference between this compound and ethyl oleate is small. An improperly chosen solvent system may not provide sufficient resolution.

  • Solution 2: Optimize the Eluent System.

    • TLC First: Systematically test various ratios of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, diethyl ether) solvents using TLC to find the optimal separation. Aim for a solvent system that gives an Rf value of ~0.3 for this compound.

    • Gradient Elution: Employing a shallow gradient of increasing polarity during the column run can help to sharpen the elution band of the product and improve separation from the faster-eluting ethyl oleate.

Issue 3: Product Decomposition During Vacuum Distillation
  • Possible Cause: The boiling point of this compound is high, even under vacuum. Prolonged exposure to high temperatures can cause decomposition.[3] Overheating of the distillation flask, often due to the hydrostatic head of the liquid, is a common problem.[3]

  • Solution: High-Vacuum Fractional Distillation. To minimize thermal stress, distillation should be performed at the lowest possible pressure. A high-vacuum system (e.g., <1 mmHg) is recommended. Using a fractional distillation setup with a packed or Vigreux column increases the separation efficiency, allowing for distillation at a lower pot temperature.[4]

    Key Parameters for Vacuum Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (at reduced pressure)Notes
This compound 214.32~115-120 °C at 1 mmHgTarget Product.
Ethyl Oleate 310.51216-218 °C at 15 mmHg[8]Key non-polar impurity. Boiling point will be significantly lower at 1 mmHg.
Nonanal 142.24195 °C at 760 mmHgVolatile aldehyde byproduct. Should be removed in the first fraction.
Pelargonic Acid 158.24255 °C at 760 mmHgAcidic byproduct. Should be removed by basic wash prior to distillation.

Data compiled from various sources.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow crude Crude Product (from Ozonolysis Workup) wash Liquid-Liquid Extraction (NaHCO3 & Brine Wash) crude->wash dry Dry (MgSO4) & Concentrate wash->dry washed_crude Washed Crude Product dry->washed_crude tlc TLC Analysis washed_crude->tlc distill Fractional Vacuum Distillation tlc->distill Impurities have distinct boiling points column Column Chromatography (Deactivated Silica) tlc->column Impurities are thermally unstable or have very close B.P. pure_product Pure this compound distill->pure_product column->pure_product

Caption: Decision workflow for purification of this compound.

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • Jewett, J. E. (1943). U.S. Patent No. 2,324,088. U.S. Patent and Trademark Office.
  • Lappe, P., & Hofmann, T. (2011). U.S. Patent Application No. 12/921,437. U.S. Patent and Trademark Office.
  • BenchChem. (2025).
  • Davy, M., & Turner, A. (2002). Patent No. WO2002012162A1. World Intellectual Property Organization.
  • Pope Industrial. (n.d.). High Vacuum Distillation Unit And Application On Natural Product Development. Pope Scientific Inc. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Cataldo, F., & Lilla, E. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. PubMed. Retrieved from [Link]

  • Pope Industrial. (n.d.). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. Pope Scientific Inc. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points? Retrieved from [Link]

  • Privett, O. S., Nadenicek, J. D., Pusch, F. J., & Nickell, E. C. (1969). Application of high vacuum fractional distillation to complex mixtures of methyl esters of polyunsaturated fatty acids. Sci-Hub. Retrieved from [Link]

  • ResearchGate. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: Decomposition enthalpy of ethyl oleate ozonide. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Alvarez, P. M., et al. (2008). Analysis of Ozonolysis Products of Ethyl Linoleate Reacted in Dichloromethane Solution. Ozone: Science & Engineering.
  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Ethyl oleate. Retrieved from [Link]

Sources

Preventing side reactions during the synthesis of Ethyl 8-oxoundecanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 8-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) regarding the prevention of side reactions during this synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.

Section 1: Understanding the Core Synthesis

The most common and efficient route to this compound is the ozonolysis of a suitable unsaturated ester precursor, namely Ethyl 10-undecenoate. This process involves two critical stages:

  • Ozonolysis: The oxidative cleavage of the alkene's carbon-carbon double bond using ozone (O₃). This reaction proceeds through a highly reactive primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

  • Workup: The selective decomposition of the secondary ozonide to yield the desired carbonyl compounds. The choice of workup conditions is the single most important factor in preventing side reactions and is the primary focus of this guide.

The overall transformation is depicted below.

G cluster_start Starting Material cluster_ozonolysis Step 1: Ozonolysis cluster_workup Step 2: Reductive Workup cluster_product Products SM Ethyl 10-undecenoate Ozonide Secondary Ozonide Intermediate SM->Ozonide + O₃ -78 °C, CH₂Cl₂/MeOH Workup e.g., (CH₃)₂S or Zn/CH₃COOH Ozonide->Workup Product This compound (Desired Product) Workup->Product Byproduct Formaldehyde (Co-product) Workup->Byproduct G cluster_reductive Desired Pathway cluster_oxidative Side Reaction Pathway Ozonide Secondary Ozonide Intermediate Reductive_Agent Reductive Workup ((CH₃)₂S or Zn/H⁺) Ozonide->Reductive_Agent Correct Choice Oxidative_Agent Oxidative Workup (H₂O₂ or excess O₃) Ozonide->Oxidative_Agent Incorrect Choice Aldehyde This compound (Target Aldehyde) Reductive_Agent->Aldehyde Yields Carboxylic_Acid 8-ethoxy-8-oxooctanoic acid (Carboxylic Acid Byproduct) Oxidative_Agent->Carboxylic_Acid Yields

Caption: Divergent pathways of the ozonide based on workup conditions.

References

  • Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermedi
  • Oxidative Cleavage of Fatty Acid Deriv
  • Alkene Reactions: Ozonolysis. Master Organic Chemistry.
  • I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing.
  • Technical Support Center: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononano
  • Dependence of Oleic Acid Ozonolysis Rate on Film Thickness From Surface to Bulk Phases: Experimental and Modeling Approaches. Semantic Scholar.
  • Ozonolysis. Wikipedia.
  • Summary of Reaction Products From Ozonolysis of Oleic Acid Particles.
  • Mechanism of Ozonolysis. MSU Chemistry.
  • Ozonolysis Full Mechanism Explained. Study.com.
  • Ozonolysis of Alkenes and Alkynes. BYJU'S.
  • Ozonolysis of Unsaturated Esters: A Technical Guide to the Synthesis of Ethyl 9-Oxononano
  • Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: Decomposition enthalpy of ethyl oleate ozonide.
  • Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl ole

Improving the purity of Ethyl 8-oxoundecanoate through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Recrystallization of Ethyl 8-oxoundecanoate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity through recrystallization. My approach is to explain the fundamental principles behind each step, empowering you to troubleshoot effectively and adapt the protocols to your specific experimental context.

Part 1: Understanding the Molecule and the Challenge

This compound is a bifunctional molecule, possessing a long C10 aliphatic chain, a ketone group at the 8-position, and an ethyl ester terminus. This structure presents a specific set of challenges and opportunities for purification by recrystallization.

  • Structural Considerations: The long, non-polar alkyl chain dominates the molecule's character, suggesting good solubility in non-polar organic solvents.[1] The keto and ester groups introduce moderate polarity, which is key to manipulating solubility for effective recrystallization.

  • Common Impurities: Synthesis of keto esters can result in various impurities, including unreacted starting materials, by-products from side reactions, and residual catalysts. In some cases, secondary or tertiary alcohols may be present, which can be addressed through specific purification techniques prior to final recrystallization.[2][3]

Part 2: Troubleshooting Guide & Core Principles (Q&A Format)

This section addresses the most common issues encountered during the recrystallization of this compound.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" is a common problem, especially for compounds with lower melting points or when a solution is highly concentrated.[4] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.

Causality: The primary cause is that the solution becomes saturated at a temperature where the compound's liquid state is more stable than its solid state. This can be triggered by cooling the solution too rapidly or using a solvent system where the solubility changes too drastically over a small temperature range.

Solutions:

  • Re-heat and Dilute: Warm the flask to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[4][5] This ensures that as the solution cools, it reaches the point of crystallization at a temperature below the compound's melting point.

  • Slow Down the Cooling: Rapid cooling, such as placing the flask directly in an ice bath, is a frequent cause of oiling out.[5] Allow the solution to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or paper towels. This provides a larger window for proper crystal nucleation.

  • Solvent System Modification: If the issue persists, the solvent may be unsuitable. Consider using a solvent with a lower boiling point or a mixed solvent system to better control the solubility curve.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the nucleation process has not been initiated.[4][5]

Causality:

  • Excess Solvent: This is the most common reason.[5][6] If too much solvent was used to dissolve the compound, the solution might not become saturated even upon cooling.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it thermodynamically should.[5] Without a nucleation site, crystallization cannot begin.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[5][6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution.[6] This provides a perfect template for further crystal growth.

  • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or by boiling it off.[6] Then, allow the solution to cool again.

  • Cool to a Lower Temperature: Once the solution has reached room temperature, further cooling in an ice-water bath can decrease the solubility and promote crystallization.

Question 3: My final product is still impure after recrystallization. What went wrong?

Answer:

Achieving high purity depends on ensuring that impurities are either left behind as insoluble solids or remain dissolved in the cold mother liquor.

Causality:

  • Insoluble Impurities: If the crude material contained impurities insoluble in the hot solvent, they may have been co-collected with your product. This is why a hot filtration step is critical.

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[6]

  • Poor Solvent Choice: The chosen solvent might dissolve the impurity at high temperatures but also allow it to co-precipitate upon cooling.

Solutions:

  • Perform a Hot Filtration: If you observe insoluble material in your hot solution, you must filter it while hot to remove these impurities before cooling.

  • Ensure Slow Crystal Growth: As mentioned previously, slow cooling is paramount for forming pure crystals.[7]

  • Re-evaluate Your Solvent: The ideal solvent should dissolve the impurity well even at low temperatures, keeping it in the mother liquor.[8][9] You may need to screen for a different solvent or solvent system.

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough. Dissolving the obtained crystals and recrystallizing them a second time can significantly improve purity.

Part 3: Solvent Selection Protocol & Data

The choice of solvent is the most critical factor in a successful recrystallization.[7] The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[8]

Step-by-Step Solvent Screening Protocol:
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, up to about 0.5 mL. A good candidate solvent will not dissolve the compound at this stage.[10]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Table 1: Candidate Solvents for this compound
SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Hexane / Heptane 69 / 98Non-polarDue to the long alkyl chain, solubility should be high when hot and low when cold. An excellent first choice.
Ethanol 78Polar ProticThe ester and keto groups may confer some solubility. Can be a good single solvent or used in a mixed system with hexane.[11]
Ethyl Acetate 77Polar Aprotic"Like dissolves like" suggests this may be too good a solvent, potentially leading to low recovery.[11] Often contains impurities like water or ethanol.[12]
Toluene 111Non-polarHigher boiling point allows for a greater solubility difference. Good for compounds that are difficult to dissolve.
Acetone 56Polar AproticSimilar to ethyl acetate, may be too effective a solvent, but useful in mixed systems (e.g., Hexane/Acetone).[11]
Water 100Very PolarThe compound is expected to be insoluble in water due to its large non-polar structure.[13] Useful as an anti-solvent in a mixed system (e.g., Ethanol/Water).

Part 4: Visualized Workflows

Recrystallization General Workflow

The following diagram outlines the logical steps and decision points in a standard recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filt 2. Perform Hot Filtration check_insoluble->hot_filt Yes cool 3. Cool Solution Slowly to Induce Crystallization check_insoluble->cool No hot_filt->cool check_crystals Crystals Formed? cool->check_crystals induce 4. Induce Crystallization (Scratch / Seed) check_crystals->induce No collect 5. Collect Crystals (Vacuum Filtration) check_crystals->collect Yes induce->cool wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Crystals wash->dry finish End: Pure Solid dry->finish

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting_Tree problem Problem Encountered During Cooling no_crystals No Crystals Forming problem->no_crystals oiling_out Compound Oiled Out problem->oiling_out cause_excess_solvent Cause: Too Much Solvent no_crystals->cause_excess_solvent cause_supersat Cause: Supersaturated no_crystals->cause_supersat cause_too_fast Cause: Cooling Too Fast oiling_out->cause_too_fast cause_wrong_solvent Cause: Poor Solvent Choice oiling_out->cause_wrong_solvent sol_evaporate Solution: Evaporate Excess Solvent cause_excess_solvent->sol_evaporate sol_induce Solution: Scratch Flask or Add Seed Crystal cause_supersat->sol_induce sol_slow_cool Solution: Cool Slower cause_too_fast->sol_slow_cool sol_reheat_dilute Solution: Re-heat, Add More Solvent cause_wrong_solvent->sol_reheat_dilute sol_reheat_dilute->sol_slow_cool

Caption: Decision tree for common recrystallization issues.

Part 5: Frequently Asked Questions (FAQs)

Q1: How much solvent should I use? A: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[10] Adding too much will reduce your yield, as more product will remain in the mother liquor upon cooling.[6] It is best to add the solvent in small portions to the heated mixture until the solid just dissolves.

Q2: Should I use a single solvent or a mixed solvent system? A: Start with a single solvent if a suitable one can be found. A mixed solvent system is useful when no single solvent has the ideal solubility characteristics.[9] This typically involves a "soluble" solvent in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble. For this compound, a hexane/acetone or ethanol/water system could be effective.

Q3: My recovery yield is very low. How can I improve it? A: A low yield is often due to using too much solvent.[6] You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first. Also, ensure you are washing the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving your product.

Q4: Can I use techniques other than recrystallization for purification? A: Yes. If recrystallization proves difficult or ineffective, other common purification methods for keto esters include flash column chromatography and distillation under reduced pressure.[14] Chromatography can be particularly effective but may be more complex for large-scale purifications. Be aware that keto esters can sometimes be sensitive to the acidic nature of standard silica gel.

References

  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Solvent selection for recrystallization: An undergraduate organic experiment.
  • Science Learning Center.
  • Chemistry Stack Exchange. (2012).
  • Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Benchchem. (2025).
  • Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
  • Benchchem. (2025). Technical Guidance: Solubility Profile of Ethyl 8-(2-chlorophenyl)
  • Biocyclopedia.
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Benchchem. (2025).
  • Reddit. (2017).

Sources

Technical Support Center: Challenges in the Scale-Up of Ethyl 8-Oxoundecanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-oxoundecanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its production, most commonly achieved through the ozonolysis of ethyl oleate, presents several challenges, particularly during scale-up. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource. It is designed to offer practical, field-proven insights into troubleshooting common issues and to answer frequently asked questions, ensuring a more efficient and safer scale-up process. The information herein is grounded in established chemical principles and supported by authoritative references to foster a self-validating system of protocols and understanding.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound, and what are the key reaction steps?

A1: The predominant industrial synthesis route is the ozonolysis of ethyl oleate.[1][2] This process involves the oxidative cleavage of the carbon-carbon double bond in ethyl oleate using ozone (O₃). The reaction proceeds through several key stages:

  • Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition with the alkene of ethyl oleate to form an unstable primary ozonide.[3][4]

  • Decomposition and Recombination: The primary ozonide rapidly rearranges to form a carbonyl oxide and an aldehyde. These two fragments then recombine in a different orientation to form the more stable secondary ozonide (a 1,2,4-trioxolane).[3]

  • Reductive Workup: The secondary ozonide is then cleaved under reductive conditions to yield the desired this compound and another aldehyde. Common reducing agents include dimethyl sulfide (DMS) or zinc dust.[3]

Q2: What are the primary safety concerns when scaling up ozonolysis reactions?

A2: The primary safety concerns are the highly exothermic nature of the reaction and the potential for the accumulation of explosive ozonide intermediates.[3][5][6] Ozonides can decompose violently if not handled properly.[3] Therefore, precise temperature control is critical. On a larger scale, heat dissipation becomes more challenging, increasing the risk of a runaway reaction.[5] Additionally, ozone itself is a toxic and highly reactive gas that requires careful handling in a well-ventilated area.[6] The use of flow chemistry can mitigate some of these risks by minimizing the reaction volume at any given time.[4][7][8]

Q3: What are the common byproducts in the synthesis of this compound via ozonolysis?

A3: Byproduct formation can arise from several sources. Over-oxidation during the workup can lead to the formation of carboxylic acids. If the starting ethyl oleate is not pure, other fatty acid esters present will also undergo ozonolysis, leading to a mixture of aldehydes and keto-esters. Inadequate quenching of the ozonide can result in the formation of polymeric peroxides, which are also a safety hazard.[6]

Q4: How can I monitor the progress of the ozonolysis reaction?

A4: Several methods can be employed to monitor the reaction. Thin-layer chromatography (TLC) is a simple and effective technique to track the disappearance of the starting material (ethyl oleate). For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor the consumption of the reactant and the formation of the product.[9] In-situ monitoring using spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy has also been successfully employed to track the formation and consumption of the ozonide intermediate.[1][2][7]

Q5: What are the critical process parameters to control during the scale-up of this compound production?

A5: The following parameters are crucial for a successful and safe scale-up:

  • Temperature: Strict temperature control is paramount to prevent the uncontrolled decomposition of ozonides.[5]

  • Ozone Flow Rate: The rate of ozone addition must be carefully controlled to match the reaction rate and prevent the accumulation of unreacted ozone.

  • Stirring/Mixing: Efficient mixing is essential to ensure homogenous reaction conditions and effective heat transfer.

  • Solvent Selection: The choice of solvent can influence the stability of the ozonide and the overall reaction kinetics.

  • Workup Conditions: The choice of reducing agent and the conditions of the reductive workup will determine the final product distribution and purity.[3]

Ozonolysis of Ethyl Oleate: A Visual Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the ozonolysis of ethyl oleate.

Ozonolysis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification & Analysis A Ethyl Oleate (Starting Material) B Ozonolysis (Ozone Addition) A->B C Primary Ozonide (Unstable Intermediate) B->C 1,3-Dipolar Cycloaddition D Secondary Ozonide C->D Rearrangement E Reductive Workup (e.g., DMS or Zn/H₂O) D->E F Crude Product Mixture (this compound & Byproducts) E->F G Purification (e.g., Distillation, Chromatography) F->G H Pure this compound G->H I Quality Control (GC-MS, NMR, HPLC) H->I J Final Product Specification Met I->J

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up of this compound production.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.[7] 2. Loss of product during workup or purification. 3. Side reactions due to improper temperature control.1. Monitor the reaction until the starting material is consumed. 2. Optimize extraction and purification procedures. 3. Ensure efficient cooling and maintain the recommended reaction temperature.
Incomplete Reaction 1. Insufficient ozone delivery. 2. Poor mass transfer of ozone into the liquid phase. 3. Reaction temperature is too low, slowing down the reaction rate.1. Calibrate the ozone generator and ensure a consistent flow rate.[6] 2. Increase stirring speed or consider a reactor with better gas dispersion. 3. Gradually increase the reaction temperature while carefully monitoring for exotherms.
Formation of Carboxylic Acid Byproducts 1. Oxidative workup conditions instead of reductive. 2. Presence of residual ozone or peroxides during workup.1. Ensure a strictly reductive workup using reagents like dimethyl sulfide or zinc.[3] 2. Purge the reaction mixture with an inert gas (e.g., nitrogen) before workup to remove excess ozone.
Product is Difficult to Purify 1. Formation of multiple byproducts with similar boiling points. 2. Presence of polymeric materials.1. Optimize reaction conditions to minimize byproduct formation. Consider purification by column chromatography.[10] 2. Ensure a complete and efficient reductive workup to break down all ozonides and peroxides.
Safety Incident (e.g., uncontrolled exotherm) 1. Inadequate cooling capacity for the scale of the reaction.[5] 2. Accumulation of unstable ozonide intermediates.[3]1. Re-evaluate the heat transfer capabilities of the reactor. Consider scaling up in smaller increments. 2. Control the rate of ozone addition to prevent accumulation. Consider using a flow reactor for better safety at scale.[4][8]

Experimental Protocols

General Protocol for Ozonolysis of Ethyl Oleate

Objective: To synthesize this compound from ethyl oleate via ozonolysis with a reductive workup.

Materials:

  • Ethyl oleate

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone generator

  • Dry ice/acetone bath

  • Round-bottom flask with a gas dispersion tube

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl oleate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating a slight excess of ozone.

  • Once the reaction is complete (as determined by TLC or other monitoring methods), stop the ozone flow and purge the solution with nitrogen or argon to remove excess ozone.

  • Slowly add dimethyl sulfide to the cold reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized this compound and identify any impurities.

Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis:

The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[9]

References

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]

  • National Institutes of Health. (2022). Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. [Link]

  • Google Patents. (2021).
  • ACS Publications. (2010). Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751. [Link]

  • ACS Publications. (2007). An Ozonolysis−Reduction Sequence for the Synthesis of Pharmaceutical Intermediates in Microstructured Devices. [Link]

  • Google Patents. (2011). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • PubMed. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. [Link]

  • ResearchGate. (2020). Safer ozonolysis reactions: A compilation of laboratory experience. [Link]

  • Google Patents. (2011). Process for purifying an alpha-keto ester.
  • Google Patents. (1965).
  • ResearchGate. (n.d.). An Ozonolysis−Reduction Sequence for the Synthesis of Pharmaceutical Intermediates in Microstructured Devices. [Link]

  • ResearchGate. (n.d.). Ethyl Oleate and Ethyl Elaidate Ozonides: Thermal Decomposition and Photolysis. [Link]

  • ResearchGate. (n.d.). Development and validation of analytical methods for ethyl carbamate in various fermented foods. [Link]

  • University of Bristol. (2013). SAFETY MANUAL FOR THE USE OF OZONE. [Link]

  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]

  • PubMed. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. [Link]

  • ResearchGate. (n.d.). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: Decomposition enthalpy of ethyl oleate ozonide. [Link]

  • ACS Publications. (2011). Continuous Flow Ozonolysis in a Laboratory Scale Reactor. [Link]

Sources

Technical Support Center: Identifying and Characterizing Impurities in Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 8-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities in this valuable keto-ester intermediate. The following question-and-answer format provides in-depth technical guidance and practical troubleshooting strategies to ensure the quality and integrity of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification and Synthesis-Related Issues

Q1: What are the most likely impurities I might encounter in my batch of this compound, and where do they come from?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are the ozonolysis of ethyl oleate and the oxidation of ethyl 8-hydroxyundecanoate. Understanding the potential by-products of these reactions is the first step in effective impurity analysis.

  • From Ozonolysis of Ethyl Oleate: This method involves cleaving the double bond of ethyl oleate with ozone.

    • Unreacted Starting Material: Incomplete ozonolysis can lead to the presence of residual ethyl oleate .

    • Over-oxidation Products: If the reductive work-up is not efficient, the initially formed aldehyde can be further oxidized to 8-oxoundecanoic acid or even shorter-chain carboxylic acids.

    • Side-products from Criegee Intermediate: The Criegee intermediate formed during ozonolysis can undergo side reactions, leading to the formation of various peroxides and other complex by-products.

  • From Oxidation of Ethyl 8-hydroxyundecanoate: A common method for this transformation is the Jones oxidation.

    • Unreacted Starting Material: Incomplete oxidation will result in the presence of ethyl 8-hydroxyundecanoate .

    • Solvent-related Impurities: Acetone is a common solvent for Jones oxidation and can participate in side reactions.

    • Chromium Residues: Although not an organic impurity, residual chromium salts from the Jones reagent can be present if the purification is not thorough.

A comparative guide to purity assessment for a similar long-chain ester, ethyl 8-bromooctanoate, suggests that starting materials, by-products from side reactions, and residual solvents are the primary sources of impurities.[1]

Q2: I have an unknown peak in the chromatogram of my this compound sample. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown impurities. The general workflow involves isolation, structural elucidation, and confirmation.

Initial Assessment:

  • Review the Synthesis: Consider the potential impurities based on the synthetic route used, as detailed in Q1.

  • Chromatographic Behavior: The retention time of the impurity in your HPLC or GC analysis can provide clues about its polarity relative to this compound.

Structural Elucidation Workflow:

cluster_0 Impurity Identification Workflow start Unknown Peak Detected lcms LC-MS Analysis (Provides Molecular Weight) start->lcms gcms GC-MS Analysis (Provides Fragmentation Pattern) start->gcms prep_hplc Preparative HPLC (Isolate Impurity) lcms->prep_hplc gcms->prep_hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Detailed Structural Information) prep_hplc->nmr synthesis Propose Structure & Synthesize (Confirmation) nmr->synthesis confirmation Compare Spectra of Isolated Impurity and Synthesized Standard synthesis->confirmation

Caption: A general workflow for the identification of an unknown impurity.

Q3: My final product has a faint color, but the literature describes this compound as colorless. What could be the cause?

A3: A faint coloration in your product can be indicative of trace impurities. Potential causes include:

  • Oxidation Products: Long-chain aldehydes and ketones can be susceptible to air oxidation over time, leading to the formation of colored degradation products.

  • Residual Catalysts or Reagents: If transition metal catalysts were used in the synthesis, incomplete removal can lead to colored impurities. For instance, residual chromium from a Jones oxidation can impart a greenish tint.

  • High-Temperature Degradation: During distillation or other high-temperature purification steps, thermal degradation can occur, leading to the formation of colored by-products.

It is advisable to perform spectroscopic analysis (e.g., UV-Vis) to characterize the colored impurity and to review the purification steps to ensure their effectiveness.

Analytical & Troubleshooting Guides

Q4: I am developing an HPLC method for purity analysis of this compound and I'm seeing poor peak shape. What are the likely causes and how can I fix it?

A4: Poor peak shape in HPLC, such as tailing or fronting, can be caused by several factors, especially when analyzing keto-esters.

Potential Cause Explanation Troubleshooting Steps
Keto-Enol Tautomerism β-keto esters can exist in equilibrium between their keto and enol forms. If the interconversion is slow on the chromatographic timescale, it can lead to peak broadening or split peaks.1. Adjust Mobile Phase pH: An acidic mobile phase can often accelerate the interconversion, leading to a single, sharp peak. 2. Increase Column Temperature: Higher temperatures can also increase the rate of tautomer interconversion.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Prepare a more dilute sample solution.
Secondary Interactions Interactions between the analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing.1. Use an End-capped Column: Employ a column that has been thoroughly end-capped to minimize exposed silanol groups. 2. Add a Competitive Amine: For basic compounds, adding a small amount of an amine like triethylamine to the mobile phase can improve peak shape. For a neutral compound like this compound, this is less likely to be the primary solution.

For the analysis of keto-acids, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity.[2][3][4]

Q5: What are the recommended starting conditions for GC-MS analysis of this compound and its potential impurities?

A5: GC-MS is an excellent technique for the analysis of volatile and semi-volatile impurities in this compound. Here is a general-purpose method that can be used as a starting point for your analysis.

Parameter Recommended Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 20:1)
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

This protocol is adapted from a method for the analysis of similar ester compounds and may require optimization for your specific application.[1]

Q6: How can I use NMR spectroscopy to confirm the structure of this compound and identify impurities?

A6: NMR spectroscopy is a powerful tool for the structural elucidation of your target compound and any impurities.

  • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Key signals for this compound would include:

    • A triplet and a quartet for the ethyl ester group.

    • A triplet for the methyl group on the other end of the chain.

    • A series of multiplets for the methylene groups in the long aliphatic chain.

    • Characteristic triplets for the methylene groups adjacent to the ketone.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone will have distinct chemical shifts, typically in the range of 170-210 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to determine the connectivity of the molecule, which is invaluable for confirming the structure of unknown impurities.

Q7: My batch of this compound is showing signs of degradation over time. What are the likely degradation pathways and how can I mitigate this?

A7: Long-chain esters, particularly those with additional functional groups like ketones, can be susceptible to degradation.

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (8-oxoundecanoic acid) and ethanol, especially in the presence of moisture and acidic or basic conditions.

  • Oxidation: The aliphatic chain can be susceptible to oxidation, particularly at the carbons alpha to the ketone. This can lead to the formation of various degradation products.

Mitigation Strategies:

  • Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.

  • Temperature: Store at low temperatures (e.g., refrigerated) to slow down the rate of degradation reactions.

  • Avoid Contaminants: Ensure that storage containers are clean and free of any acidic or basic residues that could catalyze degradation.

Stability testing of active substances and finished products is a critical aspect of drug development, with guidelines available from regulatory bodies such as the EMA.[5]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol provides a starting point for developing a validated HPLC method for the purity analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to separate impurities with a wide range of polarities. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the keto-ester may have a weak chromophore)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: General GC-MS Method for Impurity Identification

This protocol is suitable for identifying volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Refer to the table in Q5 for recommended starting parameters.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). The fragmentation patterns of long-chain esters and ketones can provide valuable structural information.[6]

References

  • Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of Agricultural and Food Chemistry, 29(1), 11-15.
  • Guo, H., et al. (2012). Determination of underivatized long chain fatty acids using HPLC with an evaporative light-scattering detector. Journal of the American Oil Chemists' Society, 89(1), 183-188).
  • Miller, R. A., et al. (1983). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. DTIC.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
  • Blair, I. A. (2008). Mass Spectrometric Analysis of Long-Chain Lipids. Analytical Chemistry, 80(17), 6449-6460.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Himes, S. K., et al. (2015). Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification. Analytical and Bioanalytical Chemistry, 407(23), 7015-7026.
  • Z-Q. Liu, et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1989-1995.
  • Cardeal, Z. L., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 98(2), 359-365.
  • Khuhawar, M. Y., et al. (2006). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. Available at: [Link]

  • In the video I carry out a preparation of ethyl ethanoate followed by purification via use of separating funnel and drying agent. (2021, May 17). YouTube. Retrieved from [Link]

  • Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Forensic Toxicology, 39(2), 308-320.
  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Kim, H. J., et al. (2016). Development and validation of analytical methods for ethyl carbamate in various fermented foods. Food Science and Biotechnology, 25(4), 1031-1036.
  • Lee, K. T., et al. (2016).

Sources

Managing exothermic reactions in Ethyl 8-oxoundecanoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-Oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the critical exothermic aspects of this synthesis. Our focus is on ensuring reaction safety, improving yield, and providing actionable troubleshooting steps. The primary synthetic route discussed involves the ozonolysis of an oleic acid derivative, a powerful but hazardous transformation that demands rigorous control.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, with a focus on the underlying chemical principles of the exothermic reactions involved.

Q1: What is the most common method for synthesizing this compound, and why is it considered hazardous?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the oxidative cleavage of a readily available C18 precursor like ethyl oleate. The method of choice for this cleavage is ozonolysis.[1][2][3] This reaction is considered hazardous due to two primary factors:

  • Formation of Unstable Intermediates: The reaction of ozone with the alkene double bond initially forms a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).[1] These ozonides and other peroxidic species are thermally sensitive and can decompose explosively if not handled correctly.[1][4]

  • Exothermic Decomposition: The thermal decomposition of ozonides is a highly exothermic process.[5][6] If the reaction temperature is not strictly controlled, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing an explosion. The decomposition enthalpy of ethyl oleate ozonide has been measured at approximately -243 to -266 kJ/mol.[5][6]

Q2: Why is it critical to perform the ozonolysis reaction at very low temperatures?

A2: Conducting the ozonolysis at low temperatures, typically -78 °C (the sublimation point of dry ice), is a cornerstone of safe practice.[7] This serves several crucial purposes:

  • Stabilizing Intermediates: The low temperature stabilizes the highly reactive ozonide intermediates, preventing their premature and violent decomposition.[1]

  • Controlling the Exotherm: The reaction of ozone with the double bond is itself exothermic. Running the reaction at a very low temperature with efficient cooling allows the heat generated to be safely dissipated into the cooling bath, preventing any significant rise in the internal reaction temperature.

  • Enhancing Selectivity: Low temperatures help to minimize side reactions, leading to a cleaner reaction profile and a higher yield of the desired ozonide intermediate.

Q3: What is the difference between a reductive and an oxidative workup after ozonolysis, and which one is required for this compound?

A3: The workup step is critical as it determines the final products by cleaving the ozonide.

  • Reductive Workup: This process uses a reducing agent to cleave the ozonide, yielding aldehydes or ketones. For the synthesis of this compound (an aldehyde-ester), a reductive workup is essential. Common reagents for this include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine.[7]

  • Oxidative Workup: This process uses an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), which cleaves the ozonide and oxidizes any resulting aldehydes to carboxylic acids.[7] An oxidative workup would lead to the formation of azelaic acid from the ester portion of the cleaved molecule, not the desired this compound.

Q4: Can this reaction be performed safely on a larger scale?

A4: Scaling up ozonolysis reactions presents significant safety challenges due to the increased volume of potentially explosive intermediates and the difficulty in managing heat dissipation.[8][9] While traditional batch processing on a large scale is considered hazardous, modern approaches have made it safer:

  • Continuous Flow Chemistry: This is the preferred method for large-scale ozonolysis.[1][8][9][10] In a flow reactor, only a small volume of the reaction mixture is present at any given time, which inherently minimizes the risk.[8] This technology allows for superior temperature control and safer handling of hazardous reagents and intermediates.[1][10]

Troubleshooting Guide: Managing Exothermic Events

This guide provides a question-and-answer format to address specific issues you may encounter during the synthesis.

Q5: My reaction temperature is rising uncontrollably. What should I do?

A5: A rapid, uncontrolled temperature rise is a sign of a potential thermal runaway and must be addressed immediately and safely.

  • Immediate Action:

    • Immediately stop the flow of ozone gas to the reaction vessel.

    • If possible and safe to do so, add more of the cooling agent (e.g., dry ice) to the external cooling bath to try and bring the temperature down.

    • DO NOT add a quenching agent to a hot, uncontrolled reaction. This can accelerate the decomposition and lead to a more violent event.

    • Alert personnel in the immediate vicinity and prepare for an emergency shutdown of the fume hood sash.

  • Root Cause Analysis:

    • Inadequate Cooling: Was the cooling bath sufficient for the scale of the reaction? Ensure the reaction flask is adequately immersed.

    • Ozone Addition Rate: Was the ozone added too quickly? A high concentration of unreacted ozone can lead to a rapid, highly exothermic reaction.

    • Substrate Concentration: A highly concentrated solution will generate more heat per unit volume. Consider using a more dilute solution.

Q6: The blue color of dissolved ozone is persisting in my solution, even after stopping the ozone flow. What does this indicate?

A6: A persistent blue color indicates an excess of unreacted ozone dissolved in your cold solvent. This is a hazardous situation because a high concentration of ozone can react violently with many substances.[11]

  • Immediate Action:

    • Ensure the ozone generator is turned off, but continue to purge the solution with an inert gas like nitrogen or argon.[11] This will help to gently sparge the excess ozone out of the solution.

    • The vent gas from this purging must be passed through a scrubber, such as an aqueous solution of potassium or sodium iodide, to neutralize the ozone.[11]

  • Prevention:

    • Monitor the Reaction: Use a visual indicator (like Sudan Red 7B dye, which is decolorized by ozone) or TLC to monitor the consumption of the starting material. Stop the ozone flow as soon as the starting material is consumed to prevent accumulation of excess ozone.

    • Control Ozone Delivery: Use a calibrated ozone generator and a gas flow meter to deliver a known amount of ozone.

Q7: My yield of this compound is low, and I have a significant amount of byproducts. What went wrong?

A7: Low yields can stem from issues in both the ozonolysis and the workup stages.

  • Possible Causes During Ozonolysis:

    • Incomplete Reaction: If the reaction was not run to completion, unreacted starting material will remain.

    • Over-ozonolysis: Passing ozone for too long after the initial reaction can lead to unwanted side reactions and degradation of the desired product.

    • Temperature Fluctuations: Poor temperature control can lead to the formation of byproducts.

  • Possible Causes During Workup:

    • Inefficient Quenching: The reductive quenching agent may not have been added in sufficient quantity or allowed to react for long enough, leaving some ozonide unreacted.

    • Accidental Oxidation: If the workup conditions were not strictly reductive, some of the aldehyde product may have been oxidized to the corresponding carboxylic acid.

    • Peroxide Contamination: Before adding the reductive quenching agent, it is crucial to test for the presence of peroxides using a peroxide test strip.[1] Proceeding with the workup without ensuring the absence of these hazardous species can be dangerous and affect the product.

Experimental Protocol & Data

Lab-Scale Synthesis of this compound via Ozonolysis of Ethyl Oleate

This protocol outlines a standard procedure for a small-scale batch reaction, emphasizing safety and temperature management.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube for ozone inlet, a calcium chloride drying tube, and a low-temperature thermometer. The gas outlet should be connected via tubing to a series of two gas-washing bottles (scrubbers) containing a fresh solution of potassium iodide (10% w/v) to neutralize excess ozone.[11]

  • Reaction Cooldown: Place the reaction flask in a Dewar flask and create a cooling bath using dry ice and a suitable solvent (e.g., acetone or isopropanol) to achieve a stable temperature of -78 °C.

  • Charge Reactants: Dissolve Ethyl Oleate (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol, see Table 1) and add it to the pre-cooled reaction flask. Allow the solution to equilibrate to -78 °C.

  • Ozonolysis: Begin bubbling ozone gas through the solution via the gas dispersion tube at a slow, steady rate. Monitor the reaction progress by TLC or by observing the disappearance of a colored indicator. The solution may turn blue towards the end of the reaction, indicating a slight excess of ozone.

  • Inert Gas Purge: Once the reaction is complete, stop the ozone flow and immediately begin bubbling a gentle stream of nitrogen or argon through the solution for 20-30 minutes to remove all dissolved ozone.[11]

  • Reductive Quench (Critical Step): While maintaining the temperature at -78 °C, slowly add the chosen reductive quenching agent (see Table 1). A common choice is dimethyl sulfide (DMS), which should be added dropwise. A temperature increase should be expected; control the addition rate to keep the internal temperature below -60 °C.

  • Warm-up and Workup: After the addition of the quenching agent is complete, allow the reaction mixture to slowly warm to room temperature. Proceed with a standard aqueous workup to isolate the crude product.

  • Purification: Purify the crude product by column chromatography to obtain pure this compound.

Table 1: Critical Parameters for Ozonolysis
ParameterRecommended Value/ReagentRationale & Key Considerations
Reaction Temperature -78 °CEssential for stabilizing ozonide intermediates and controlling the exotherm.[7]
Solvent Dichloromethane (DCM), Methanol (MeOH)DCM is inert. Methanol can participate in the reaction to form hydroperoxy intermediates. Choice depends on subsequent steps.
Substrate Concentration 0.05 - 0.2 MLower concentrations are safer as they generate less heat per unit volume.
Quenching Agent Dimethyl Sulfide (DMS), Triphenylphosphine (PPh₃), Zinc/Acetic AcidDMS is volatile and has a strong odor but is effective. PPh₃ forms triphenylphosphine oxide, which can complicate purification. Zinc/acid is a heterogeneous quench.
Quenching Temperature -78 °C, then slow warm-upAdding the quenching agent at low temperature is crucial to control the highly exothermic decomposition of the ozonide.

Visualizing the Workflow

Diagram 1: Reaction Pathway```dot

Sources

Work-up procedures to avoid emulsions in Ethyl 8-oxoundecanoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding and Resolving Emulsions During Reaction Work-up

Welcome to the technical support center for the synthesis of Ethyl 8-oxoundecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in organic synthesis: the formation of emulsions during reaction work-up. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the efficient isolation of your target molecule.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, which can significantly complicate the isolation and purification of your product.[1] In the synthesis of this compound, particularly through methods like ozonolysis of unsaturated esters (e.g., ethyl oleate), the presence of various chemical species can lead to emulsion formation during the aqueous work-up.[2][3]

Common Scenario: After quenching your reaction and adding an aqueous solution for extraction, you observe a cloudy, inseparable layer between the organic and aqueous phases.

Here's a systematic approach to troubleshooting and resolving this issue:

Q1: I've just completed the ozonolysis of an unsaturated ester to synthesize this compound and upon adding water/brine for work-up, a persistent emulsion has formed. What should I do?

A1: Emulsion formation in this context is often due to the presence of partially oxidized byproducts, unreacted starting materials, or residual reagents acting as surfactants. Here is a step-by-step guide to address this:

Step 1: Patience and Gentle Agitation

  • Action: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4]

  • Rationale: Sometimes, emulsions will break on their own with time. Gentle swirling or tapping of the funnel can encourage the droplets to coalesce.

Step 2: Increase the Ionic Strength of the Aqueous Phase

  • Action: Add a saturated solution of sodium chloride (brine). If an emulsion has already formed, add the brine and gently rock the separatory funnel. For future runs, consider using brine for the initial wash.[4]

  • Rationale: Increasing the ionic strength of the aqueous layer decreases the solubility of organic molecules in it, promoting phase separation.

Step 3: Filtration through a Drying Agent or Filter Aid

  • Action: If the emulsion persists, pass the entire mixture through a pad of Celite® or anhydrous sodium sulfate in a Buchner funnel.[4]

  • Rationale: These materials can help to break the emulsion by adsorbing the finely dispersed droplets.

Step 4: Centrifugation

  • Action: If available, centrifuge the emulsion.

  • Rationale: The applied force will accelerate the separation of the two phases.

Step 5: Solvent Modification

  • Action: As a last resort, try diluting the organic layer with a different, less polar solvent (e.g., hexane) or carefully evaporating the reaction solvent and redissolving the residue in a new extraction solvent.[4]

  • Rationale: Changing the polarity of the organic phase can disrupt the stability of the emulsion.

Frequently Asked Questions (FAQs)

Q2: What are the primary causes of emulsion formation in the synthesis of this compound?

A2: The formation of emulsions is typically caused by the presence of amphipathic molecules that can bridge the interface between the organic and aqueous phases. In the context of this compound synthesis, common culprits include:

  • Carboxylic Acid Byproducts: Oxidative work-ups or incomplete reactions can lead to the formation of carboxylic acids, which can be deprotonated to form salts that act as soaps.

  • Ozonides and Peroxides: Incomplete quenching of ozonolysis reactions can leave residual ozonides or peroxides that can contribute to emulsion formation.[5]

  • Phase-Transfer Catalysts: If a phase-transfer catalyst is used in the synthesis, it is designed to be surface-active and can stabilize emulsions if not properly removed.[6]

  • High Concentration of Reactants or Products: A high concentration of any single component can sometimes lead to the formation of a stable emulsion.

Q3: How can I proactively prevent emulsions from forming in my work-up?

A3: Prevention is always the best strategy. Consider these preventative measures:

  • Thorough Quenching: Ensure that the reaction is fully quenched before beginning the aqueous work-up. For ozonolysis, this means completely reducing any ozonides and peroxides.[5]

  • Use of Brine: Perform the initial aqueous wash with a saturated brine solution instead of deionized water.

  • Gentle Mixing: When performing extractions, gently invert the separatory funnel rather than shaking it vigorously. This minimizes the formation of fine droplets that are difficult to separate.

  • Temperature Control: Performing the work-up at a lower temperature can sometimes reduce the stability of emulsions.

Q4: Can the choice of solvent affect emulsion formation?

A4: Absolutely. Solvents that have some partial miscibility with water, such as tetrahydrofuran (THF) or acetone, are more prone to forming emulsions. If the reaction is performed in such a solvent, it is often beneficial to remove it under reduced pressure before the work-up and then redissolve the residue in a less polar, water-immiscible solvent like ethyl acetate or dichloromethane.[7]

Q5: I am using a Jones oxidation to synthesize a precursor to this compound and am experiencing emulsions during work-up. Are there specific considerations for this reaction?

A5: Yes, the work-up of a Jones oxidation requires careful handling of the chromium salts produced. The chromium(III) salts can sometimes contribute to emulsion formation. After quenching the excess oxidant with isopropyl alcohol, it is important to perform multiple aqueous washes to remove these inorganic salts. If emulsions persist, the techniques described in A1 are applicable.[8][9]

Experimental Protocols

Protocol 1: Standard Work-up Procedure for Ozonolysis with Emulsion Prevention

This protocol is designed for the reductive work-up of an ozonolysis reaction to yield this compound, with steps to minimize emulsion formation.

  • Reaction Quenching:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a slight excess of a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and stir for 1-2 hours, allowing the mixture to warm to room temperature.

  • Solvent Removal (if necessary):

    • If the reaction was conducted in a water-miscible solvent (e.g., methanol/dichloromethane), remove the solvent under reduced pressure.

  • Extraction:

    • Redissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated brine solution. Gently invert the funnel 5-10 times, venting frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the brine wash if necessary.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Concentration:

    • Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Step-by-Step Guide to Breaking a Persistent Emulsion
  • Transfer: Carefully transfer the entire contents of the separatory funnel (both layers and the emulsion) into a large Erlenmeyer flask.

  • Salting Out: Add solid sodium chloride to the mixture while stirring until the salt no longer dissolves.

  • Filtration: Set up a Buchner funnel with a pad of Celite® over a piece of filter paper. Wet the Celite® with the organic solvent used in the extraction.

  • Vacuum Filtration: Pour the emulsion mixture through the Celite® pad under gentle vacuum.

  • Separation: Transfer the filtrate back to a clean separatory funnel. The two layers should now be distinct.

  • Washing and Drying: Proceed with the standard washing and drying steps as outlined in Protocol 1.

Visualizations

Troubleshooting Workflow for Emulsions

Caption: Decision tree for resolving emulsions.

Standard Ozonolysis Work-up Workflow

Ozonolysis_Workup Quench Quench Reaction (-78°C to RT) SolventRemoval Remove Solvent (if necessary) Quench->SolventRemoval Extraction Dissolve in Extraction Solvent & Transfer to Sep. Funnel SolventRemoval->Extraction Wash Wash with Brine Extraction->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer (Na2SO4) Separate->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Crude this compound Concentrate->Product

Caption: Standard ozonolysis work-up procedure.

Quantitative Data Summary

Technique Parameter Recommended Value/Action
Patience Standing Time15-30 minutes
Salting Out ReagentSaturated Sodium Chloride (Brine)
Filtration Filter AidCelite® or Anhydrous Sodium Sulfate
Solvent Exchange ActionEvaporate reaction solvent, redissolve in a less polar extraction solvent

References

  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Canadian Science Publishing. (1962). OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Retrieved from [Link]

  • YouTube. (2025, July 13). Ozonolysis Step by Step Experimental Procedure. Retrieved from [Link]

  • Sci-Hub. (2008). Ozonolysis of Oleic Acid Adsorbed to Polar and Nonpolar Aerosol Particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Ozonolysis Products of Ethyl Linoleate Reacted in Dichloromethane Solution. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • RSC Publishing. (2005). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Retrieved from [Link]

  • PubMed. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: decomposition enthalpy of ethyl oleate ozonide. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling. Retrieved from [Link]

  • Reddit. (2017, October 19). Impurities in lab acetone and ethyl acetate?. Retrieved from [Link]

  • Google Patents. (n.d.). EP3650436A1 - Method of preparing a mixture of 9-decenoic acid ethyl and 1-decene in an ethenolysis reaction from a raw material of technical purity.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • Indian Academy of Sciences. (1995). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of Reaction Products From Ozonolysis of Oleic Acid Particles. Retrieved from [Link]

  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]

  • Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Retrieved from [Link]

  • ResearchGate. (2023, March 31). Oxidation and oxidative stability in emulsions. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2013). Chemical and thermochemical aspects of the ozonolysis of ethyl oleate: Decomposition enthalpy of ethyl oleate ozonide. Retrieved from [Link]

  • Phase-Transfer Catalysis Communications. (n.d.). Phase-Transfer Catalysis Communications. Retrieved from [Link]

  • Springer. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • MDPI. (2021). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 8-Oxoundecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 8-oxoundecanoate is a valuable bifunctional molecule characterized by a keto group and an ester functionality within a long aliphatic chain. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules, including pharmaceuticals, fragrances, and specialty polymers. The strategic placement of the keto and ester groups allows for a range of selective chemical transformations, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of two prominent synthetic routes to this compound. We will delve into the oxidative cleavage of a renewable feedstock, ethyl oleate, and contrast it with a classical carbon-carbon bond-forming approach through the acylation of a β-ketoester. This comparison is designed to provide researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on factors such as yield, scalability, cost, and environmental impact. Each route is supported by a detailed experimental protocol, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Synthetic Pathways: A Head-to-Head Comparison

The synthesis of this compound can be approached from different perspectives, primarily categorized by the type of bond formation or cleavage. Here, we compare a C=C bond cleavage method starting from a readily available unsaturated ester with a C-C bond formation method.

Route 1: Oxidative Cleavage of Ethyl Oleate

This approach leverages the readily available and renewable starting material, ethyl oleate, which is derived from oleic acid. The core of this synthesis is the oxidative cleavage of the carbon-carbon double bond at the C9-C10 position to generate the desired C8 keto-ester. The most established method for this transformation is ozonolysis, followed by a reductive workup.

Mechanism of Ozonolysis (Criegee Mechanism):

The ozonolysis of an alkene proceeds through a well-established mechanism proposed by Rudolf Criegee. The reaction involves the following key steps:

  • 1,3-Dipolar Cycloaddition: Ozone adds across the double bond of ethyl oleate to form an unstable primary ozonide (molozonide).

  • Retro-1,3-Dipolar Cycloaddition: The primary ozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde) and a carbonyl oxide (Criegee intermediate).

  • 1,3-Dipolar Cycloaddition: The aldehyde and the Criegee intermediate then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane).

  • Reductive Workup: The crucial final step involves the treatment of the secondary ozonide with a reducing agent, such as dimethyl sulfide (DMS) or zinc dust. This cleaves the ozonide to yield the desired carbonyl compounds, in this case, this compound and propanal, while preventing over-oxidation to carboxylic acids.

Ozonolysis Mechanism cluster_0 Ozonolysis cluster_1 Reductive Workup Ethyl Oleate Ethyl Oleate Primary Ozonide Primary Ozonide Ethyl Oleate->Primary Ozonide + O3 Carbonyl + Carbonyl Oxide Propanal + Carbonyl Oxide Primary Ozonide->Carbonyl + Carbonyl Oxide Rearrangement Secondary Ozonide Secondary Ozonide Carbonyl + Carbonyl Oxide->Secondary Ozonide Recombination Final Products This compound + Propanal Secondary Ozonide->Final Products + DMS

Caption: Ozonolysis of ethyl oleate followed by reductive workup.

Alternative Oxidative Cleavage Methods:

Due to the hazards associated with ozone, alternative "greener" methods for oxidative cleavage have been developed. These often employ hydrogen peroxide as the oxidant in the presence of a metal catalyst, such as tungsten or ruthenium complexes. These methods can be performed under milder conditions and avoid the need for specialized ozone generation equipment. However, they may require longer reaction times and careful optimization of the catalyst system.

Route 2: Acylation of Ethyl Acetoacetate

This synthetic strategy builds the carbon skeleton of this compound through a C-C bond formation reaction. It involves the acylation of the enolate of a β-ketoester, ethyl acetoacetate, with a suitable acylating agent, such as heptanoyl chloride.

Mechanism of Acylation:

  • Enolate Formation: A base, such as sodium ethoxide or a milder base in the presence of a Lewis acid like magnesium chloride, is used to deprotonate the acidic α-carbon of ethyl acetoacetate, forming a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The enolate then attacks the electrophilic carbonyl carbon of heptanoyl chloride.

  • Chloride Elimination: The tetrahedral intermediate collapses, eliminating the chloride leaving group to form a di-ketoester intermediate.

  • Decarboxylation: The resulting β-ketoester can be selectively hydrolyzed and decarboxylated under acidic or basic conditions to remove the acetyl group, yielding the final product, this compound.

Acylation and Decarboxylation cluster_0 Acylation cluster_1 Hydrolysis & Decarboxylation Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate + Base Diketoester Ethyl 2-heptanoyl-3-oxobutanoate Enolate->Diketoester + Heptanoyl Chloride Heptanoyl Chloride Heptanoyl Chloride Heptanoyl Chloride->Diketoester Final Product This compound Diketoester->Final Product + H3O+, heat

Caption: Synthesis via acylation followed by decarboxylation.

Comparative Analysis

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired "greenness" of the process.

ParameterRoute 1: Oxidative Cleavage of Ethyl OleateRoute 2: Acylation of Ethyl Acetoacetate
Starting Materials Ethyl oleate (renewable)Ethyl acetoacetate, Heptanoyl chloride (petroleum-based)
Key Reagents Ozone or H₂O₂/metal catalyst, DMS or ZnStrong base (e.g., NaOEt) or MgCl₂/tertiary amine, Acid for decarboxylation
Number of Steps 1 (one-pot)2 (acylation and decarboxylation)
Atom Economy Moderate (co-product is propanal)Lower (loss of CO₂ and ethanol during decarboxylation)
Yield Generally good to high (can be >80%)Moderate to good, depends on efficiency of both steps
Scalability Ozonolysis is industrially practiced, but requires specialized equipment. H₂O₂ methods are more readily scalable.Readily scalable using standard laboratory and industrial equipment.
Safety Concerns Ozone is toxic and explosive. Peroxides can be hazardous.Use of strong bases and reactive acyl chlorides requires careful handling.
Environmental Impact Ozonolysis generates byproducts from the reducing agent. H₂O₂ routes are greener.Generates salt waste from the base and HCl from the acylation.
Purification Distillation to separate from the co-product and solvent.Typically requires purification after each step.

Detailed Experimental Protocols

Protocol for Route 1: Oxidative Cleavage of Ethyl Oleate (Ozonolysis)

This protocol is adapted from established procedures for the ozonolysis of fatty acid esters.

Materials:

  • Ethyl oleate

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone generator

  • Dry ice/acetone bath

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone, dissolve ethyl oleate (1 equivalent) in a 1:1 mixture of anhydrous DCM and MeOH.

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.

  • Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon for 10-15 minutes to remove any residual ozone.

  • Reductive Workup: While maintaining the low temperature, add dimethyl sulfide (1.5-2.0 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to separate this compound from dimethyl sulfoxide and other byproducts.

Protocol for Route 2: Acylation of Ethyl Acetoacetate

This protocol is a general procedure for the C-acylation of β-ketoesters.

Materials:

  • Ethyl acetoacetate

  • Heptanoyl chloride

  • Magnesium chloride (anhydrous)

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (aqueous solution)

  • Sulfuric acid (dilute)

Procedure:

Step 1: Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous magnesium chloride (1.1 equivalents) and anhydrous DCM.

  • Enolate Formation: Add ethyl acetoacetate (1 equivalent) followed by the dropwise addition of anhydrous triethylamine (2.2 equivalents) at 0 °C. Stir the mixture for 30 minutes.

  • Acylation: Add a solution of heptanoyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by carefully adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude di-ketoester.

Step 2: Decarboxylation

  • Reaction Setup: To the crude di-ketoester, add a dilute solution of sulfuric acid.

  • Hydrolysis and Decarboxylation: Heat the mixture to reflux for several hours until the evolution of CO₂ ceases.

  • Workup and Purification: Cool the reaction mixture and extract with an organic solvent like diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • δ 4.12 (q, 2H, -COOCH₂CH₃)

    • δ 2.40 (t, 4H, -CH₂COCH₂-)

    • δ 2.28 (t, 2H, -CH₂COO-)

    • δ 1.55-1.65 (m, 6H, aliphatic CH₂)

    • δ 1.25-1.35 (m, 4H, aliphatic CH₂)

    • δ 1.25 (t, 3H, -COOCH₂CH₃)

  • ¹³C NMR (CDCl₃):

    • δ 209.0 (C=O, ketone)

    • δ 173.5 (C=O, ester)

    • δ 60.5 (-OCH₂CH₃)

    • δ 42.5 (-CH₂COCH₂-)

    • δ 34.0 (-CH₂COO-)

    • δ 29.0, 28.8, 24.8, 23.5 (aliphatic CH₂)

    • δ 14.2 (-OCH₂CH₃)

  • IR (neat):

    • ~2930, 2860 cm⁻¹ (C-H stretch)

    • ~1735 cm⁻¹ (C=O stretch, ester)

    • ~1715 cm⁻¹ (C=O stretch, ketone)

    • ~1170 cm⁻¹ (C-O stretch)

  • Mass Spectrometry (EI):

    • Molecular Ion [M]⁺ at m/z = 228

    • Characteristic fragments corresponding to cleavage adjacent to the carbonyl groups.

Conclusion

Both the oxidative cleavage of ethyl oleate and the acylation of ethyl acetoacetate represent viable synthetic routes to this compound. The choice between these methods will be guided by the specific needs and resources of the laboratory.

The oxidative cleavage route is attractive due to its use of a renewable starting material and potentially higher atom economy in a one-pot reaction. While ozonolysis is a powerful and well-established method, the associated safety concerns and equipment requirements may be a drawback for some. The development of alternative oxidative cleavage methods using hydrogen peroxide offers a promising greener alternative.

The acylation route , while involving an additional step and lower atom economy, utilizes more conventional and readily scalable organic chemistry techniques. The starting materials are commercially available, and the reactions can be performed with standard laboratory equipment.

For researchers prioritizing green chemistry and having access to the necessary equipment, the oxidative cleavage of ethyl oleate is a compelling option. For those seeking a more traditional and readily implementable laboratory-scale synthesis, the acylation of ethyl acetoacetate provides a robust and reliable alternative. This guide provides the foundational information for an informed decision and successful synthesis of this compound.

References

  • Criegee, R. (1975). Mechanismus der Ozonolyse. Angewandte Chemie, 87(21), 765-771.
  • Rathke, M. W., & Cowan, P. J. (1985). The acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622-2624.
  • Olah, G. A., Prakash, G. K. S., & Molnár, Á. (2009). Friedel-Crafts Acylation. In Friedel-Crafts Chemistry (pp. 243-340). John Wiley & Sons, Inc.
  • Bailey, P. S. (1978). Ozonation in Organic Chemistry, Vol. 1: Olefinic Compounds. Academic Press.
  • Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). The C-acylation of active methylene compounds. Tetrahedron, 50(38), 11443-11471.

A Senior Application Scientist's Guide to Purity Assessment: Ethyl 8-oxoundecanoate Analysis by qNMR and Comparative Methods

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_A_Comparative_Guide_to_Purity_Assessment_of_Synthesized_Ethyl_8_oxoundecanoate_by_qNMR> <_core_directive_autonomy>

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a molecule like Ethyl 8-oxoundecanoate, a key intermediate in various synthetic pathways, even minute impurities can significantly impact reaction yields, downstream product profiles, and, ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).

This guide, curated from a senior application scientist's perspective, moves beyond a simple recitation of protocols. It delves into the "why" behind the "how," providing a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) against established chromatographic techniques for the purity assessment of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical insights needed to make informed decisions about their analytical strategies.

The Imperative of Purity in Synthesis

The purity of a chemical entity directly influences its physical, chemical, and biological properties. In the context of this compound, impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, or degradation products. The International Council for Harmonisation (ICH) guidelines, such as Q3A(R2) for new drug substances, underscore the importance of identifying and controlling impurities.[1][2] Failure to do so can lead to inconsistent biological data, difficulties in process scale-up, and potential safety concerns.

qNMR: A Primary Method for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of organic compounds.[3][4] Unlike chromatographic techniques that often rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[5][6] This is possible because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8]

The core principle of qNMR lies in the comparison of the integrated signal of a specific resonance from the analyte with that of a known amount of a high-purity internal standard.[5][9] This direct proportionality enables the calculation of the analyte's absolute purity (mass fraction) without the need for a calibration curve.[5][7]

Why qNMR is a Game-Changer for Purity Assessment:
  • Absolute Quantification: It provides a direct measure of purity without the need for an identical reference standard of the analyte, which may not always be available, especially for novel compounds.[5][10]

  • Universality: qNMR is applicable to any soluble compound that possesses NMR-active nuclei, offering broad utility.[7]

  • Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the structural identity of the analyte.[11]

  • Non-destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with precious or limited quantities of material.[5]

  • Traceability: When using a certified reference material (CRM) as the internal standard, the purity value is traceable to the International System of Units (SI).[3][4]

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

This protocol outlines a self-validating system for the purity determination of synthesized this compound using ¹H qNMR with an internal standard.

Selection of the Internal Standard: A Critical Decision

The choice of an internal standard is paramount for accurate and reliable qNMR results.[9][12] An ideal internal standard should exhibit the following characteristics:

  • High Purity: Certified purity of ≥99% is essential to minimize the introduction of errors.[9]

  • Chemical Stability: It must not react with the analyte, solvent, or trace impurities.[8][12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[9]

  • Non-overlapping Signals: Its NMR signals must be well-resolved from those of the analyte and any potential impurities.[9][13] A sharp singlet in a clear region of the spectrum is ideal.[12]

  • Appropriate Chemical Shift: The signals should appear in a region of the spectrum free from interference.[9]

For the analysis of this compound, maleic acid is a suitable internal standard. It provides a sharp singlet in the olefinic region (around 6.3 ppm in CDCl₃), which is typically free from signals of the analyte.[13]

Step-by-Step qNMR Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry NMR tube using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of a certified maleic acid internal standard and add it to the same NMR tube.

    • Record the exact masses of both the analyte and the internal standard.

    • Add approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. Ensure both the analyte and the internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).[14]

    • Key acquisition parameters must be optimized for quantification:[14][15]

      • Relaxation Delay (D1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) to ensure complete relaxation of all relevant nuclei between scans. A typical starting point is 30 seconds.[14]

      • Pulse Angle: Use a 90° pulse to maximize the signal.

      • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 100 for the signals to be integrated.[7]

      • Spectral Width: Ensure the spectral width encompasses all signals of interest.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the triplet corresponding to the methyl protons of the ethyl ester group (at ~1.25 ppm) is a good choice for integration. For maleic acid, integrate the singlet for the two olefinic protons.

    • Calculate the purity of this compound using the following equation:[8]

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte and I_std are the integral areas of the analyte and internal standard signals, respectively.

    • N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • M_analyte and M_std are the molar masses of the analyte and internal standard, respectively.

    • m_analyte and m_std are the masses of the analyte and internal standard, respectively.

    • P_std is the certified purity of the internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (Optimized Parameters) dissolve->acquire_spectrum Transfer to NMR Spectrometer process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using qNMR Equation integrate_signals->calculate_purity

Caption: Workflow for the purity assessment of this compound by qNMR.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers significant advantages, it is essential to understand its performance in the context of other widely used analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[6] For a non-chromophoric compound like this compound, which lacks a UV-absorbing functional group, detection can be a challenge.[16][17] In such cases, an Evaporative Light Scattering Detector (ELSD) is a valuable alternative.[16][18]

  • Principle of HPLC-ELSD: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[17] The ELSD nebulizes the column effluent, evaporates the solvent, and detects the light scattered by the remaining non-volatile analyte particles.[19]

  • Advantages:

    • Universal detection for non-volatile and semi-volatile compounds.[16][19]

    • Compatible with gradient elution, which is beneficial for separating complex mixtures.[18][20]

  • Limitations:

    • It is a destructive technique.[19]

    • The response is not always linear and can be dependent on the analyte's properties.

    • Requires a reference standard of the analyte for quantification.

Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for purity assessment.[21][22]

  • Principle of GC-FID: GC separates compounds based on their volatility and interaction with a stationary phase.[21] The FID combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon atoms.[21][23]

  • Advantages:

    • High sensitivity for a wide range of organic compounds.[23]

    • Robust and reliable for routine analysis.[24]

  • Limitations:

    • Only suitable for volatile and thermally stable compounds.[21]

    • Requires a reference standard of the analyte for accurate quantification.

    • Less suitable for complex samples that may require derivatization.

Data Summary and Comparison

FeatureqNMRHPLC-ELSDGC-FID
Principle Signal intensity proportional to the number of nucleiLight scattering of non-volatile particlesIonization of combustible compounds
Quantification Absolute (with internal standard)Relative (requires analyte standard)Relative (requires analyte standard)
Universality High (for soluble, NMR-active compounds)High (for non-volatile compounds)Moderate (for volatile, thermally stable compounds)
Sample Throughput ModerateHighHigh
Destructive? NoYesYes
Structural Info YesNoNo
Validation Recognized as a primary method by pharmacopeias (e.g., USP <761>)[13][25]Requires validation as per ICH Q2(R2) guidelines[26][27]Requires validation as per ICH Q2(R2) guidelines[26][27]

Making the Right Choice: A Logic-Based Approach

The selection of the most appropriate analytical technique for purity assessment is a critical decision that should be guided by the specific requirements of the analysis.

Decision_Tree start Purity Assessment of This compound q1 Is an absolute purity value without an analyte standard required? start->q1 q2 Is the sample volatile and thermally stable? q1->q2 No qnmr Use qNMR q1->qnmr Yes hplc Use HPLC-ELSD q2->hplc No gc Use GC-FID q2->gc Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion: An Integrated Approach to Purity Assurance

In the rigorous environment of pharmaceutical development, relying on a single analytical technique for purity assessment may not always be sufficient. While qNMR stands out as a primary method for providing an absolute purity value, chromatographic techniques like HPLC-ELSD and GC-FID offer valuable orthogonal information, particularly for the separation and identification of impurities.

For the purity assessment of synthesized this compound, ¹H qNMR offers a direct, accurate, and non-destructive method that also provides structural confirmation. Its ability to deliver an absolute purity value without the need for a specific reference standard of the analyte makes it an invaluable tool, especially in the early stages of drug discovery and development.[10][14] By integrating qNMR into a comprehensive analytical workflow that may also include chromatographic methods for impurity profiling, researchers can ensure the highest level of confidence in the quality and integrity of their synthesized compounds, thereby upholding the principles of scientific rigor and regulatory compliance.[28][29]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). ResolveMass.
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. (2025, August 10). ResearchGate.
  • Evaporative light scattering detector. (n.d.). Wikipedia.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
  • Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. (2025, December 31). Taylor & Francis Online.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
  • Gas Chromatography (GC) – Flame Ionization Detection (FID). (n.d.). Jordi Labs.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • What is qNMR and why is it important? - Mestrelab Resources. (n.d.). Mestrelab.
  • qNMR. (n.d.). BIPM.
  • Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). (n.d.). Science and Education Publishing.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.
  • Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd.
  • ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program.
  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • GC-FID Analysis | Flame Ionization Detector. (n.d.). Measurlabs.
  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (n.d.). Science and Education Publishing.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
  • Applications of Gas Chromatography Flame Ionization Detectors | Abcam. (2025, August 5). Phenomenex.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • The Flame Ionization Detector | LCGC International. (n.d.). LCGC International.
  • Chemical Testing Service Assay analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) | Lab Alley. (n.d.). Lab Alley.
  • Validation of quantitative NMR. (n.d.). ResearchGate.
  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations. (n.d.). SciELO.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). European Medicines Agency.
  • Purity comparison by NMR and HPLC. | Download Table. (n.d.). ResearchGate.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • High-Performance Quantitative H-1 NMR. (n.d.). Sigma-Aldrich.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies.
  • Quality Guidelines. (n.d.). ICH.
  • A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Derivatives. (n.d.). Benchchem.

Sources

A Guide to the Structural Validation of Ethyl 8-oxoundecanoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Ethyl 8-oxoundecanoate, a bifunctional molecule incorporating both an ester and a ketone, serves as a versatile building block in organic synthesis. Its precise architecture dictates its reactivity and potential utility. This guide provides an in-depth, experience-driven protocol for the structural validation of this compound, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the expected spectral data but also explore the underlying principles and compare these signatures against plausible alternative structures, thereby creating a self-validating analytical system.

The Analytical Strategy: A Logic-Driven Workflow

The core of our validation strategy relies on the synergy between ¹H (proton) and ¹³C (carbon-13) NMR. ¹H NMR provides rich detail on the electronic environment and connectivity of protons, while ¹³C NMR offers a direct count of unique carbon atoms and insight into their functional group identity. The congruence of these two datasets provides an exceptionally high degree of confidence in the final structural assignment.

Our workflow is designed to be systematic and self-verifying, moving from sample preparation to a multi-faceted analysis of the resulting spectra.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Validation cluster_conclusion Phase 4: Conclusion A Sample Purification & Weighing (10-20 mg) B Dissolution in Deuterated Solvent (CDCl₃) A->B C Addition of Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E ¹H NMR Spectrum Acquisition D->E Shimming & Tuning F ¹³C NMR Spectrum Acquisition D->F Shimming & Tuning G Analyze ¹H Data: Chemical Shift (δ) Integration (Proton Ratio) Multiplicity (Splitting) E->G H Analyze ¹³C Data: Number of Signals Chemical Shift (δ) F->H I Correlate ¹H & ¹³C Data with Predicted Structure G->I H->I J Compare Data Against Plausible Isomers I->J K Structure Confirmed J->K

Caption: Workflow for NMR-based structural validation.

Experimental Protocol: Ensuring High-Fidelity Data

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is optimized for high-resolution spectra suitable for unambiguous structural elucidation.

1. Sample Preparation

  • Analyte: Use 10-20 mg of this compound, ensuring it is purified to remove paramagnetic impurities that can cause severe line broadening.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3] CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak. The deuterium signal is essential for the instrument's lock system to maintain magnetic field stability.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, 0.03% v/v). TMS is chemically inert and its 12 equivalent protons produce a sharp, single peak, which is defined as 0.0 ppm on the chemical shift scale for both ¹H and ¹³C NMR, serving as a universal reference point.[4]

  • Filtration: To obtain high-resolution spectra, it is necessary that the NMR sample is free of suspended material.[5] Filter the solution through a pipette plugged with cotton or Kimwipe directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]

  • Volume: Ensure the final sample height in the tube is between 4-5 cm (approximately 0.6-0.7 mL) to guarantee it is properly centered within the instrument's detection coil.[1][2]

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure sufficient spectral dispersion.

  • ¹H NMR Acquisition:

    • Spectral Width: 0-12 ppm.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of all protons, which is crucial for accurate integration.

    • Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled mode to ensure each unique carbon appears as a single line, simplifying the spectrum.

    • Spectral Width: 0-220 ppm. This range covers nearly all carbon environments in typical organic molecules.[7]

    • Relaxation Delay: 5-10 seconds. Carbonyl carbons, which lack attached protons, have long relaxation times and require a sufficient delay for quantitative detection.

    • Scans: 1024 or more scans are typically required due to the low natural abundance (1.1%) of the ¹³C isotope.

Spectral Interpretation: Decoding the Molecular Signature

The anticipated structure of this compound, with proper atom numbering for spectral assignment, is shown below. This numbering scheme will be used for all subsequent data tables and analysis.

Caption: Structure of this compound with proton (a-m) and carbon (C1-C13) numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Assignment & Rationale
b 2HQuartet (q)~4.12-O-CH₂-CH₃ : These protons are directly attached to the ester oxygen, a highly electronegative atom, causing a significant downfield shift.[8] They are split into a quartet by the three neighboring protons on methyl group a (n+1 = 3+1 = 4).
i, k 4HTriplet (t)~2.41-CH₂-C(=O)-CH₂- : These are the methylene protons alpha to the ketone carbonyl (protons at C7 and C9). The electron-withdrawing nature of the carbonyl group deshields them, shifting them downfield.[9] Each is split into a triplet by its two methylene neighbors.
c 2HTriplet (t)~2.28-C(=O)-CH₂- : Protons at C2, alpha to the ester carbonyl. They are deshielded, though slightly less so than protons alpha to a ketone.[8] Split into a triplet by the two neighboring protons at C3.
d,e,f,g,h,l 10HMultiplet (m)~1.25 - 1.65Alkyl Chain CH₂ : Protons on carbons C3, C4, C5, C6, and C10. These protons reside in similar electronic environments, leading to overlapping signals that form a complex multiplet.
a 3HTriplet (t)~1.25-O-CH₂-CH₃ : The terminal methyl of the ethyl ester group. It is relatively upfield and is split into a triplet by the two neighboring protons of methylene group b (n+1 = 2+1 = 3).
m 3HTriplet (t)~0.90-CH₂-CH₃ : The terminal methyl of the undecanoate chain. Being furthest from any electron-withdrawing groups, it is the most shielded and appears at the lowest chemical shift. It is split into a triplet by the two protons on methylene group l .
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. The chemical shift is highly diagnostic of the carbon's functional group.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon LabelApprox. Chemical Shift (δ, ppm)Assignment & Rationale
C8 ~211.0Ketone Carbonyl : Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically >200 ppm.[10][11][12]
C1 ~173.8Ester Carbonyl : Ester carbonyl carbons are also deshielded but appear upfield relative to ketones, typically in the 160-185 ppm range.[12][13][14]
C12 ~60.3-O-CH₂-CH₃ : The carbon bonded to the ester oxygen is deshielded by the electronegative oxygen atom.[13]
C7, C9 ~42.8α-Ketone Carbons : Carbons adjacent to the ketone carbonyl are deshielded and appear in this region.
C2 ~34.3α-Ester Carbon : The carbon adjacent to the ester carbonyl.
C3, C4, C5, C6, C10 ~23.0 - 29.0Alkyl Chain Carbons : These sp³ hybridized carbons appear in the typical alkane region. Their specific shifts depend on their distance from the functional groups.
C13 ~14.2-O-CH₂-CH₃ : The terminal methyl carbon of the ethyl ester.
C11 ~13.9-CH₂-CH₃ : The terminal methyl carbon of the undecanoate chain.

Comparative Analysis: Ruling Out Alternative Structures

A critical component of validation is demonstrating that the observed data is inconsistent with other plausible structures, such as synthetic byproducts or isomers.

  • Alternative 1: Isomeric Impurity - Ethyl 10-oxoundecanoate

    • ¹H NMR Difference: In this isomer, the ketone is at C10. The protons at C9 would be a triplet (~2.4 ppm), but the protons at C11 would now be a singlet (~2.1 ppm) as they are a methyl ketone group with no adjacent protons to couple with. This singlet signal is absent in the spectrum of the target compound.

    • ¹³C NMR Difference: A methyl ketone carbon (~208 ppm) would be present, and the terminal methyl carbon (C11) would be shifted downfield to ~30 ppm.

  • Alternative 2: Different Ester - Propyl 8-oxodecanoate

    • ¹H NMR Difference: The signals for the ethyl ester group (a quartet at ~4.1 ppm and a triplet at ~1.25 ppm) would be absent. Instead, a propyl ester would show three distinct signals: a triplet around 4.0 ppm (-O-CH₂-), a multiplet (sextet) around 1.65 ppm (-CH₂-CH₂-CH₃), and a triplet around 0.95 ppm (-CH₂-CH₃).

    • ¹³C NMR Difference: The two signals for the ethyl group carbons (~60.3 and ~14.2 ppm) would be replaced by three signals corresponding to a propyl group.

Conclusion

The structural validation of this compound is achieved through a logical and systematic interpretation of its ¹H and ¹³C NMR spectra. The precise chemical shifts, signal integrations, and coupling patterns observed in the ¹H spectrum, combined with the number and characteristic shifts of the 13 unique signals in the ¹³C spectrum, provide a detailed and self-consistent molecular fingerprint. This fingerprint is uniquely matched to the proposed structure and is demonstrably different from those of plausible isomers or byproducts. This rigorous, multi-faceted approach ensures the highest level of confidence in the compound's identity, a prerequisite for its successful application in further research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In Basic NMR Concepts. Rochester Institute of Technology. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H/¹³C NMR chemical shifts and NOEs (red) for A) ketone 1, B) diketone... Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

  • ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Ethyl benzoate 13C NMR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Octanoic acid, 8-chloro-8-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Chemistry Tutor. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-ethoxyoctanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from [Link]

  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Ethyl octanoate 1H NMR Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Filo. (2025). The 1H NMR spectrum of compound X (C4H8O2) is shown below. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-(acetoxy)octanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Interpretting 13C NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-bromooctanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

A Comparative Analysis of Ethyl 8-oxoundecanoate and its Analogs: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, long-chain ketoesters represent a class of molecules with significant potential in the synthesis of complex organic scaffolds and as bioactive agents. Their bifunctional nature, possessing both an electrophilic ketone and a nucleophilic α-carbon to the ester, makes them versatile intermediates. This guide provides an in-depth comparative analysis of Ethyl 8-oxoundecanoate and its structural analogs, focusing on their synthesis, physicochemical properties, and potential applications, supported by available experimental data and detailed protocols.

Introduction to this compound and its Analogs

This compound is a long-chain ketoester characterized by a ketone group at the 8-position of an eleven-carbon undecanoate backbone. This structure imparts a unique balance of lipophilicity and reactivity, making it an attractive building block in various synthetic endeavors. Its analogs, which include variations in the alkyl chain length and the position of the keto group, as well as alterations of the ester moiety, offer a platform to fine-tune the molecule's properties for specific applications. This guide will focus on a comparative analysis with key analogs: Ethyl 9-oxodecanoate, Mthis compound, and Ethyl 8-oxododecanoate.

The strategic placement of the keto group, distanced from the ester functionality, allows for selective chemical transformations at either end of the molecule. This characteristic is particularly valuable in the synthesis of natural products, pharmaceuticals, and advanced materials where precise control over molecular architecture is paramount.

Synthesis of this compound and its Analogs

Proposed Synthesis of this compound

A logical approach to the synthesis of this compound involves the oxidation of the corresponding secondary alcohol, ethyl 8-hydroxyundecanoate. This precursor can be synthesized via a Grignard reaction between ethyl 7-formylheptanoate and propylmagnesium bromide.

Synthetic Pathway for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation Ethyl 7-formylheptanoate Ethyl 7-formylheptanoate Ethyl 8-hydroxyundecanoate Ethyl 8-hydroxyundecanoate Ethyl 7-formylheptanoate->Ethyl 8-hydroxyundecanoate 1. Propylmagnesium bromide 2. H3O+ workup This compound This compound Ethyl 8-hydroxyundecanoate->this compound PCC or Swern Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 8-hydroxyundecanoate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the Grignard reagent formation.

  • Slowly add a solution of 1-bromopropane (1.2 eq) in anhydrous diethyl ether to the flask via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of propylmagnesium bromide.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 7-formylheptanoate (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 8-hydroxyundecanoate.

Step 2: Synthesis of this compound

  • To a solution of ethyl 8-hydroxyundecanoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis of Analogs

The synthesis of analogs such as Ethyl 9-oxodecanoate, Mthis compound, and Ethyl 8-oxododecanoate can be achieved through similar strategies, utilizing the appropriate starting materials. For instance, the synthesis of Ethyl 9-oxodecanoate would involve the reaction of ethyl 8-formyloctanoate with methylmagnesium bromide, followed by oxidation.

Comparative Physicochemical Properties

The structural variations among this compound and its analogs lead to differences in their physicochemical properties, which can influence their reactivity, solubility, and biological activity.

PropertyThis compoundEthyl 9-oxodecanoateMthis compoundEthyl 8-oxododecanoate
Molecular Formula C₁₃H₂₄O₃C₁₂H₂₂O₃C₁₂H₂₂O₃C₁₄H₂₆O₃
Molecular Weight ( g/mol ) 228.33214.30214.30242.35[1]
Boiling Point (°C) Predicted: 317.9 ± 25.0N/AN/APredicted: 332.4 ± 25.0[1]
Density (g/cm³) Predicted: 0.945 ± 0.06N/AN/APredicted: 0.931 ± 0.06[1]
LogP Predicted: 3.85Predicted: 3.39Predicted: 3.39Predicted: 4.31

Reactivity and Synthetic Applications

The reactivity of these long-chain ketoesters is primarily dictated by the ketone and ester functional groups.

Reactivity of Long-Chain Ketoesters Ketoester Ketoester Ketone Ketone Ketoester->Ketone Electrophilic site Ester Ester Ketoester->Ester Hydrolysis/Transesterification Alpha-Carbon Alpha-Carbon Ketoester->Alpha-Carbon Nucleophilic site (enolate formation) Wittig Reaction Wittig Reaction Ketone->Wittig Reaction Reductive Amination Reductive Amination Ketone->Reductive Amination Reduction to Alcohol Reduction to Alcohol Ketone->Reduction to Alcohol Saponification Saponification Ester->Saponification Amidation Amidation Ester->Amidation Alkylation Alkylation Alpha-Carbon->Alkylation Acylation Acylation Alpha-Carbon->Acylation

Caption: Key reactive sites and potential transformations of long-chain ketoesters.

The separation of the ketone and ester groups in this compound and its analogs allows for a high degree of selectivity in their reactions. For example, the ketone can undergo nucleophilic addition or condensation reactions, while the ester can be hydrolyzed or converted to an amide. The methylene group alpha to the ester can be deprotonated to form an enolate, which can then participate in alkylation or acylation reactions. This versatility makes these compounds valuable precursors for the synthesis of pheromones, complex lipids, and other natural products.

Comparative Biological Activity

While comprehensive biological data for this compound is limited, the broader class of long-chain ketones and esters has been investigated for various biological activities, including antimicrobial and cytotoxic effects. The lipophilicity imparted by the long alkyl chain is believed to facilitate interaction with and disruption of microbial cell membranes.

Hypothesized Structure-Activity Relationships:

  • Chain Length: Antimicrobial and cytotoxic activity is often correlated with the length of the alkyl chain. An optimal chain length is typically required for effective membrane disruption.

  • Position of the Keto Group: The position of the carbonyl group can influence the molecule's overall shape and polarity, which in turn can affect its biological activity.

  • Ester Group: The nature of the ester group (e.g., methyl vs. ethyl) can subtly influence the compound's solubility and bioavailability.

Experimental Protocol: Evaluation of Antimicrobial Activity (MIC Determination)

A standard method to compare the antimicrobial efficacy of these compounds is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

  • Preparation of Stock Solutions: Dissolve this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its analogs are versatile long-chain ketoesters with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data for the parent compound is emerging, its structural similarity to well-characterized analogs allows for the rational design of synthetic strategies and the prediction of its chemical and biological properties. The comparative analysis presented in this guide highlights the subtle yet important differences in their physicochemical properties and provides a framework for their synthesis and evaluation. Further research into the biological activities of this class of compounds is warranted and could lead to the development of novel therapeutic agents.

References

  • Cheméo. (n.d.). Chemical Properties of Methyl 10-oxo-8-decenoate (CAS 65114-83-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538606, Methyl 8-oxononanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 535040, Methyl 8-oxooctanoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 8-oxooctanoate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 8-Oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and validated quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of Ethyl 8-oxoundecanoate, a compound of interest in various synthetic pathways. We will delve into the principles, practical execution, and cross-validation of the most pertinent analytical techniques, grounded in the principles of scientific integrity and authoritative guidelines.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide is structured to not only present disparate methods but to build a framework for their comparison and cross-validation, ensuring the generation of robust and reproducible data. The principles outlined are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2]

Foundational Analytical Techniques for this compound

The selection of an analytical method is contingent on the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and throughput. For a molecule like this compound, which possesses both an ester and a ketone functional group, the primary candidates for quantitative analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for the analysis of volatile and thermally stable compounds.[3] this compound, with a predicted boiling point amenable to GC analysis, can be effectively separated from other volatile components in a sample mixture. Coupling GC with a Mass Spectrometer (MS) provides a high degree of selectivity and allows for confident peak identification based on mass-to-charge ratio.[3]

Causality in Experimental Choices: The choice of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is predicated on the relatively non-polar nature of the ethyl undecanoate backbone. The temperature program is designed to ensure sufficient separation of analytes with varying boiling points, starting at a lower temperature to resolve more volatile impurities and ramping up to elute the target analyte and any higher-boiling components. Electron Ionization (EI) is a common and robust ionization technique for generating reproducible mass spectra.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[5] For this compound, which lacks a strong chromophore for UV detection, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be necessary. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides a sensitive and selective detection method.

Causality in Experimental Choices: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to provide good resolution and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary quantitative technique in the same vein as GC or HPLC for routine analysis, NMR, particularly quantitative NMR (qNMR), can be a powerful tool for purity assessment and structural confirmation.[5] The ¹H NMR spectrum of this compound would provide distinct signals for the ethyl group and the protons along the undecanoate chain, allowing for verification of the molecular structure.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for method development and will require optimization and validation for the specific sample matrix and analytical instrumentation.

Protocol for GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.[4][5]

    • If necessary, perform a serial dilution to achieve a final concentration within the linear range of the instrument.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]

    • Mass Spectrometer: Agilent 5977A quadrupole mass selective detector (MSD) or equivalent.[5]

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 20 °C/min.[5]

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 40-500.[5]

  • Data Analysis:

    • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

    • Impurities can be tentatively identified by comparing their mass spectra with a reference library such as NIST.[5]

Diagram of GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC filter->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (MS) ionize->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate identify Identify Impurities (NIST) integrate->identify

Caption: Workflow for the analysis of this compound by GC-MS.

Protocol for HPLC-UV/MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase.[5]

    • If necessary, perform a serial dilution to achieve a final concentration within the linear range of the detector.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector and/or a mass spectrometer.[5]

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • Start with 50% B, hold for 2 minutes.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm (for detection of the carbonyl group, though sensitivity may be low).

    • MS Conditions (if applicable):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Range: m/z 100-500.

  • Data Analysis:

    • Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.

    • Purity can be assessed by area percent normalization, assuming all impurities have a similar response factor.

Diagram of HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify via Calibration Curve integrate->quantify purity Assess Purity integrate->purity

Caption: Workflow for the analysis of this compound by HPLC.

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for the same sample. This is a critical step when transferring a method between laboratories or when developing a new method to replace an existing one. The core of cross-validation lies in the evaluation of key analytical performance characteristics as defined by ICH Q2(R2).[6][7]

Key Validation Parameters

The following parameters must be assessed for each method to establish their validity and comparability:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[6]Peak purity analysis (for HPLC-DAD), no interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8]Defined by linearity and accuracy studies.
Accuracy The closeness of the test results to the true value.[7]% Recovery of 98.0% to 102.0% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied.
A Logic Framework for Cross-Validation

The cross-validation process should be systematic and well-documented. A validation protocol should be established before initiating the studies.[1]

Diagram of Cross-Validation Logic

CrossValidation_Logic start Define Analytical Target Profile (ATP) method_gc Develop & Optimize GC-MS Method start->method_gc method_hplc Develop & Optimize HPLC Method start->method_hplc validate_gc Validate GC-MS Method (ICH Q2) method_gc->validate_gc validate_hplc Validate HPLC Method (ICH Q2) method_hplc->validate_hplc compare Analyze Same Samples by Both Methods validate_gc->compare validate_hplc->compare analyze_results Statistically Compare Results (e.g., t-test, F-test) compare->analyze_results equivalent Methods are Equivalent? analyze_results->equivalent pass Cross-Validation Successful equivalent->pass Yes fail Investigate Discrepancies & Re-validate equivalent->fail No fail->compare

Caption: Logical workflow for the cross-validation of two analytical methods.

Comparative Summary and Recommendations

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[5]Separation based on polarity, with detection by UV absorbance or other detectors.[5]
Analytes Volatile and thermally stable compounds.[5]A broad range of compounds, including non-volatile and thermally labile ones.[5]
Sample Preparation Typically requires dissolution in a volatile solvent.[5]Dissolution in the mobile phase is preferred.
Selectivity Very high due to mass spectrometric detection.Dependent on the detector; high with MS detection.
Sensitivity Generally high, especially in Selected Ion Monitoring (SIM) mode.Dependent on the detector; can be high with MS or fluorescent detectors.
Throughput Can be lower due to longer run times and oven cooling cycles.Can be higher with modern UHPLC systems.
Recommendation Ideal for purity profiling and identification of volatile impurities.A versatile technique for quantification, especially in complex matrices or for stability studies.

Senior Scientist's Recommendation:

For the comprehensive analysis of this compound, a dual-method approach is recommended. GC-MS should be employed as the primary method for purity determination and the identification of volatile organic impurities, owing to its high selectivity and the availability of extensive mass spectral libraries for impurity identification.

HPLC, preferably coupled with a mass spectrometer (LC-MS), should be developed and validated as a complementary quantitative method. This is particularly crucial for monitoring the formation of non-volatile degradation products in stability studies.

By cross-validating these two orthogonal techniques, researchers can build a highly confident and robust analytical package for this compound, ensuring data integrity throughout the drug development lifecycle. This aligns with the modern lifecycle approach to analytical procedures, which views method validation as a continuous process.[7]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and specialty chemical synthesis, the efficient production of bifunctional molecules like Ethyl 8-oxoundecanoate is of paramount importance. This keto-ester serves as a versatile building block, and its synthesis demands a careful selection of catalytic methods to ensure high yield, selectivity, and process efficiency. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, focusing on the oxidative cleavage of the readily available starting material, ethyl oleate.

Introduction: The Synthetic Challenge

This compound is not accessible through a simple, one-step esterification. A robust and industrially scalable approach involves the oxidative cleavage of the C9-C10 double bond of an 18-carbon unsaturated fatty acid ester, such as ethyl oleate. This reaction, if selective, can directly yield the desired C11 keto-ester alongside a co-product. The primary challenge lies in achieving clean and efficient cleavage of the double bond without over-oxidation or side reactions. This guide will benchmark three prominent catalytic strategies for this transformation: Ruthenium-based oxidative cleavage, Tungsten-catalyzed oxidation, and Ozonolysis followed by a reductive workup.

Catalytic System Performance Benchmark

The choice of catalyst is critical and depends on factors such as cost, availability, reaction conditions, and environmental impact. Below is a comparative summary of the performance of different catalytic systems for the oxidative cleavage of oleic acid derivatives.

Catalyst SystemTypical OxidantTemperature (°C)Reaction Time (h)Yield of Cleavage Products (%)Key AdvantagesKey Disadvantages
Ruthenium-based Sodium Periodate (NaIO₄)Room Temperature3 - 680-95%High efficiency at ambient temperature, well-established methodology.Stoichiometric use of expensive periodate, potential for chlorinated byproducts.[1]
Tungsten-based Hydrogen Peroxide (H₂O₂)70 - 90 °C4 - 875-90%Uses a green oxidant (H₂O₂), catalyst is relatively inexpensive and non-toxic.[2][3]Requires elevated temperatures, potential for catalyst leaching.[4]
Ozonolysis Ozone (O₃)-78 °C1 - 2>90%High yields and clean reactions, rapid conversion.Requires specialized equipment (ozone generator), formation of potentially explosive ozonides.[5][6]

In-Depth Analysis of Catalytic Systems

Ruthenium-Catalyzed Oxidative Cleavage

Ruthenium-based catalysts, particularly Ruthenium(III) chloride (RuCl₃) in conjunction with a co-oxidant like sodium periodate, are highly effective for the oxidative cleavage of alkenes.[1]

Reaction Mechanism and Rationale: The catalytic cycle involves the in-situ formation of a high-valent ruthenium oxide species (RuO₄), which acts as the primary oxidant.[7] This species performs a syn-dihydroxylation of the double bond, followed by oxidative cleavage of the resulting diol. Sodium periodate serves to regenerate the active ruthenium tetroxide, allowing for a catalytic amount of the ruthenium salt to be used.[7] The reaction is typically performed in a biphasic solvent system, such as acetonitrile/water/ethyl acetate, to accommodate the different solubilities of the reactants.[1]

Experimental Protocol: RuCl₃/NaIO₄ Catalyzed Synthesis

  • Reaction Setup: To a solution of ethyl oleate (1 equivalent) in a 1:1:1 mixture of acetonitrile, ethyl acetate, and water, add sodium periodate (4 equivalents).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of RuCl₃·xH₂O (0.5-1 mol%).

  • Reaction: Stir the reaction vigorously at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G cluster_0 Catalytic Cycle Ru(III) Ru(III) Ru(VIII)O4 Ru(VIII)O4 Ru(III)->Ru(VIII)O4 NaIO4 Diol Intermediate Diol Intermediate Ru(VIII)O4->Diol Intermediate Ethyl Oleate Cleavage Products Cleavage Products Diol Intermediate->Cleavage Products Oxidative Cleavage Cleavage Products->Ru(III) Regeneration This compound This compound Cleavage Products->this compound Ethyl Oleate Ethyl Oleate Ethyl Oleate->Diol Intermediate NaIO4 NaIO4

Caption: Ruthenium-catalyzed oxidative cleavage cycle.

Tungsten-Based Catalysis

Tungsten-based catalysts, such as tungstic acid (H₂WO₄) or tungsten trioxide (WO₃), in combination with hydrogen peroxide, offer a greener alternative to ruthenium-based systems.[3]

Reaction Mechanism and Rationale: The reaction proceeds through the formation of peroxo-tungsten species in situ from the reaction of the tungsten catalyst with hydrogen peroxide.[3] These peroxo complexes are powerful yet selective oxidizing agents that can epoxidize the double bond, which is then followed by hydrolytic cleavage to a diol and subsequent oxidative cleavage to the desired carbonyl compounds.[2][8] The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the interaction between the aqueous hydrogen peroxide and the organic substrate.[9]

Experimental Protocol: WO₃/H₂O₂ Catalyzed Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend ethyl oleate (1 equivalent) and tungsten trioxide (2-5 mol%) in a suitable solvent like tert-butanol.

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (5-10 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 70-90 °C and stir vigorously for 4-8 hours. Monitor the reaction by TLC or GC.

  • Workup: After cooling to room temperature, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

G Start Ethyl Oleate + WO3 Oxidation Add H2O2 Start->Oxidation Epoxidation Epoxide Intermediate Oxidation->Epoxidation Hydrolysis Diol Intermediate Epoxidation->Hydrolysis Cleavage Oxidative Cleavage Hydrolysis->Cleavage Product This compound Cleavage->Product

Caption: Workflow for Tungsten-catalyzed synthesis.

Ozonolysis

Ozonolysis is a powerful and often high-yielding method for the cleavage of double bonds.[6]

Reaction Mechanism and Rationale: This method involves the reaction of ozone with the alkene to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[5] The ozonide is then cleaved under reductive or oxidative conditions. For the synthesis of a keto-ester, a reductive workup is typically employed to convert the aldehyde co-product to an alcohol, which is more easily separated from the desired keto-ester.

Experimental Protocol: Ozonolysis

  • Ozonolysis Reaction: Dissolve ethyl oleate (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of methanol and dichloromethane) and cool the solution to -78 °C (a dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge: Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution and allow it to warm to room temperature.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography to isolate this compound.

G EthylOleate Ethyl Oleate in Solvent at -78°C Ozonolysis Bubble O3 gas EthylOleate->Ozonolysis Ozonide Secondary Ozonide Formation Ozonolysis->Ozonide Workup Reductive Workup (e.g., DMS) Ozonide->Workup Product This compound Workup->Product

Caption: Ozonolysis experimental workflow.

Conclusion and Recommendations

The choice of catalytic system for the synthesis of this compound via the oxidative cleavage of ethyl oleate is a trade-off between efficiency, cost, safety, and environmental impact.

  • For laboratory-scale synthesis where high yield and mild conditions are paramount, the Ruthenium-based system is an excellent choice. Its reliability and predictability are significant advantages.

  • For larger-scale production where green chemistry principles are a major consideration, the Tungsten-based system with hydrogen peroxide is highly attractive. While it may require more optimization of reaction conditions, the use of a benign oxidant is a substantial benefit.

  • Ozonolysis offers the highest yields and cleanest conversions but requires specialized equipment and careful handling of potentially hazardous intermediates. It is a powerful tool in the hands of experienced chemists.

Ultimately, the optimal catalyst will depend on the specific needs and capabilities of the research or production team. It is recommended to perform small-scale trials to validate the chosen method with the specific grade of starting material available.

References

  • Yang, D., Chen, F., Dong, Z.-M., & Zhang, D.-W. (2004). Ruthenium-Catalyzed Oxidative Cleavage of Alkynes to Carboxylic Acids. The Journal of Organic Chemistry, 69(1), 209–212. [Link]

  • Potts, D. S., Bregante, D. T., Adams, J. S., Torres, C., & Flaherty, D. W. (2021). Reactive Species and Reaction Pathways for the Oxidative Cleavage of 4-Octene and Oleic Acid with H2O2 over Tungsten Oxide Catalysts. ACS Catalysis, 11(5), 2848–2863. [Link]

  • Zimmermann, F. M., et al. (2018). Ruthenium catalysed oxidation without CCl 4 of oleic acid, other monoenic fatty acids and alkenes. Catalysis Science & Technology, 8(1), 159-167. [Link]

  • Aguilera, A., et al. (2022). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 27(19), 6296. [Link]

  • Xin, S., et al. (2022). Spongy titanosilicate promotes the catalytic performance and reusability of WO 3 in oxidative cleavage of methyl oleate. RSC Advances, 12(9), 5135-5144. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium(III-VIII) compounds. [Link]

  • Leonardi, M., et al. (2017). “Release and catch” catalysis by tungstate species for the oxidative cleavage of olefins. Catalysis Science & Technology, 7(21), 4966-4970. [Link]

  • Majumder, S., & Stephenson, C. R. J. (2020). Photochemical Oxidative Cleavage and Dihydroxylation of Unsaturated Fatty Acids Using Triplet Nitroarenes. Angewandte Chemie International Edition, 59(1), 220-224. [Link]

  • Adams, J. S., et al. (2022). Catalyst and Reactor Design Considerations for Selective Production of Acids by Oxidative Cleavage of Alkenes and Unsaturated Fatty Acids. Reaction Chemistry & Engineering, 7(8), 1735-1746. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 8-oxoundecanoate and Ethyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Bifunctional molecules, in particular, offer a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two such molecules: Ethyl 8-oxoundecanoate and Ethyl 8-bromooctanoate. While both possess an ethyl ester and a long aliphatic chain, their reactivity profiles are dictated by the presence of a ketone and a primary alkyl bromide, respectively.

This document aims to provide a comprehensive evaluation of their relative reactivities, supported by theoretical principles and detailed experimental protocols. We will explore their distinct chemical behaviors, methods for their characterization, and a proposed experimental design for a direct reactivity comparison.

Molecular Structures and Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each compound is essential before delving into their reactivity.

This compound contains a ketone functional group at the 8-position of an eleven-carbon chain. The carbonyl group of the ketone is a site of nucleophilic attack.

Ethyl 8-bromooctanoate features a primary alkyl bromide at the terminus of an eight-carbon chain. This functional group is a classic electrophile for nucleophilic substitution reactions.[1]

PropertyThis compoundEthyl 8-bromooctanoate
Molecular Formula C₁₃H₂₄O₃C₁₀H₁₉BrO₂[2]
Molecular Weight 228.33 g/mol 251.16 g/mol [2]
IUPAC Name This compoundEthyl 8-bromooctanoate[2]
CAS Number 858794-06-629823-21-0[2]
Appearance Predicted: Colorless liquidColorless to light yellow clear liquid[1]
Boiling Point Predicted: > 250 °C267.1 °C at 760 mmHg[1]
Density Predicted: ~0.97 g/cm³1.194 g/cm³[1]

Spectroscopic Characterization

Accurate characterization of starting materials is a cornerstone of reliable and reproducible research. Below are the predicted ¹H NMR, ¹³C NMR, and IR spectra for both compounds, which are crucial for their identification and purity assessment.

This compound (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 2.41 (t, J = 7.4 Hz, 4H, -CH₂C(=O)CH₂-)

  • δ 2.28 (t, J = 7.5 Hz, 2H, -CH₂COOEt)

  • δ 1.65 – 1.55 (m, 4H)

  • δ 1.35 – 1.20 (m, 8H)

  • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 211.5 (C=O, ketone)

  • δ 173.8 (C=O, ester)

  • δ 60.3 (-OCH₂)

  • δ 42.8 (-CH₂C(=O)CH₂-)

  • δ 34.4 (-CH₂COOEt)

  • δ 29.0, 28.9, 24.9, 23.8, 23.7 (aliphatic CH₂)

  • δ 14.2 (-CH₃)

IR (thin film):

  • ν ~2930, 2855 cm⁻¹ (C-H stretch)

  • ν ~1735 cm⁻¹ (C=O stretch, ester)

  • ν ~1715 cm⁻¹ (C=O stretch, ketone)

  • ν ~1180 cm⁻¹ (C-O stretch)

Ethyl 8-bromooctanoate

¹H NMR (400 MHz, CDCl₃):

  • δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)[3]

  • δ 3.40 (t, J = 6.8 Hz, 2H, -CH₂Br)

  • δ 2.28 (t, J = 7.5 Hz, 2H, -CH₂COOEt)[3]

  • δ 1.85 (quint, J = 7.1 Hz, 2H)[3]

  • δ 1.63 (quint, J = 7.5 Hz, 2H)

  • δ 1.48 – 1.28 (m, 6H)

  • δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[3]

¹³C NMR (101 MHz, CDCl₃):

  • δ 173.8 (C=O, ester)

  • δ 60.2 (-OCH₂)

  • δ 34.3 (-CH₂COOEt)

  • δ 33.9 (-CH₂Br)

  • δ 32.7, 28.5, 28.0, 24.9 (aliphatic CH₂)

  • δ 14.2 (-CH₃)

IR (thin film):

  • ν ~2935, 2858 cm⁻¹ (C-H stretch)

  • ν ~1736 cm⁻¹ (C=O stretch, ester)[4]

  • ν ~1178 cm⁻¹ (C-O stretch)

  • ν ~645 cm⁻¹ (C-Br stretch)

Theoretical Reactivity Profile

The reactivity of these two molecules is governed by their respective functional groups: the ketone in this compound and the primary alkyl bromide in Ethyl 8-bromooctanoate.

This compound: The Electrophilic Carbonyl

The ketone carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction is known as nucleophilic addition. The hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. Aldehydes are generally more reactive than ketones due to less steric hindrance and electronic effects.

Ethyl 8-bromooctanoate: The SN2-Prone Alkyl Halide

The primary alkyl bromide is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to an inversion of stereochemistry in a single, concerted step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Experimental Evaluation of Reactivity

To empirically compare the reactivity of this compound and Ethyl 8-bromooctanoate, a competition experiment can be designed. This experiment will expose an equimolar mixture of both compounds to a limited amount of a nucleophile that can react with both the ketone and the alkyl bromide.

Experimental Design: A Competition Study

The rationale for this experimental design is to allow both substrates to compete for the same nucleophile under identical conditions. By quantifying the consumption of the starting materials and the formation of products over time, a direct comparison of their relative reaction rates can be made.

Caption: Workflow for the competitive reactivity experiment.

Choice of Nucleophile: Sodium Azide

Sodium azide (NaN₃) is an excellent choice for this competition experiment for several reasons:

  • Dual Reactivity: The azide anion is a potent nucleophile that can readily participate in both SN2 reactions with alkyl halides and, under certain conditions, can be used in reactions involving carbonyls, although its direct addition to a simple ketone is slow. This allows for a competitive scenario.

  • Good Nucleophile, Weak Base: Azide is a strong nucleophile but a relatively weak base, which minimizes potential side reactions like elimination (E2) with the Ethyl 8-bromooctanoate.[5]

  • Analytical Tractability: The incorporation of the azide group into the products introduces a unique spectroscopic signature and a change in molecular weight that can be easily monitored by NMR and GC-MS.

Experimental Protocol: Competition Reaction

Materials:

  • This compound

  • Ethyl 8-bromooctanoate

  • Sodium azide (NaN₃)

  • Anhydrous acetonitrile

  • Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials, magnetic stirrer, and heating block

Procedure:

  • In a clean, dry reaction vial, prepare a stock solution containing equimolar amounts of this compound and Ethyl 8-bromooctanoate in anhydrous acetonitrile.

  • Add a known amount of the internal standard to the solution.

  • Take a t=0 sample for NMR and GC-MS analysis.

  • Add a sub-stoichiometric amount of sodium azide (e.g., 0.5 equivalents relative to the total substrate concentration) to the reaction mixture.

  • Heat the reaction to 50 °C with vigorous stirring.

  • Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot by diluting with a suitable solvent and filtering to remove any unreacted sodium azide.

  • Analyze each time point by quantitative ¹H NMR (qNMR) and GC-MS.

Analytical Monitoring

Quantitative NMR (qNMR): By integrating the signals of the starting materials and products relative to the known concentration of the internal standard, the concentration of each species can be determined at each time point. This will allow for the plotting of concentration versus time profiles for both starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS will be used to separate and identify the components of the reaction mixture. The relative peak areas of the starting materials and products will provide a semi-quantitative measure of the reaction progress and confirm the identity of the products.

Characteristic Reactions of Each Substrate

To further illustrate the distinct reactivity of each compound, the following are protocols for characteristic reactions of ketones and primary alkyl bromides.

Wittig Reaction of this compound

The Wittig reaction is a classic method for converting ketones and aldehydes into alkenes.[6]

Wittig_Reaction Ketone This compound Reaction Reaction Ketone->Reaction Ylide Phosphonium Ylide (e.g., Ph₃P=CH₂) Ylide->Reaction Solvent THF Solvent->Reaction Solvent Alkene Ethyl 8-methyleneundecanoate Byproduct Triphenylphosphine oxide Reaction->Alkene Reaction->Byproduct SN2_Reaction AlkylBromide Ethyl 8-bromooctanoate Reaction Reaction AlkylBromide->Reaction Nucleophile Sodium Azide (NaN₃) Nucleophile->Reaction Solvent DMF Solvent->Reaction Solvent Product Ethyl 8-azidooctanoate Reaction->Product

Sources

A Senior Application Scientist's Guide to In-Silico Modeling and Property Prediction for Ethyl 8-oxoundecanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast chemical landscape, the strategic modification of molecular scaffolds is a cornerstone of innovation. Ethyl 8-oxoundecanoate, a keto-ester, represents one such versatile scaffold. Its long aliphatic chain combined with reactive carbonyl and ester functionalities makes it an ideal starting point for developing a diverse range of derivatives. These derivatives hold potential in various sectors, from creating novel fragrance molecules with specific odor profiles to designing bioactive compounds for pharmaceutical applications.[1] However, the traditional cycle of synthesizing and testing each new derivative is resource-intensive, time-consuming, and often constrained by laboratory capacity.[2]

This guide provides a comparative analysis of in-silico (computational) modeling techniques to accelerate the design and property prediction of this compound derivatives. By leveraging computational power, researchers can screen vast virtual libraries, prioritize promising candidates, and de-risk development pathways before a single molecule is synthesized.[3][4] We will explore the causality behind choosing specific models, detail their application, and emphasize the critical loop of experimental validation, presenting a holistic strategy for efficient molecular design.

Comparative Analysis of Core In-Silico Methodologies

The predictive power of in-silico modeling is not monolithic; different techniques are suited for different questions. The choice of method is dictated by the desired property to be predicted, the size of the chemical library, and the available computational resources. For derivatives of a scaffold like this compound, a multi-faceted approach is most effective.

Modeling Technique Primary Application & Rationale Strengths Limitations
QSAR/QSPR High-Throughput Screening: Predicts properties (activity, toxicity, physicochemical) for large libraries by correlating molecular structure with known data. Chosen for its speed in early-stage filtering.[5]Computationally inexpensive; excellent for prioritizing large sets of virtual compounds; identifies key structural features influencing a property.[6]Requires a high-quality, diverse training dataset; predictions are only reliable within the model's applicability domain; does not provide mechanistic insight.[7][8]
Molecular Docking Target-Specific Interaction Analysis: Predicts the binding pose and affinity of a derivative to a specific biological target (e.g., an olfactory receptor, enzyme).[9] Chosen for hypothesis-driven design where a target is known.Provides 3D visualization of binding interactions, guiding rational design of modifications to improve affinity; helps elucidate mechanism of action.[1]More computationally intensive than QSAR; accuracy is highly dependent on the scoring function used; protein flexibility can be a challenge to model accurately.
ADMET Prediction Early-Stage Safety & Bioavailability Assessment: Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.[10] Essential for filtering out candidates with poor drug-like properties.Crucial for de-risking candidates and reducing late-stage failures[4]; many well-validated models are available on platforms like SwissADME and admetSAR.[11][12]Predictions are often qualitative or have a significant margin of error; should be used as a guide, not a replacement for in-vitro assays.[13]

Integrated In-Silico Workflow for Derivative Prioritization

A robust computational strategy does not rely on a single method but integrates them into a logical funnel. This workflow allows for the efficient filtering of a large virtual library of this compound derivatives down to a small number of high-priority candidates for synthesis and experimental testing.

G cluster_0 Phase 1: High-Throughput Virtual Screening cluster_1 Phase 2: Target-Focused Analysis cluster_2 Phase 3: Final Selection & Validation A 1. Virtual Library Generation (1000s of Derivatives) B 2. Physicochemical & QSPR Filtering (e.g., logP, MW, Solubility) A->B Calculate Descriptors C 3. QSAR Model Application (e.g., Predicted Toxicity, Activity) B->C Filter by Rules (e.g., Ro5) D 4. ADMET Prediction (Assess Drug-Likeness) C->D Reduced Library (100s) E 5. Molecular Docking (Binding Affinity to Target) D->E Filter for Favorable ADMET F 6. Prioritized Candidates (Top 5-10 Molecules) E->F Rank by Score & Interactions G 7. Experimental Validation (Synthesis & Biological Assay) F->G Proceed to Lab

Caption: Integrated workflow for computational screening and prioritization.

Experimental Protocols: Grounding Predictions in Reality

In-silico models are powerful predictive tools, but their results must be considered hypotheses until validated by empirical data.[14][15] The credibility of any computational study rests on its eventual correlation with real-world measurements.

Protocol 1: Molecular Docking Workflow for a Putative Olfactory Receptor

This protocol outlines the steps to predict the binding affinity of an this compound derivative to a homology model of a human olfactory receptor, a common application in fragrance design.[16]

1. Receptor Preparation:

  • 1.1. Obtain the 3D structure of a suitable template receptor from the Protein Data Bank (PDB).
  • 1.2. Build a homology model of the target human olfactory receptor using a server like SWISS-MODEL.
  • 1.3. Prepare the receptor structure using AutoDockTools: remove water molecules, add polar hydrogens, and compute Gasteiger charges.
  • 1.4. Define the binding pocket (grid box) based on known binding sites of similar receptors.

2. Ligand Preparation:

  • 2.1. Draw the 2D structure of the this compound derivative in a molecular editor (e.g., MarvinSketch) and save as a .sdf file.
  • 2.2. Generate the low-energy 3D conformation using a tool like Open Babel.
  • 2.3. Assign rotatable bonds and save the ligand in the required .pdbqt format using AutoDockTools.

3. Docking Simulation:

  • 3.1. Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file.
  • 3.2. The program will generate multiple binding poses (modes) for the ligand within the receptor's active site, ranked by a scoring function (kcal/mol).

4. Analysis of Results:

  • 4.1. Visualize the lowest-energy docking pose using a molecular visualization tool (e.g., PyMOL, Chimera).
  • 4.2. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the derivative and the receptor's amino acid residues.
  • 4.3. Compare the docking scores and interaction patterns across different derivatives to rank their potential binding affinities.
Protocol 2: Experimental Validation of Predicted Aqueous Solubility

This protocol describes a straightforward shake-flask method to validate the solubility predictions from QSPR or ADMET models.

1. Material Preparation:

  • 1.1. Synthesize and purify the prioritized this compound derivative. Confirm its identity and purity via NMR and mass spectrometry.
  • 1.2. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

2. Solubility Measurement (Shake-Flask Method):

  • 2.1. Add an excess amount of the solid derivative to a known volume of PBS in a sealed glass vial.
  • 2.2. Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
  • 2.3. Centrifuge the suspension to pellet the undissolved solid.
  • 2.4. Carefully extract a known volume of the clear supernatant.

3. Quantification:

  • 3.1. Prepare a standard curve of the derivative at known concentrations in a suitable organic solvent (e.g., acetonitrile).
  • 3.2. Quantify the concentration of the derivative in the supernatant using High-Performance Liquid Chromatography (HPLC) with UV detection by comparing its peak area to the standard curve.
  • 3.3. The resulting concentration is the experimental aqueous solubility. This value can then be directly compared to the in-silico prediction.

Hypothetical Data Summary

To illustrate the output of such a workflow, the table below presents hypothetical predicted data for a small, focused library of this compound derivatives.

Derivative ID Modification Predicted logP (QSPR) Predicted Docking Score (kcal/mol) ADMET Risk (Qualitative) Priority for Synthesis
E8O-001(Parent)3.1-5.8LowBaseline
E8O-002C10-Methyl3.5-6.2LowHigh
E8O-003C2-Phenyl4.5-7.5Medium (Metabolism)High
E8O-004C8-Keto -> Hydroxyl2.5-6.8LowHigh
E8O-005C1-Ethyl -> Amide2.2-5.1High (Toxicity Alert)Low
E8O-006C5-Fluoro3.2-6.1LowMedium

This table allows for rapid, multi-parameter comparison, highlighting derivatives like E8O-003 as potentially potent but with a metabolic flag to investigate, and E8O-005 as a candidate to deprioritize due to a predicted toxicity risk.

Caption: Key properties predicted by different in-silico models.

Conclusion

The adoption of in-silico modeling represents a paradigm shift from serendipitous discovery to rational, data-driven design. For developing derivatives of this compound, a tiered computational approach—starting with broad QSAR/QSPR screening, followed by targeted molecular docking and critical ADMET profiling—provides a robust framework for identifying high-potential candidates. This strategy significantly enhances efficiency, reduces costs, and allows research efforts to be focused on molecules with the highest probability of success.[3][17] However, it is paramount to remember that computational models are guides, and their ultimate value is realized only through rigorous experimental validation.[15] The synergy between predictive modeling and empirical testing is the engine of modern molecular innovation.

References

  • Kar, S., & Roy, K. (2019). QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods. Combinatorial Chemistry & High Throughput Screening, 22(5), 317-325. Available from: [Link]

  • Heng, Y. S., et al. (2022). Incorporating Machine Learning in Computer-Aided Molecular Design for Fragrance Molecules. Processes, 10(7), 1378. Available from: [Link]

  • Viceconti, M., et al. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. Available from: [Link]

  • Siemens Software. (n.d.). Computational chemistry modeling to enhance flavors and fragrances. Available from: [Link]

  • Xie, L., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-15. Available from: [Link]

  • Vallejo-Mateo, C. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6777. Available from: [Link]

  • Alves, G. M., et al. (2024). Molecule Generation and Optimization for Efficient Fragrance Creation. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Gramatica, P., & Giani, E. (2008). QSAR prediction of physicochemical properties of esters. QSAR & Combinatorial Science, 27(1), 56-65. Available from: [Link]

  • Patel, V. (2024). Perfume engineering and art: Machine learning replaces trial-and-error fragrance creation. Personal Care Insights. Available from: [Link]

  • Ooi, C. H., et al. (2022). Design of Fragrance Molecules Using Computer-Aided Molecular Design with Machine Learning. Computer Aided Chemical Engineering, 51, 1333-1338. Available from: [Link]

  • Kar, S., & Roy, K. (2019). QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods and Molecular Descriptors. Combinatorial Chemistry & High Throughput Screening, 22(5), 317-325. Available from: [Link]

  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.net. Available from: [Link]

  • Roy, K., & Kar, S. (2017). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. ADMET & DMPK, 5(2), 71-92. Available from: [Link]

  • Ali, S., et al. (2024). In silico prediction of physicochemical properties and drug-likeness of omega-3 fatty acids. ResearchGate. Available from: [Link]

  • Szymański, J., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(17), 7405-7419. Available from: [Link]

  • Vallejo-Mateo, C. A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Available from: [Link]

  • Ekins, S., et al. (2010). Applications and Limitations of In Silico Models in Drug Discovery. In Pharmaceutical Profiling in Drug Discovery and Development. Available from: [Link]

  • Diudea, M. V., & Bal, L. (2007). Quantitative structure-activity relationship (QSAR). V. Analysis of the toxicity of aliphatic esters by means of molecular compressibility descriptors. Studia Universitatis Babes-Bolyai, Chemia, 52(4), 119-131. Available from: [Link]

  • Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. Available from: [Link]

  • Kiremitopoulo, A., et al. (2010). Prediction of physico-chemical properties for REACH based on QSPR models. INERIS. Available from: [Link]

  • Dearden, J. C. (2016). QSPR prediction of physico-chemical properties for REACH. SAR and QSAR in Environmental Research, 27(12), 957-967. Available from: [Link]

  • Fisher, C. H. (1988). Evaluating and predicting n-fatty acid properties. Journal of the American Oil Chemists' Society, 65(10), 1647–1651. Available from: [Link]

  • ToxStrategies. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling. Available from: [Link]

  • Marlina, et al. (2025). Synthesis, molecular docking with CXCR4 and pharmacokinetic/toxicity prediction study of new analogues myristicyl ester. Chemical Review and Letters, 8(3), 209-216. Available from: [Link]

  • Zhu, H., et al. (2008). QSAR Modeling of Rat Acute Toxicity by Oral Exposure. Chemical Research in Toxicology, 21(10), 1973-1981. Available from: [Link]

  • Anand, K., Sharma, R.P., & Mehta, P.S. (2011). A comprehensive approach for estimating thermo-physical properties of biodiesel fuels. Applied Thermal Engineering, 31, 235.
  • Yang, Z., et al. (2024). admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. Nucleic Acids Research. Available from: [Link]

  • Al-Massarani, S., et al. (2024). Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. ACS Omega. Available from: [Link]

  • Reddy, T. N., et al. (2016). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Organic Letters, 18(15), 3842-3845. Available from: [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Available from: [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Available from: [Link]

  • Maltarollo, V. G., & Gertrudes, J. C. (2015). Prediction of ADMET properties. In Silico Drug Design: Repurposing Techniques and Methodologies. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-ethoxyoctanoate. PubChem Compound Database. Retrieved from [Link]

  • Almanza-Perez, J. C., et al. (2024). In silico analysis of the action of saturated, monounsaturated, and polyunsaturated fatty acids against Echinococcus granulosus fatty-acid-binding protein 1. Parasites & Vectors, 17(1), 303. Available from: [Link]

  • CN113087623A - Synthesis method of 8-bromoethyl octanoate. (2021). Google Patents.
  • Yamashita, F., & Hashida, M. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. CPT: Pharmacometrics & Systems Pharmacology, 10(6), 545-556. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Long-Chain Keto-Esters: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Long-chain keto-esters are pivotal intermediates in the synthesis of a wide array of complex molecules, from pharmaceuticals and natural products to advanced materials. Their bifunctional nature, containing both a ketone and an ester moiety separated by a significant aliphatic chain, provides a versatile scaffold for further chemical elaboration. The strategic placement of the keto group along the carbon chain dictates the molecule's reactivity and ultimate application. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing these valuable compounds, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The Claisen Condensation: A Classic Approach to β-Keto-Esters

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto-esters.[1] This base-catalyzed reaction involves the self-condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile.[2][3][4] The thermodynamic driving force for this equilibrium reaction is the final deprotonation of the resulting β-keto-ester, which is significantly more acidic than the starting ester.[3]

Causality in Experimental Choices: The choice of base is critical to the success of the Claisen condensation. An alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is typically used to prevent transesterification, a competing reaction that would lead to a mixture of products.[3] The reaction is generally performed under anhydrous conditions to avoid hydrolysis of the ester starting materials and the product.

Reaction Mechanism: Claisen Condensation

Claisen_Condensation Ester1 Long-Chain Ester (1 eq.) Enolate Ester Enolate (Nucleophile) Ester1->Enolate Deprotonation Base Alkoxide Base (e.g., NaOR) Base->Enolate Final_Enolate Resonance-Stabilized Enolate Base->Final_Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Long-Chain Ester (1 eq.) Ester2->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto-Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of OR⁻ Beta_Keto_Ester->Final_Enolate Deprotonation (Driving Force) Final_Product Long-Chain β-Keto-Ester Final_Enolate->Final_Product Acidic Workup

Caption: Mechanism of the Claisen Condensation.

Experimental Protocol: Synthesis of Ethyl 3-Oxododecanoate
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) portion-wise to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the stirred sodium ethoxide solution, add ethyl decanoate (20.2 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice (100 g) and concentrated hydrochloric acid (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford ethyl 3-oxododecanoate.

Grignard Reactions: Versatility in Keto-Ester Synthesis

Grignard reagents offer a powerful and versatile method for the synthesis of keto-esters, particularly when targeting structures other than β-keto-esters. The reaction of a Grignard reagent with an acid chloride or an ester can lead to the formation of a ketone. However, a key challenge is preventing the secondary reaction of the Grignard reagent with the newly formed ketone, which would lead to a tertiary alcohol.[5]

Causality in Experimental Choices: To favor the formation of the keto-ester, the reaction is typically carried out at low temperatures to control the reactivity of the Grignard reagent. The slow addition of the Grignard reagent to a solution of the acid chloride or ester is also crucial to maintain a low concentration of the organometallic reagent, thereby minimizing the over-addition product. The choice of the ester is also important; less reactive esters can sometimes be used to favor ketone formation.[5]

Reaction Mechanism: Grignard Reaction with an Ester

Grignard_Reaction Ester Long-Chain Ester Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 Nucleophilic Addition Grignard Grignard Reagent (R'-MgX) Grignard->Tetrahedral1 Ketone Ketone Intermediate Tetrahedral1->Ketone Elimination of Mg(OR)X Tetrahedral2 Tetrahedral Intermediate 2 Ketone->Tetrahedral2 Second Nucleophilic Addition Keto_Ester Long-Chain Keto-Ester Ketone->Keto_Ester Workup (if reaction stops) Grignard2 Grignard Reagent (R'-MgX) Grignard2->Tetrahedral2 Tertiary_Alkoxide Tertiary Alkoxide Tetrahedral2->Tertiary_Alkoxide Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Tertiary_Alkoxide->Tertiary_Alcohol Acidic Workup

Caption: Grignard reaction with an ester, showing the desired ketone and the over-addition product.

Experimental Protocol: Synthesis of Methyl 10-Oxoundecanoate
  • Grignard Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare methylmagnesium bromide from magnesium turnings (2.43 g, 0.1 mol) and methyl bromide in anhydrous diethyl ether (50 mL).

  • Reaction: In a separate flame-dried flask, dissolve methyl 10-chlorocarbonyl-decanoate (24.8 g, 0.1 mol) in anhydrous diethyl ether (100 mL) and cool to -78 °C. Add the prepared Grignard reagent dropwise to the acid chloride solution over 1 hour, maintaining the temperature below -70 °C.

  • Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield methyl 10-oxoundecanoate.

Oxidation of Secondary Alcohols: A Direct Route to Ketones

The oxidation of a long-chain secondary hydroxy-ester provides a direct and often high-yielding route to the corresponding keto-ester.[6] A variety of oxidizing agents can be employed, with the choice depending on the substrate's sensitivity and the desired scale of the reaction. The Jones oxidation (using chromic acid) is a powerful and cost-effective method, though the toxicity of chromium reagents is a significant drawback.[7] Milder and more selective reagents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), are often preferred for more delicate substrates.[8]

Causality in Experimental Choices: The choice of oxidant is paramount. For robust substrates on a larger scale, the Jones reagent is effective.[9] For substrates with other sensitive functional groups or for smaller-scale syntheses where facile purification is desired, DMP or Swern oxidation are excellent choices, despite their higher cost and the need for anhydrous conditions. The reaction temperature is also a critical parameter to control, as over-oxidation or side reactions can occur at elevated temperatures.

Reaction Mechanism: Alcohol Oxidation with Chromic Acid

Alcohol_Oxidation Alcohol Secondary Hydroxy-Ester Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester Esterification Chromic_Acid Chromic Acid (H₂CrO₄) Chromic_Acid->Chromate_Ester Keto_Ester Long-Chain Keto-Ester Chromate_Ester->Keto_Ester E2-like Elimination Reduced_Chromium Reduced Chromium Species Chromate_Ester->Reduced_Chromium Water H₂O (as a base) Water->Keto_Ester

Caption: Mechanism of secondary alcohol oxidation using chromic acid (Jones Oxidation).

Experimental Protocol: Jones Oxidation of Methyl 12-Hydroxystearate
  • Preparation of Jones Reagent: Dissolve chromium trioxide (26.7 g, 0.267 mol) in concentrated sulfuric acid (23 mL) and carefully dilute with water to a final volume of 100 mL.

  • Reaction: Dissolve methyl 12-hydroxystearate (31.4 g, 0.1 mol) in acetone (200 mL) in a flask equipped with a mechanical stirrer and a dropping funnel. Cool the solution in an ice bath. Add the Jones reagent dropwise to the stirred solution, maintaining the temperature between 15-20 °C. The color of the reaction mixture will change from orange to green.

  • Work-up: After the addition is complete and the orange color persists, add isopropanol to quench any excess oxidant until the green color of Cr(III) is permanent.

  • Isolation and Purification: Pour the reaction mixture into water (500 mL) and extract with diethyl ether (3 x 100 mL). Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl 12-oxostearate.

Ozonolysis: Cleavage of Alkenes to Keto-Esters

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, providing a route to aldehydes, ketones, or carboxylic acids depending on the work-up conditions.[10] When applied to a long-chain unsaturated ester, ozonolysis can be a highly effective method for synthesizing a keto-ester, with the position of the keto group determined by the location of the double bond in the starting material. A reductive work-up (e.g., with dimethyl sulfide or zinc) is typically employed to obtain the ketone without further oxidation.[11]

Causality in Experimental Choices: The choice of work-up procedure is critical in determining the final product. A reductive work-up is necessary to isolate the keto-ester. The reaction is performed at low temperatures (-78 °C) to control the exothermic reaction and to trap the unstable ozonide intermediate. The solvent choice, typically a non-participating solvent like dichloromethane or methanol, is also important for the stability of the intermediates.

Reaction Mechanism: Ozonolysis (Criegee Mechanism)

Ozonolysis Alkene Unsaturated Long-Chain Ester Molozonide Molozonide (unstable) Alkene->Molozonide [3+2] Cycloaddition Ozone Ozone (O₃) Ozone->Molozonide Carbonyl_Oxide Carbonyl Oxide (Criegee Intermediate) Molozonide->Carbonyl_Oxide Cycloreversion Carbonyl Carbonyl Fragment Molozonide->Carbonyl Ozonide Ozonide (more stable) Carbonyl_Oxide->Ozonide [3+2] Cycloaddition Carbonyl->Ozonide Keto_Ester Long-Chain Keto-Ester Ozonide->Keto_Ester Reduction Other_Carbonyl Other Carbonyl Product Ozonide->Other_Carbonyl Reduction Workup Reductive Workup (e.g., DMS) Workup->Keto_Ester

Caption: The Criegee mechanism of ozonolysis.

Experimental Protocol: Ozonolysis of Methyl Oleate
  • Ozonolysis: Dissolve methyl oleate (29.6 g, 0.1 mol) in a mixture of dichloromethane (200 mL) and methanol (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Purging: Purge the solution with nitrogen gas to remove excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (12.4 g, 0.2 mol) to the cold solution and allow the mixture to slowly warm to room temperature overnight with stirring.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethyl sulfide. The residue will contain methyl 9-oxononanoate and nonanal. These can be separated by fractional distillation under reduced pressure.

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern and Modular Approaches

Modern synthetic chemistry has seen the rise of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, as a powerful tool for constructing complex molecules.[12] These methods offer a modular approach to keto-ester synthesis, allowing for the coupling of different fragments with high functional group tolerance. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be adapted for the synthesis of long-chain keto-esters.[13][14] For example, a Suzuki coupling can be used to couple a boronic acid or ester with an acyl chloride or a halo-ester.

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions and is often interdependent. The ligand plays a key role in stabilizing the metal center and modulating its reactivity. The base is required for the transmetalation step in Suzuki couplings. Anhydrous and deoxygenated conditions are typically necessary to prevent catalyst deactivation.

Catalytic Cycle: Palladium-Catalyzed Suzuki Coupling

Suzuki_Coupling Pd0 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R-Pd(II)-X)L₂ Pd0->Oxidative_Addition Transmetalation Transmetalation (R-Pd(II)-R')L₂ Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Product R-R' (Keto-Ester) Reductive_Elimination->Product RX Acyl Halide / Halo-Ester (R-X) RX->Oxidative_Addition R_B Organoboron Reagent (R'-B(OR)₂) R_B->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for a palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling for the Synthesis of Ethyl 4-Oxo-4-phenylbutanoate
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-ethoxycarbonyl-propionyl chloride (1.65 g, 10 mmol), phenylboronic acid (1.22 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous and degassed 1,4-dioxane (50 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 4-oxo-4-phenylbutanoate.

Comparative Analysis of Synthetic Methodologies

MethodologyTypical Position of Keto GroupKey AdvantagesKey LimitationsTypical Yields
Claisen Condensation βWell-established, cost-effective for β-keto-esters.[1]Limited to β-keto-esters, requires at least two α-hydrogens.[3]60-80%
Grignard Reaction VariableHighly versatile for various keto-ester isomers.Prone to over-addition to form tertiary alcohols, requires cryogenic temperatures for selectivity.[5]40-70%
Oxidation of Alcohols VariableDirect and often high-yielding.Relies on the availability of the corresponding hydroxy-ester; some oxidants are toxic.[6][7]70-95%
Ozonolysis VariablePredictable keto group placement based on alkene precursor.Requires specialized equipment (ozonizer), can produce explosive intermediates.[10]50-80%
Pd Cross-Coupling VariableModular, high functional group tolerance.[12]Catalyst cost and sensitivity, requires anhydrous and anaerobic conditions.60-90%

Conclusion

The synthesis of long-chain keto-esters is a well-developed field with a variety of reliable methodologies at the disposal of the synthetic chemist. The choice of the most appropriate method is dictated by the desired position of the keto functionality, the scale of the synthesis, the presence of other functional groups, and economic considerations. The classic Claisen condensation remains a robust method for β-keto-esters, while Grignard reactions and the oxidation of secondary alcohols offer greater flexibility in terms of isomer synthesis. Ozonolysis provides a unique bond-cleavage strategy for accessing specific keto-esters from unsaturated precursors. Finally, modern palladium-catalyzed cross-coupling reactions offer a highly modular and functional-group-tolerant approach, albeit at a higher cost. By understanding the nuances, advantages, and limitations of each method, researchers can make informed decisions to efficiently access the long-chain keto-ester building blocks required for their specific applications.

References

  • Ozonolysis. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Ozonolysis of Alkenes and Alkynes. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

  • Claisen Condensation. (n.d.). In BYJU'S. Retrieved from [Link]

  • Claisen Condensation Reaction Mechanism. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Claisen Condensation: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). In chem.ucla.edu. Retrieved from [Link]

  • Palladium catalyzed couplings. (2020, July 1). In Chemistry LibreTexts. Retrieved from [Link]

  • Criegee Mechanism. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Claisen condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ozonolysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). In Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • The Mechanism of Ozonolysis. (n.d.). In MSU Chemistry. Retrieved from [Link]

  • 23.7: The Claisen Condensation Reaction. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]

  • Grignard Reaction Mechanism. (n.d.). In BYJU'S. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions. (n.d.). In Fiveable. Retrieved from [Link]

  • Schematic catalytic cycle of a palladium-catalyzed cross-coupling reaction. (n.d.). In ResearchGate. Retrieved from [Link]

  • Esters with Grignard Reagent. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). In Nobel Prize. Retrieved from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). In Master Organic Chemistry. Retrieved from [Link]

  • Schematic representation of cross‐coupling reaction. (n.d.). In ResearchGate. Retrieved from [Link]

  • Oxidation of Alcohols. (2023, April 18). In YouTube. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22345-22361. [Link]

  • Jones Oxidation. (2014, May 5). In Chem-Station Int. Ed.. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Alcohol oxidation (A-Level Chemistry). (n.d.). In Study Mind. Retrieved from [Link]

  • 17.7: Oxidation of Alcohols. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation. (n.d.). In Google Patents.
  • Sun, C., Hou, K., & Liu, X. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(13), 5081. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). In ResearchGate. Retrieved from [Link]

  • Jones oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). In YouTube. Retrieved from [Link]

  • Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic letters, 7(25), 5593–5595. [Link]

  • Organic Syntheses Procedure. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). In Organic Letters. Retrieved from [Link]

  • Jones oxidation. (n.d.). In ResearchGate. Retrieved from [Link]

  • Jones Oxidation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of β-keto esters by cross-Claisen condensation. (n.d.). In ResearchGate. Retrieved from [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). In Chemistry LibreTexts. Retrieved from [Link]

  • Direct Synthesis of Ketones from Methyl Esters by Nickel-Catalyzed Suzuki-Miyaura Coupling. (2021, June 7). In PubMed. Retrieved from [Link]

  • carbonyl alkylations with the Claisen condensation. (2019, January 16). In YouTube. Retrieved from [Link]

  • Show how you would add Grignard reagent to acid chloride or ester... (n.d.). In Pearson. Retrieved from [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-oxoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper management and disposal of chemical reagents, such as Ethyl 8-oxoundecanoate, are fundamental to upholding these principles. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural choice. Our goal is to ensure your operations are not only compliant but are rooted in a deep understanding of chemical safety.

While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a long-chain ethyl ester containing a ketone functional group—provides a strong basis for a rigorous hazard assessment and the formulation of safe disposal protocols. We will proceed by applying established principles for handling similar organic compounds, ensuring a conservative and safety-first approach.

Hazard Assessment and Characterization

The first step in safe disposal is understanding the material's potential hazards. Based on its chemical class (ester, ketone), we can infer a likely hazard profile. This assessment is critical for determining the correct Personal Protective Equipment (PPE), segregation, and disposal route.

Table 1: Inferred Hazard Profile of this compound

ParameterAnticipated Value/ClassificationJustification & Source
Physical State Liquid or low-melting solidCommon for similar long-chain esters.
Flammability Likely combustible liquid.Similar esters have flash points indicating they will burn but may require a source of ignition.[1][2][3]
Toxicity Potential for skin and eye irritation. Harmful if swallowed or inhaled in large quantities.General classification for organic esters and ketones.[4]
Environmental Hazard Data not available, but should be assumed to be harmful to aquatic life. Do not allow to enter drains or waterways.[5][6]Prudent assumption for synthetic organic compounds.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.Standard reactivity for esters.
Regulatory Status Must be managed as hazardous chemical waste.Governed by EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[7][8]

Immediate Safety & Handling Protocols

Before beginning any work that will generate this compound waste, ensure all safety measures are in place. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[9][10][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1]

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that could generate aerosols or vapors, use a chemical fume hood.[5][6]

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention if irritation persists.[6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Management & Disposal Workflow

The proper disposal of this compound waste is a multi-step process governed by federal and state regulations.[8] The workflow below outlines the decision-making and actions required from the point of generation to final collection.

DisposalWorkflow start Waste Generation (this compound) is_empty Is container empty (per RCRA definition)? start->is_empty empty_container Triple-rinse with suitable solvent (e.g., Acetone, Ethanol) is_empty->empty_container Yes not_empty Collect as Bulk Liquid Chemical Waste is_empty->not_empty No rinsate Collect rinsate as hazardous waste empty_container->rinsate dispose_container Dispose of container as non-hazardous waste (Deface label) empty_container->dispose_container container_select Select compatible, sealed waste container with secondary containment rinsate->container_select not_empty->container_select labeling Attach completed EHS Hazardous Waste Label container_select->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage pickup Request waste pickup from EHS/Licensed Contractor storage->pickup

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Procedures
  • Waste Characterization: Determine that this compound waste is a non-halogenated organic liquid. This is a critical first step as federal law requires the proper identification of hazardous waste.[7]

  • Segregation:

    • DO NOT mix this waste with halogenated solvents, strong acids, bases, or oxidizers. Incompatible materials can cause dangerous reactions.

    • DO NOT dispose of this chemical down the sink or in the regular trash.[12] This is to prevent contamination of waterways and non-hazardous waste streams.

  • Container Selection and Management:

    • Collect liquid waste in a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the ester.[12][13]

    • Ensure the container was not previously used for an incompatible material.[14]

    • Keep the waste container closed at all times except when adding waste.[12][15] This minimizes the release of vapors and prevents spills.

    • Store the container in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[13]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of the contents (i.e., "Waste this compound"). Avoid formulas or abbreviations.[13]

      • The approximate percentages of each component if it is a mixture.

      • The associated hazards (e.g., "Combustible," "Irritant").

  • Accumulation and Disposal:

    • Accumulate waste at or near the point of generation.[14]

    • Once the container is full, or if you exceed the SAA volume limits (typically 55 gallons), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12][14] These entities are equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]

    • For bulk quantities, the most appropriate disposal method is controlled incineration at a licensed facility.[17]

Spill Management and Decontamination

Accidents happen, and a clear, pre-defined spill response plan is essential.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Risk: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Contain the Spill: For manageable spills, prevent the spread by enclosing the area with an absorbent material.

  • Absorb the Liquid: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]

  • Collect Waste: Carefully scoop the contaminated absorbent material into a sealable, labeled container for disposal as hazardous waste. Use non-sparking tools if the material is considered flammable.[6]

  • Decontaminate: Clean the spill area with soap and water, working from the outside in.[18] Collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

Decontamination of Equipment and Surfaces
  • Routine Decontamination: Work surfaces and equipment should be wiped down with an appropriate solvent (e.g., 70% ethanol) followed by soap and water to remove any residual chemical contamination.

  • Disposal of Contaminated Materials: Any items that cannot be effectively decontaminated, such as heavily contaminated gloves or absorbent paper, must be disposed of as hazardous solid waste.[19] Place these items in a sealed, clearly labeled bag or container.

By adhering to these detailed procedures, you actively contribute to a culture of safety and environmental responsibility. This protocol is designed to be a self-validating system, where understanding the "why" behind each step empowers you to make safe and compliant decisions in all your laboratory operations.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]

  • OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services, Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University, Environmental Health & Safety. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Control Superfund Site. Wikipedia. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste. The University of Texas at Austin, Environmental Health and Safety. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.